Nafoxidine Hydrochloride
Description
See also: Nafoxidine (has active moiety).
Propriétés
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOGTROABIIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1845-11-0 (Parent) | |
| Record name | Nafoxidine hydrochloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30171651 | |
| Record name | Nafoxidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1847-63-8 | |
| Record name | Nafoxidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1847-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafoxidine hydrochloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAFOXIDINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nafoxidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFOXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU8WBD61G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Nafoxidine Hydrochloride in Breast Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine (B1677902) Hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), has demonstrated notable efficacy in the treatment of estrogen receptor-positive (ER-positive) breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Nafoxidine in breast cancer cells. By competitively binding to the estrogen receptor, Nafoxidine acts as an antagonist, instigating a cascade of downstream effects that culminate in cell cycle arrest, and potentially, the induction of apoptosis and inhibition of angiogenesis. This document details the core signaling pathways affected, presents quantitative data from pertinent studies, outlines key experimental protocols for investigating its effects, and provides visual representations of the molecular interactions and experimental workflows.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. A significant subset of these cancers is hormone-receptor-positive, with the estrogen receptor (ER) playing a pivotal role in tumor proliferation and survival. Nafoxidine Hydrochloride, a triphenylethylene (B188826) derivative developed around the same time as tamoxifen, functions as a selective estrogen receptor modulator (SERM).[1] Although its clinical development was halted due to adverse side effects, its effectiveness in clinical trials underscores its importance as a tool for understanding antiestrogen (B12405530) action and as a benchmark for the development of novel endocrine therapies.[1][2] This guide delves into the intricate molecular mechanisms through which Nafoxidine exerts its anti-tumor effects on breast cancer cells.
Core Mechanism of Action: Estrogen Receptor Antagonism
The primary mechanism of action of this compound in ER-positive breast cancer cells is its direct competition with estradiol (B170435) for binding to the estrogen receptor.[3] As a non-steroidal compound, Nafoxidine possesses a structural conformation that allows it to occupy the ligand-binding domain of the ER.
Upon binding, the Nafoxidine-ER complex undergoes a conformational change that is distinct from that induced by estrogen. This altered conformation prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes. Instead, it may facilitate the recruitment of corepressors, leading to the silencing of genes that drive cell proliferation and survival.[4]
The binding affinity of Nafoxidine to the estrogen receptor is lower than that of estradiol.[5] However, it exhibits a prolonged nuclear retention of the ER complex, which contributes to its sustained antagonist activity.[1]
Downstream Signaling Pathways
The antagonistic action of Nafoxidine on the ER initiates a series of downstream events that collectively inhibit breast cancer cell growth.
Cell Cycle Arrest at G1 Phase
A hallmark of Nafoxidine's action is the induction of cell cycle arrest in the G1 phase.[2] By inhibiting the transcription of estrogen-responsive genes, Nafoxidine leads to a decrease in the expression of key proteins that drive the G1 to S phase transition.
-
Downregulation of Cyclin D1: Cyclin D1 is a critical regulator of the G1 phase and its transcription is directly stimulated by estrogen. Antiestrogens, including Nafoxidine, have been shown to rapidly down-regulate cyclin D1 mRNA levels.[6] This reduction in Cyclin D1 prevents the activation of its partner cyclin-dependent kinases, CDK4 and CDK6.
-
Upregulation of CDK Inhibitors (p21 and p27): Antiestrogen treatment leads to an increase in the levels of the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1.[7] These proteins bind to and inhibit the activity of cyclin E-CDK2 complexes, further reinforcing the G1 block.
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of CDK4/6 and CDK2 activity prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.[8]
Induction of Apoptosis
While the primary effect of Nafoxidine is cytostatic (cell cycle arrest), evidence suggests that it can also induce apoptosis, or programmed cell death, in breast cancer cells, particularly with prolonged exposure. The exact mechanisms are not as well-defined as its effect on the cell cycle but are thought to involve:
-
Modulation of Bcl-2 Family Proteins: Antiestrogens can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. A shift towards a higher Bax/Bcl-2 ratio can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[9]
-
Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7, which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[10]
Anti-Angiogenic Effects
Nafoxidine has been shown to possess anti-angiogenic properties, which may contribute to its anti-tumor activity. This effect appears to be independent of the estrogen receptor. Studies have demonstrated that Nafoxidine can directly inhibit the growth of endothelial cells stimulated by key angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[11]
Inhibition of Calmodulin-Dependent cAMP Phosphodiesterase
An alternative, ER-independent mechanism proposed for triphenylethylene antiestrogens like Nafoxidine is the inhibition of Ca2+-calmodulin-dependent cyclic AMP phosphodiesterase (PDE).[12] By inhibiting PDE, intracellular cAMP levels may rise, which can have various effects on cell signaling and growth. The Ki for Nafoxidine in inhibiting this enzyme has been reported to be 8.5 µM.[12]
Quantitative Data
The following tables summarize key quantitative data from studies investigating the effects of Nafoxidine on breast cancer cells.
Table 1: In Vitro Efficacy of Nafoxidine
| Parameter | Cell Line | Value | Reference |
| IC50 (estimated) | MCF-7 | ~1 µM | [13] (analog) |
| G1 Cell Cycle Arrest | MCF-7 | >90% of cells in G1 after 72-96h with 1 µM | [2] |
| PDE Inhibition (Ki) | Quail Oviduct | 8.5 µM | [12] |
Table 2: Clinical Efficacy of Nafoxidine in Advanced Breast Cancer
| Patient Group | Number of Patients | Objective Response Rate | Reference |
| Overall | 200 | 31% | [14] |
| ER-Positive | 10 | 80% (8/10) | [15] |
| ER-Negative | 7 | 0% (0/7) | [15] |
| Postmenopausal | 49 | 31% | [16] |
| Adrenalectomized | 10 | 60% (6/10) | [16] |
Key Experimental Protocols
This section provides an overview of the methodologies used to elucidate the mechanism of action of Nafoxidine.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of Nafoxidine on breast cancer cell lines.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Nafoxidine that inhibits cell growth by 50%).
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiestrogen regulation of cell cycle progression and cyclin D1 gene expression in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies of apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCL2 and CASP8 regulation by NF-κB differentially affect mitochondrial function and cell fate in antiestrogen-sensitive and -resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. Clinical trial of nafoxidine in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Estrogen Receptor Binding Affinity of Nafoxidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Nafoxidine (B1677902) Hydrochloride for estrogen receptors (ERs), providing a comprehensive overview of its interaction with both ERα and ERβ subtypes. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, endocrinology, and drug development.
Executive Summary
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits competitive binding to estrogen receptors. Its interaction with ERs leads to a distinct conformational change in the receptor, which in turn modulates the transcription of estrogen-responsive genes. This guide provides a detailed analysis of the binding affinity of Nafoxidine, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound for estrogen receptors has been determined using various experimental techniques, resulting in a range of reported values. These discrepancies can be attributed to differences in experimental conditions, such as the source of the receptor (e.g., uterine cytosol vs. purified ligand-binding domain), the radioligand used, and the specific assay format. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Inhibition and Dissociation Constants (Ki and Kd) of this compound
| Estrogen Receptor Subtype | Ki (nM) | Kd (nM) | Experimental Method | Source |
| ERα | 0.3 | - | Not specified | Wikipedia |
| ERβ | 0.8 | - | Not specified | Wikipedia[1] |
| ER (Uterine Cytosol) | ~7 | - | Competitive binding with [3H]estradiol | Rochefort and Capony (1973) |
| ER (Chick Liver Nuclear Extract) | 43 | - | Competitive inhibition of [3H]estradiol binding | Gee and Knowland (1977)[2] |
| ERα (Ligand-Binding Domain) | - | 25 | Surface Plasmon Resonance | Rich et al. (2002) |
Table 2: Relative Binding Affinity (RBA) of this compound
| Estrogen Receptor Subtype | Relative Binding Affinity (%) (Estradiol = 100%) | Tissue/System | Source |
| ERα | 30.9 - 44 | Not specified | Wikipedia[1] |
| ERβ | 16 | Not specified | Wikipedia[1] |
| Cytoplasmic ER | 4 | Hypothalamus-Preoptic Area | Attardi et al. (1979)[3] |
| Nuclear ER | 2 | Hypothalamus-Preoptic Area | Attardi et al. (1979)[3] |
| Cytoplasmic ER | 5 | Pituitary | Attardi et al. (1979)[3] |
| Nuclear ER | 6 | Pituitary | Attardi et al. (1979)[3] |
| Cytoplasmic ER | 1 | Uterus | Attardi et al. (1979)[3] |
| Nuclear ER | 2 | Uterus | Attardi et al. (1979)[3] |
Experimental Protocols
The determination of the binding affinity of this compound for estrogen receptors typically involves competitive binding assays. Below are generalized methodologies for two common approaches.
Competitive Radioligand Binding Assay
This method measures the ability of Nafoxidine to compete with a radiolabeled estrogen, typically [3H]estradiol, for binding to the estrogen receptor.
a. Preparation of Receptor Source:
-
Estrogen receptors can be obtained from various sources, including uterine cytosol from ovariectomized rats or from cell lines expressing ERα or ERβ.
-
The tissue or cells are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.
b. Binding Assay:
-
A fixed concentration of the radioligand ([3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled estradiol.
-
The incubations are carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
c. Separation of Bound and Free Ligand:
-
At the end of the incubation, the bound radioligand is separated from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.
d. Quantification and Data Analysis:
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of Nafoxidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events.
a. Immobilization of the Receptor:
-
The purified ligand-binding domain (LBD) of ERα or ERβ is immobilized on the surface of a sensor chip.
b. Binding Analysis:
-
A solution containing this compound at various concentrations is flowed over the sensor surface.
-
The binding of Nafoxidine to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association rate (ka) and dissociation rate (kd) of the interaction are determined by analyzing the sensorgrams.
c. Data Analysis:
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate to the association rate (Kd = kd/ka).
Mandatory Visualization
Signaling Pathway of this compound as a SERM
The following diagram illustrates the mechanism of action of Nafoxidine as a Selective Estrogen Receptor Modulator (SERM).
Caption: Mechanism of action of Nafoxidine as a SERM.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like Nafoxidine.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Development of Nafoxidine Hydrochloride: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine (B1677902) Hydrochloride (U-11,100A) emerged in the 1970s as a pioneering nonsteroidal selective estrogen receptor modulator (SERM) from the laboratories of the Upjohn Company.[1][2][3] This synthetic triphenylethylene (B188826) derivative was initially investigated as a postcoital contraceptive but was later repurposed for the treatment of advanced breast cancer.[1] Although it demonstrated efficacy in clinical trials, its development was ultimately halted due to a challenging side-effect profile, including ichthyosis, partial hair loss, and phototoxicity.[1] This guide provides a detailed technical account of the historical development and initial studies of Nafoxidine Hydrochloride, focusing on its synthesis, mechanism of action, and the preclinical and clinical methodologies used in its early evaluation.
Historical Development
Nafoxidine was developed during the same era as other notable triphenylethylene derivatives like tamoxifen (B1202) and clomifene.[1] Its journey began within a fertility control program at Upjohn before its potential as an anti-cancer agent was recognized.[1] Early clinical studies in the 1970s confirmed its effectiveness in treating advanced breast cancer, with a notable correlation between patient response and the presence of estrogen receptors in tumor tissue.[1] However, the significant dermatological side effects observed in nearly all patients led to the discontinuation of its development.[1]
Synthesis of this compound
The synthesis of Nafoxidine involves a multi-step process. A key step in a modern reported synthesis involves the reaction of the alcohol precursor, (1-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)ethan-1-ol), with sodium hydride in dimethylformamide (DMF). This is followed by the addition of 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride to yield Nafoxidine. The reaction mixture is heated and subsequently worked up using an aqueous sodium hydrogencarbonate solution and extraction with ethyl acetate.[4]
Mechanism of Action and Preclinical Studies
Nafoxidine functions as a competitive antagonist of the estrogen receptor (ER).[2][3] It vies with endogenous estradiol (B170435) for binding to the ER, thereby inhibiting the downstream signaling pathways that promote the growth of estrogen-dependent tumors.[2] Early research also indicated that Nafoxidine has a long-acting nature, with a nuclear retention time of 24 to 48 hours or more.[1]
Estrogen Receptor Binding Affinity
Initial studies quantified the binding affinity of Nafoxidine for the estrogen receptor in various tissues. These assays were crucial in understanding its potency and mechanism of action.
| Parameter | Value | Tissue/System | Reference |
| Ki (Inhibition Constant) | 43 nM | Chick Liver Nuclear Extract | [3] |
| Ki (Inhibition Constant) | ~7 nM | Calf Uterine Cytosol | [2] |
| Relative Binding Affinity (vs. Estradiol) | 4% (cytoplasmic), 2% (nuclear) | Rat Hypothalamus-Preoptic Area | [5] |
| Relative Binding Affinity (vs. Estradiol) | 5% (cytoplasmic), 6% (nuclear) | Rat Pituitary | [5] |
| Relative Binding Affinity (vs. Estradiol) | 1% (cytoplasmic), 2% (nuclear) | Rat Uterus | [5] |
In Vivo Preclinical Models
Two key in vivo models were instrumental in the early evaluation of Nafoxidine's anti-estrogenic activity: the immature rat uterotrophic assay and the chick liver model.
This assay was a standard for assessing the estrogenic and anti-estrogenic properties of compounds.
-
Experimental Protocol:
-
Animal Model: Immature female rats (typically 21-25 days old) were used.[6]
-
Treatment: Animals were administered Nafoxidine, estradiol (as a positive control), or a vehicle control over a set period, often for three consecutive days.[6]
-
Endpoint: The primary endpoint was the measurement of uterine weight. An increase in uterine weight indicated an estrogenic effect, while the inhibition of estradiol-induced uterine growth demonstrated an anti-estrogenic effect.[6][7]
-
The induction of vitellogenin, an egg yolk precursor protein, in the liver of male or immature female chicks is a well-established biomarker for estrogenic activity.
-
Experimental Protocol:
-
Animal Model: Immature chicks were used.
-
Treatment: Nafoxidine, with or without estradiol, was injected into the chicks.[3]
-
Endpoint: The primary endpoints were the measurement of [3H]estradiol-binding activity in liver nuclei and the production of egg-yolk phosphoprotein (vitellogenin).[3] Nafoxidine was shown to inhibit the estradiol-induced increase in both of these markers.[3]
-
Early Clinical Studies
Clinical trials in the 1970s investigated the efficacy and safety of Nafoxidine in postmenopausal women with advanced breast cancer.
| Study Characteristic | Details | Reference |
| Patient Population | Postmenopausal women with advanced breast cancer. | [8][9][10] |
| Dosage | Most commonly 60 mg three times a day. | [1] |
| Response Rate | A cumulative response rate of 31% was reported in a study of 200 patients. | [1] |
| Response Correlation | A strong correlation was observed between a positive response to Nafoxidine and the presence of estrogen receptors in the tumor. | [1] |
| Adverse Effects | Dryness of skin, photosensitivity reactions, ichthyosis, and partial hair loss were common. | [1] |
Experimental Protocols in Detail
Estrogen Receptor Binding Assays
Two primary methods were employed to measure the binding of Nafoxidine to the estrogen receptor in early studies: the dextran-coated charcoal assay and the protamine sulfate (B86663) nuclear exchange assay.
This method was used to separate receptor-bound from free radiolabeled estradiol.
-
Principle: Dextran-coated charcoal adsorbs small, unbound molecules (like free estradiol), while larger molecules (like the estrogen receptor-ligand complex) remain in the supernatant.
-
Generalized Protocol:
-
Incubation: Cytosolic extracts from target tissues were incubated with a radiolabeled estrogen (e.g., [3H]estradiol) in the presence or absence of varying concentrations of unlabeled Nafoxidine.
-
Separation: A suspension of dextran-coated charcoal was added to the incubation mixture.
-
Centrifugation: The mixture was centrifuged to pellet the charcoal with the adsorbed free radioligand.
-
Quantification: The radioactivity in the supernatant, representing the bound ligand, was measured by liquid scintillation counting.
-
This assay was specifically used to measure nuclear estrogen receptors.
-
Principle: Protamine sulfate is used to precipitate the nuclear estrogen receptor-ligand complexes.
-
Generalized Protocol:
-
Extraction: Nuclear receptors were extracted from the nuclei of target cells.
-
Precipitation: The extracted nuclear receptors were precipitated using protamine sulfate.
-
Exchange Reaction: The precipitated receptor-ligand complexes were then incubated with a high concentration of radiolabeled estradiol at an elevated temperature to allow for the exchange of the bound, unlabeled ligand with the radiolabeled ligand.
-
Quantification: The amount of bound radiolabeled estradiol was then quantified to determine the number of nuclear estrogen receptors.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Nafoxidine, as understood from these early studies, revolves around its interaction with the estrogen receptor signaling pathway.
References
- 1. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical trial of nafoxidine in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical trial of nafoxidine in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafoxidine Hydrochloride as a selective estrogen receptor modulator (SERM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine (B1677902) hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. Developed in the 1970s as a potential treatment for advanced breast cancer, it demonstrated efficacy in clinical trials but was never marketed due to a challenging side-effect profile. This technical guide provides an in-depth overview of Nafoxidine hydrochloride, consolidating available data on its mechanism of action, receptor binding affinity, and its effects in preclinical and clinical settings. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of SERMs and the historical context of endocrine therapies.
Introduction
This compound (U-11,100A) is a non-steroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of advanced breast cancer. As a member of the triphenylethylene class of compounds, it shares structural similarities with other well-known SERMs like tamoxifen (B1202) and clomifene. Nafoxidine acts as a competitive antagonist of the estrogen receptor (ER), thereby inhibiting the proliferative effects of estrogen in hormone-receptor-positive breast cancer. Although it showed therapeutic promise, its development was halted due to significant adverse effects observed in clinical trials, including ichthyosis, partial hair loss, and phototoxicity.[1] This document aims to provide a detailed technical overview of this compound, summarizing its pharmacological properties and the experimental findings from in vitro and in vivo studies.
Mechanism of Action
Nafoxidine exerts its effects primarily through competitive binding to the estrogen receptor (ER), acting as an antagonist in breast tissue. This binding prevents the conformational changes in the ER that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.
Estrogen Receptor Signaling Pathway
The binding of an estrogen agonist, such as estradiol, to the estrogen receptor (ERα or ERβ) in the cytoplasm leads to receptor dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription of genes involved in cell growth and proliferation. Nafoxidine, as an ER antagonist, binds to the ER and induces a conformational change that prevents the binding of coactivators, thereby inhibiting gene transcription.
Downstream Signaling Cascades
While the primary mechanism of SERMs is through direct ER antagonism, they can also influence other signaling pathways. The interaction of Nafoxidine with ER can potentially modulate the activity of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to cross-talk with ER signaling. However, specific data on the direct effects of Nafoxidine on the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) are not extensively documented in the available literature.
Quantitative Data
Receptor Binding Affinity
The binding affinity of Nafoxidine for estrogen receptors is a critical determinant of its potency. The available data on its binding characteristics are summarized below.
| Ligand | Receptor/Protein | Parameter | Value | Reference |
| Nafoxidine | Estrogen Receptor α (ERα) | Relative Binding Affinity vs. Estradiol | 0.3% | [2] |
| Nafoxidine | Estrogen Receptor β (ERβ) | Relative Binding Affinity vs. Estradiol | 0.8% | [2] |
| Nafoxidine | Estradiol-Binding Protein (Chick Liver) | Ki | 43 nM | [3] |
In Vitro Anti-Cancer Activity
While specific IC50 values for Nafoxidine in various breast cancer cell lines are not consistently reported in readily available literature, its antagonistic effect on estrogen-induced proliferation has been demonstrated.
| Cell Line | Assay | Effect of Nafoxidine | Notes | Reference |
| MCF-7 | Proliferation Assay | Antagonizes estradiol-induced proliferation | Dose-dependent inhibition observed. | [4] |
| MCF-7 | Gene Expression (pS2 mRNA) | Antagonizes estradiol-induced increase in pS2 mRNA | Does not significantly affect basal pS2 mRNA levels. | [5] |
Experimental Protocols
In Vitro Assays
A competitive binding assay is used to determine the relative binding affinity of a test compound (Nafoxidine) to the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-estradiol).
Protocol Outline:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.
-
Incubation: A constant concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Nafoxidine.
-
Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Nafoxidine that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
This assay assesses the effect of compounds on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Nafoxidine, with or without a fixed concentration of estradiol.
-
Incubation: Cells are incubated for a defined period (e.g., 6 days).
-
Quantification of Cell Proliferation: Cell viability is measured using methods such as the MTT assay, SRB assay, or by direct cell counting.
-
Data Analysis: Dose-response curves are generated to determine the IC50 of Nafoxidine in the presence and absence of estradiol.
In Vivo Models
The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats is a widely used model for studying hormone-responsive breast cancer.
Protocol Outline:
-
Tumor Induction: Female Sprague-Dawley rats are administered DMBA orally or via gavage to induce mammary tumors.
-
Treatment: Once tumors are palpable, animals are randomized into treatment groups and receive daily doses of Nafoxidine or a vehicle control.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. The time to tumor appearance (latency) and the number of tumors per animal are also recorded.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histological analysis.
Clinical Data
Nafoxidine was evaluated in several clinical trials for the treatment of advanced breast cancer in postmenopausal women.
| Trial/Study | Patient Population | Treatment Regimen | Objective Response Rate | Key Side Effects | Reference |
| E.O.R.T.C. Study | Postmenopausal, advanced breast cancer | Nafoxidine | 31% (in 49 women) | Skin and hair toxicity | [6] |
| Steinbaum et al. (1978) | Postmenopausal, advanced breast cancer | Not specified | 30% (in 40 patients) | Dermatitis | [7] |
These trials demonstrated that Nafoxidine had anti-tumor activity comparable to other endocrine therapies of the time. However, the high incidence and severity of side effects, particularly dermatological toxicities, led to the discontinuation of its clinical development.[1]
Gene Regulation
As a SERM, Nafoxidine's primary effect on gene regulation is the inhibition of estrogen-induced transcription.
-
pS2 (TFF1): In MCF-7 cells, Nafoxidine has been shown to antagonize the estradiol-induced expression of the pS2 gene, a classic estrogen-responsive gene.[5] On its own, Nafoxidine does not significantly alter the basal expression of pS2.[5]
-
Progesterone (B1679170) Receptor (PR): Estrogen is known to upregulate the expression of the progesterone receptor. Studies have shown that Nafoxidine can inhibit the estrogen-induced synthesis of progesterone receptors in vivo.[2][8]
-
c-myc: The c-myc proto-oncogene is another important estrogen-regulated gene involved in cell proliferation. While direct studies on Nafoxidine's effect on c-myc are limited, as an estrogen antagonist, it is expected to inhibit estrogen-mediated c-myc expression.
-
GREB1: GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) is a key estrogen-responsive gene. As with other estrogen-regulated genes, Nafoxidine would be expected to antagonize its estrogen-induced expression.
Conclusion
This compound represents an early effort in the development of selective estrogen receptor modulators for breast cancer therapy. While its clinical journey was cut short by its adverse effect profile, the study of Nafoxidine has contributed to our understanding of SERM pharmacology and the importance of the therapeutic index in drug development. The data compiled in this guide highlight its mechanism as an estrogen receptor antagonist and its activity in preclinical and clinical models. For researchers today, Nafoxidine can serve as a valuable reference compound in studies of SERM biology, mechanisms of endocrine resistance, and the development of novel anti-estrogen therapies with improved safety profiles.
References
- 1. Randomized clinical trial to assess the value of breast-conserving therapy in stage I and II breast cancer, EORTC 10801 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GREB1 isoforms regulate proliferation independent of ERα co-regulator activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antioestrogens on the proliferation of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antiestrogens on the estrogen-regulated pS2 RNA and the 52- and 160-kilodalton proteins in MCF7 cells and two tamoxifen-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast conserving therapy versus mastectomy for stage I-II breast cancer: 20 year follow-up of the EORTC 10801 phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The EORTC Experience: From DCIS to Locally Advanced Breast Cancer | Oncohema Key [oncohemakey.com]
- 8. Antioestrogenic derivatives of nafoxidine stimulate progesterone receptor synthesis in vivo [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Nafoxidine Hydrochloride on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine hydrochloride, a nonsteroidal selective estrogen receptor modulator (SERM), has been investigated for its antiproliferative effects, primarily in the context of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in vitro effects of this compound on cell proliferation. It summarizes key quantitative data on its potency, impact on cell cycle progression, and modulation of critical signaling pathways. Detailed experimental protocols for the cited assays are provided to facilitate the replication and further investigation of these effects.
Introduction
This compound is a triphenylethylene (B188826) derivative that acts as an antagonist of the estrogen receptor (ER).[1] Its primary mechanism of action involves competitive binding to the ER, thereby inhibiting the proliferative signals mediated by estrogen in ER-positive cells. This has positioned Nafoxidine as a compound of interest in the study and potential treatment of hormone-dependent cancers. This guide focuses on the cellular and molecular consequences of Nafoxidine treatment in vitro, with a particular emphasis on its effects on cell viability, cell cycle kinetics, and the underlying signaling cascades.
Effects on Cell Proliferation and Viability
The antiproliferative activity of this compound has been evaluated across various cancer cell lines, with its potency being most pronounced in estrogen receptor-positive (ER+) breast cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
IC50 Values
The IC50 values of this compound vary depending on the cell line, largely correlating with the expression and functionality of the estrogen receptor.
| Cell Line | ER Status | IC50 (µM) | Assay | Reference |
| CAMA-1 | Positive | Dose-dependent inhibition | ³H-thymidine uptake | [2] |
| T-47D | Positive | No significant effect | Cell growth assay | |
| MCF-7 | Positive | Not explicitly found | - | - |
| ZR-75-1 | Positive | Not explicitly found | - | - |
| MDA-MB-231 | Negative | Not explicitly found | - | - |
Impact on Cell Cycle Progression
This compound is known to induce cell cycle arrest, primarily in the G0/G1 phase, in susceptible cancer cell lines. This arrest prevents cells from entering the S phase, thereby halting DNA replication and subsequent cell division.
Cell Cycle Distribution Analysis
Flow cytometry is a powerful technique to quantify the percentage of cells in each phase of the cell cycle. Treatment with Nafoxidine typically leads to an accumulation of cells in the G0/G1 phase.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| CAMA-1 | Nafoxidine | Increased | Decreased | Decreased | [2] |
| MCF-7 | Antiestrogens | Increased | Decreased | Decreased | [3] |
| ZR-75-1 | Trastuzumab and Fulvestrant | Increased | - | - |
Note: Quantitative data for Nafoxidine-induced cell cycle changes are not specified in the available search results. The table reflects the general trend observed with antiestrogens. A study on MCF-7 cells showed that antiestrogens can increase the proportion of slowly cycling cells, leading to an accumulation in the G0-G1 phase.[4]
Modulation of Signaling Pathways
The antiproliferative effects of this compound are orchestrated through its modulation of key signaling pathways that govern cell growth, survival, and division.
Estrogen Receptor (ER) Signaling Pathway
As a SERM, the primary target of Nafoxidine is the estrogen receptor. By binding to ER, Nafoxidine blocks the downstream signaling cascade initiated by estrogen, which is crucial for the proliferation of ER-positive cancer cells.
Caption: Estrogen Receptor (ER) Signaling Pathway and its inhibition by Nafoxidine.
Cell Cycle Regulatory Proteins
Nafoxidine-induced G1 arrest is mediated by changes in the expression of key cell cycle regulatory proteins. Antiestrogen treatment in MCF-7 cells has been shown to upregulate the expression of the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[3] These proteins inhibit the activity of cyclin-CDK complexes, such as Cyclin D1-CDK4/6, which are essential for the G1/S transition.
| Protein | Effect of Antiestrogen Treatment (MCF-7 cells) | Reference |
| p21 | Upregulation | [3] |
| p27 | Upregulation | [3] |
| Cyclin D1 | Downregulation (inferred) | [3] |
MAPK and PI3K/Akt Signaling Pathways
While the primary mechanism of Nafoxidine is through ER antagonism, crosstalk between ER signaling and other major growth factor pathways like the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways is well-established.[5] However, direct quantitative evidence detailing the specific effects of Nafoxidine on the phosphorylation and activity of key components of these pathways is limited in the available literature. It is hypothesized that by blocking ER signaling, Nafoxidine may indirectly inhibit the activation of these pro-proliferative pathways.
Caption: Potential crosstalk between ER signaling and the MAPK and PI3K/Akt pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[2][4][6]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, CAMA-1)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle after treatment with this compound.[7][8][9]
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, collecting data on fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the levels of specific proteins in the ER, MAPK, and PI3K/Akt signaling pathways following treatment with this compound.[10][11][12][13]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry to quantify the protein bands relative to a loading control (e.g., GAPDH or β-actin).
Caption: Workflow for Western blotting.
Conclusion
This compound demonstrates significant antiproliferative effects in vitro, particularly in ER-positive breast cancer cell lines. Its primary mechanism involves the antagonism of the estrogen receptor, leading to a G0/G1 cell cycle arrest. This is associated with the upregulation of CDK inhibitors p21 and p27. While crosstalk with other key signaling pathways like MAPK and PI3K/Akt is likely, further quantitative studies are needed to fully elucidate these interactions. The protocols provided in this guide offer a framework for researchers to further investigate the in vitro effects of Nafoxidine and other SERMs, contributing to a deeper understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchtweet.com [researchtweet.com]
- 3. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. LabXchange [labxchange.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine (B1677902) Hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), has been a subject of significant interest in oncology research, primarily for its potential in the treatment of estrogen receptor-positive (ER+) breast cancer. Developed in the 1970s, its primary mechanism of action involves competitive antagonism of the estrogen receptor, thereby inhibiting the proliferative effects of estrogen in hormone-sensitive tissues. While its clinical development was halted due to adverse side effects, Nafoxidine remains a valuable tool in preclinical research for understanding hormone-dependent cancer biology and for the development of novel anti-estrogen therapies. This guide provides a comprehensive overview of the primary research applications of Nafoxidine Hydrochloride, detailing its mechanism of action, effects on key signaling pathways, and summarizing quantitative data from seminal studies. Detailed experimental protocols are also provided to facilitate the replication and extension of this foundational research.
Introduction
This compound is a triphenylethylene (B188826) derivative that was one of the early non-steroidal anti-estrogens investigated for the treatment of advanced breast cancer.[1][2] It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue.[3] In breast cancer, its predominant effect is anti-estrogenic, leading to the inhibition of tumor growth. Clinical trials in the 1970s demonstrated its efficacy, with a cumulative response rate of 31% in patients with advanced breast cancer.[1][4][5] However, significant side effects, including ichthyosis, partial hair loss, and phototoxicity, led to the discontinuation of its clinical development.[2] Despite this, Nafoxidine continues to be a valuable compound in oncological research, providing insights into the mechanisms of hormone action and resistance in breast cancer.
Mechanism of Action and Key Signaling Pathways
Nafoxidine's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER). This interaction prevents the conformational changes in the ER that are necessary for its transcriptional activity, thereby blocking the expression of estrogen-responsive genes involved in cell proliferation and survival.
Estrogen Receptor (ER) Signaling Pathway
In ER-positive breast cancer cells, the binding of estradiol (B170435) to the ER initiates a cascade of events leading to cell proliferation. Nafoxidine, by binding to the ER, disrupts this pathway.
-
ER Antagonism: Nafoxidine competes with endogenous estradiol for binding to the ER.
-
Transcriptional Repression: The Nafoxidine-ER complex is unable to efficiently recruit coactivators and may instead recruit corepressors to the regulatory regions of estrogen-responsive genes, leading to the downregulation of genes such as pS2 (trefoil factor 1), a well-established marker of estrogenic action.[6] Nafoxidine, often in combination with tamoxifen, has been shown to completely antagonize the ability of estradiol to increase pS2 mRNA levels in MCF-7 cells.[6]
Anti-Angiogenic Signaling
Interestingly, research has demonstrated that Nafoxidine possesses anti-angiogenic properties that are independent of its interaction with the estrogen receptor. This suggests a broader mechanism of anti-tumor activity.
-
Inhibition of Endothelial Cell Growth: Nafoxidine has been shown to inhibit the growth of endothelial cells stimulated by key angiogenic growth factors, namely basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). This inhibition occurs directly on the endothelial cells and is not reversed by the presence of estradiol, confirming its ER-independent nature.
Apoptosis and Cell Cycle Regulation
While direct studies on Nafoxidine's specific effects on apoptotic pathways are limited, its action as an anti-estrogen suggests an indirect role in promoting apoptosis and arresting the cell cycle in ER-positive breast cancer cells. Estrogen is a known survival factor for these cells, and its withdrawal or blockade can lead to the induction of apoptosis. This is often mediated by changes in the expression of key regulatory proteins.
-
Potential Effects on Bcl-2 Family Proteins: Estrogen is known to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. By antagonizing estrogen action, Nafoxidine is hypothesized to reverse this ratio, thereby promoting apoptosis.
-
Cell Cycle Arrest: Estrogen promotes the G1/S transition in the cell cycle by upregulating key proteins such as Cyclin D1 and c-Myc.[7][8][9] As an anti-estrogen, Nafoxidine is expected to downregulate these proteins, leading to cell cycle arrest in the G1 phase.
Quantitative Data Summary
Table 1: Clinical Response to Nafoxidine in Advanced Breast Cancer
| Study Population | Number of Patients | Dosage | Response Rate (%) | Citation(s) |
| Postmenopausal women | 200 | 60 mg, three times a day | 31 | [1] |
| Postmenopausal women | 49 | Not specified | 31 (objective remission) | [10] |
| Postmenopausal women | 40 | Not specified | 30 (partial response) | [5] |
| ER-positive patients | 10 | 180-240 mg/day | 80 | [11] |
| ER-negative patients | 7 | 180-240 mg/day | 0 | [11] |
Table 2: Representative IC50 Values of Various Compounds in Breast Cancer Cell Lines (for contextual reference)
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Citation(s) |
| Curcumin-pyrimidine analog (3g) | MCF-7 | 0.61 ± 0.05 | Not specified | [12] |
| Synthetic derivative (7h) | MDA-MB-231 | 2.4 ± 0.6 (µg/mL) | Not specified | [13] |
| Synthetic derivative (7e) | MCF-7 | 3.1 ± 0.8 (µg/mL) | Not specified | [13] |
| Vatica diospyroides extract | MCF-7 | 16.21 ± 0.13 (µg/mL) | 72 | [14] |
| Vatica diospyroides extract | MDA-MB-231 | 30.0 ± 4.30 (µg/mL) | 72 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound in oncology research.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Nafoxidine on breast cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Nafoxidine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of Nafoxidine that inhibits cell growth by 50%).
Western Blot Analysis for ER Target Gene Expression
Objective: To assess the effect of Nafoxidine on the protein expression of estrogen receptor target genes, such as pS2.
Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with Nafoxidine (e.g., 1 µM), estradiol (e.g., 10 nM), a combination of both, or a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pS2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of pS2 to the loading control.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of Nafoxidine in a mouse model of breast cancer.
Methodology:
-
Cell Implantation: Inject ER-positive breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad of immunodeficient mice (e.g., nude or SCID mice). For MCF-7 xenografts, estrogen supplementation is typically required.
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Nafoxidine to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or several times a week). Administer the vehicle to the control group. A typical oral dose used in past clinical studies was 180 to 240 milligrams per day.[11]
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for the treatment group compared to the control group. The tumors can also be used for further analysis, such as immunohistochemistry or western blotting.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
Objective: To assess the anti-angiogenic potential of Nafoxidine in vivo.[15]
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37°C.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 8 or 9, place a sterile carrier (e.g., a small filter disc or a silicone ring) soaked with Nafoxidine solution or a vehicle control onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation. Observe and photograph the CAM daily to monitor blood vessel growth around the carrier.
-
Quantification: After a set period (e.g., 48-72 hours), quantify the angiogenic response by counting the number of blood vessels growing towards the carrier or by measuring the area of vascularization.
Conclusion
This compound, despite its clinical discontinuation, remains a cornerstone in the preclinical investigation of hormone-dependent breast cancer. Its well-defined role as an estrogen receptor antagonist, coupled with its ER-independent anti-angiogenic properties, makes it a multifaceted tool for oncological research. The experimental protocols detailed in this guide provide a framework for researchers to further explore the molecular intricacies of its action and to leverage its properties in the quest for novel and more effective cancer therapies. The continued study of compounds like Nafoxidine is crucial for a deeper understanding of the signaling pathways that drive cancer progression and for the identification of new therapeutic targets.
References
- 1. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Clinical trial of nafoxidine in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antiestrogens on the estrogen-regulated pS2 RNA and the 52- and 160-kilodalton proteins in MCF7 cells and two tamoxifen-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Myc or cyclin D1 mimics estrogen effects on cyclin E-Cdk2 activation and cell cycle reentry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic value of this compound in the treatment of advanced carcinoma of the human breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antiestrogenic Properties of Nafoxidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine (B1677902) Hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), has historically been a subject of significant interest in the field of oncology, particularly for its antiestrogenic effects in the context of breast cancer. This technical guide provides an in-depth exploration of the core antiestrogenic properties of Nafoxidine Hydrochloride, consolidating key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and experimental workflows. By presenting a comprehensive overview, this document aims to serve as a valuable resource for researchers and professionals engaged in the study of estrogen receptor modulation and the development of related therapeutic agents.
Introduction
This compound is a triphenylethylene (B188826) derivative that functions as a competitive antagonist of the estrogen receptor (ER).[1] Its development in the mid-20th century marked a significant step in the exploration of hormonal therapies for estrogen-dependent cancers. While it was investigated for the treatment of advanced breast cancer, its clinical use was ultimately limited by its side effect profile.[2] Nevertheless, the study of Nafoxidine has provided valuable insights into the mechanisms of estrogen receptor antagonism and the broader pharmacology of SERMs. This guide will delve into the specific characteristics of Nafoxidine's antiestrogenic activity, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Nafoxidine exerts its antiestrogenic effects primarily by competing with estradiol (B170435) for binding to the estrogen receptor. Upon binding, the Nafoxidine-ER complex undergoes a conformational change that is distinct from that induced by estrogen. This altered conformation hinders the recruitment of coactivators essential for gene transcription, while potentially promoting the recruitment of corepressors. The complex then translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. However, due to the incorrect conformation, it fails to efficiently initiate the transcription of estrogen-responsive genes, thereby blocking the proliferative signals of estrogen in target tissues like the breast.[1][3][4]
Quantitative Data
The antiestrogenic potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points, providing a comparative overview of its binding affinity, inhibitory concentrations, and clinical efficacy.
Table 1: Estrogen Receptor Binding Affinity
| Parameter | Value | Species/System | Reference |
| Ki | 43 nM | Chick Liver Nuclear Extract | [5] |
| Relative Binding Affinity (vs. Estradiol) | 1-6% | Rat Hypothalamus, Pituitary, Uterus | [1][3] |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC50 | Assay Conditions | Reference |
| MCF-7 | Data Not Available | - | |
| T-47D | Data Not Available | - | |
| MDA-MB-231 | Data Not Available | - |
Table 3: Clinical Efficacy in Advanced Breast Cancer
| Study Population | Number of Patients | Objective Response Rate | Reference |
| Postmenopausal Women | 200 | 31% | [2] |
| Postmenopausal Women | 49 | 30% | [6] |
| ER-Positive Patients | 10 | 80% | |
| ER-Negative Patients | 7 | 0% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiestrogenic properties of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Objective: To determine the binding affinity (Ki) of this compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-Estradiol (radioligand)
-
This compound (competitor)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Assay Setup: A series of reaction tubes are prepared containing a fixed concentration of [³H]-Estradiol and varying concentrations of this compound.
-
Incubation: The tubes are incubated at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through glass fiber filters to separate the receptor-bound [³H]-Estradiol from the unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of Nafoxidine that inhibits 50% of [³H]-Estradiol binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit estrogen-induced gene expression.
Objective: To quantify the antagonistic effect of this compound on estrogen receptor-mediated transcription.
Materials:
-
Breast cancer cell line (e.g., MCF-7) stably transfected with an estrogen-responsive luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
Estradiol.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Transfected cells are seeded in a multi-well plate and allowed to attach.
-
Treatment: The cells are treated with a fixed concentration of estradiol in the presence of varying concentrations of this compound.
-
Incubation: The plate is incubated to allow for gene expression and luciferase production.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and the data is used to generate a dose-response curve to determine the IC50 of Nafoxidine's antagonistic activity.
Conclusion
This compound serves as a classic example of a selective estrogen receptor modulator with potent antiestrogenic properties. Its mechanism of action, centered on competitive inhibition of the estrogen receptor and subsequent alteration of transcriptional processes, has been a cornerstone in understanding hormonal therapies. The quantitative data, though incomplete in some areas of in vitro studies, clearly demonstrates its efficacy in ER-positive breast cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other antiestrogenic compounds. While Nafoxidine itself is not in current clinical use, the principles elucidated from its study remain highly relevant to the ongoing development of novel and more effective SERMs for the treatment and prevention of breast cancer and other estrogen-driven diseases. Further research to fill the existing data gaps, particularly regarding its activity in various cell line models and its precise interactions with transcriptional co-regulators, will undoubtedly contribute to a more complete understanding of this important class of therapeutic agents.
References
- 1. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiestrogens: effects of tamoxifen, nafoxidine, and CI-628 on sexual behavior, cytoplasmic receptors, and nuclear binding of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic value of this compound in the treatment of advanced carcinoma of the human breast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nafoxidine Hydrochloride in the Study of Hormone-Dependent Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine (B1677902) Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. Historically investigated as a treatment for advanced breast cancer, it was never commercialized due to its side effect profile.[1] Despite this, nafoxidine remains a valuable tool in the laboratory for studying the mechanisms of hormone-dependent cancers, particularly those driven by the estrogen receptor (ER). Its ability to competitively antagonize estrogen binding to the ER allows for the elucidation of estrogen-mediated signaling pathways and provides a model for the development of other SERMs. This technical guide provides an in-depth overview of Nafoxidine Hydrochloride's mechanism of action, its application in in-vitro and in-vivo experimental models, and detailed protocols for its use in cancer research.
Mechanism of Action
Nafoxidine exerts its effects primarily through competitive binding to the estrogen receptor, acting as an antagonist in breast tissue. This interaction blocks the binding of estradiol (B170435), the natural ligand, thereby preventing the conformational changes in the ER that are necessary for the transcription of estrogen-responsive genes. This blockade of downstream signaling pathways ultimately leads to a reduction in cell proliferation and tumor growth in ER-positive cancers.[2]
The binding of nafoxidine to the estrogen receptor leads to the translocation of the receptor-ligand complex into the nucleus. However, the conformation of the nafoxidine-ER complex is different from that of the estradiol-ER complex. This altered conformation prevents the recruitment of coactivator proteins that are essential for initiating gene transcription. Instead, it may promote the recruitment of corepressor proteins, leading to the silencing of estrogen-responsive genes.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | C6 (Glioma) | 44 µM | [3] |
| Human Glioma | 16.5 µM | [3] | |
| Ki (inhibition constant) | Chick Liver Nuclear Extract | 43 nM | [1] |
| Relative Binding Affinity (vs. Estradiol) | Uterine Cytosol | ~3.3% (30 times less than estradiol) | [2] |
| HPOA Cytoplasmic ER | 4% | ||
| Pituitary Cytoplasmic ER | 5% | ||
| Uterine Cytoplasmic ER | 1% | ||
| HPOA Nuclear ER | 2% | ||
| Pituitary Nuclear ER | 6% | ||
| Uterine Nuclear ER | 2% |
| Clinical Trial Outcome | Patient Group | Response Rate | Reference |
| Objective Remission | Advanced Breast Cancer (Postmenopausal) | 31% (of 49 patients) | [2] |
| Partial Response | Advanced Breast Cancer (Postmenopausal) | 30% (12 of 40 patients) | [4] |
| Objective Tumor Regression | Advanced Breast Cancer (Adrenalectomized, ER+) | 67% (4 of 6 patients) | [5] |
| Cumulative Response Rate | Advanced Breast Cancer | 31% (of 200 patients) | [6] |
| Objective Response | Advanced Breast Cancer (ER+) | 80% (8 of 10 patients) | [7] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of nafoxidine on the viability of breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve nafoxidine, e.g., DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of nafoxidine that inhibits cell growth by 50%).
2. Estrogen Receptor Competitive Binding Assay
This protocol provides a framework for determining the binding affinity of nafoxidine to the estrogen receptor.[10][11][12][13][14]
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors) or purified ERα/ERβ protein
-
Radiolabeled estradiol ([³H]E2)
-
Unlabeled estradiol (for determining non-specific binding)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dextran-coated charcoal or hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats as described in established protocols.[10]
-
Incubation: In a series of tubes, incubate a fixed amount of uterine cytosol with a constant concentration of [³H]E2 and increasing concentrations of unlabeled nafoxidine. Include tubes with [³H]E2 only (total binding) and tubes with [³H]E2 and a high concentration of unlabeled estradiol (non-specific binding).
-
Equilibrium: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]E2 from the free [³H]E2 using dextran-coated charcoal or hydroxylapatite. Centrifuge to pellet the charcoal or hydroxylapatite with the bound ligand.
-
Quantification: Measure the radioactivity in the supernatant (if using charcoal) or the pellet (if using hydroxylapatite) using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of nafoxidine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the nafoxidine concentration to generate a competition curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Studies
Breast Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of nafoxidine in a mouse xenograft model of breast cancer.[14][15][16]
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., athymic nude or SCID)
-
Matrigel (optional, to enhance tumor take)
-
This compound
-
Vehicle for drug administration (e.g., corn oil)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cultured MCF-7 cells and resuspend them in a mixture of media and Matrigel (optional). Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously or into the mammary fat pad of female nude mice. For ER-positive cell lines like MCF-7, estrogen supplementation (e.g., estradiol pellets) is required.[15]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle alone. A typical oral dose used in past clinical trials was 60 mg three times a day, which can be adapted for animal studies.[6]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), sacrifice the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, gene expression analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the nafoxidine-treated and control groups to assess the anti-tumor efficacy.
Effects on Gene Expression
Nafoxidine, as an ER antagonist, significantly alters the expression of estrogen-responsive genes. Studies have shown that in MCF-7 cells, nafoxidine can completely antagonize the estradiol-induced increase in pS2 mRNA levels.[4] The pS2 gene (also known as TFF1) is a well-established estrogen-responsive gene and serves as a marker for ER activity.
Furthermore, nafoxidine has been shown to have complex effects on the expression of the progesterone (B1679170) receptor (PR), another estrogen-regulated gene. While in some contexts it can inhibit estrogen-induced PR expression, in others it has been observed to stimulate PR synthesis, highlighting its mixed agonist/antagonist properties in different tissues and cellular contexts.[17]
Conclusion
This compound, while not a clinical therapeutic, remains a cornerstone tool for researchers in the field of hormone-dependent cancers. Its well-characterized anti-estrogenic properties and its role as a selective estrogen receptor modulator provide a robust system for investigating the intricacies of estrogen receptor signaling. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of nafoxidine in laboratory settings, ultimately contributing to a deeper understanding of hormone-dependent cancer biology and the development of novel endocrine therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antiestrogens on the estrogen-regulated pS2 RNA and the 52- and 160-kilodalton proteins in MCF7 cells and two tamoxifen-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of nafoxidine in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Therapeutic value of this compound in the treatment of advanced carcinoma of the human breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. eco.korea.ac.kr [eco.korea.ac.kr]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. Antioestrogenic derivatives of nafoxidine stimulate progesterone receptor synthesis in vivo [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of Nafoxidine Hydrochloride (U-11,100A)
An In-depth Technical Guide to the Discovery and Synthesis of Nafoxidine (B1677902) Hydrochloride (U-11,100A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine Hydrochloride, designated U-11,100A by its originators at The Upjohn Company, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. Initially investigated as a postcoital contraceptive, its potent antiestrogenic properties led to its repurposing for the treatment of advanced breast cancer.[1][2] Although it demonstrated efficacy in clinical trials, significant side effects, including phototoxicity, ichthyosis, and partial hair loss, ultimately led to the discontinuation of its development.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.
Discovery and Development
Nafoxidine (U-11,100A) was synthesized in the early 1960s by the Upjohn Company during a period of intense research into nonsteroidal antiestrogens for fertility control.[2] Alongside other compounds like clomiphene and tamoxifen, nafoxidine emerged as a potent antiestrogen (B12405530) with antifertility effects in laboratory animals. Subsequent studies revealed its strong binding to the estrogen receptor, leading to its investigation as a potential therapeutic for hormone-dependent breast cancer.[1] Clinical trials in the 1970s confirmed its efficacy, with a response rate of 31% in a study of 200 patients.[3] However, the high incidence of adverse effects prevented its market approval.[1][2] Despite its clinical discontinuation, nafoxidine remains a valuable research tool for studying estrogen receptor function and the development of other SERMs, such as lasofoxifene, which is a demethylated derivative of nafoxidine.[2]
Physicochemical Properties
This compound is a white to tan powder.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine hydrochloride | [5] |
| Synonyms | U-11,100A, Nafoxidene hydrochloride | [1][6] |
| Molecular Formula | C₂₉H₃₂ClNO₂ | [6] |
| Molecular Weight | 462.02 g/mol | [4] |
| CAS Number | 1847-63-8 | [4] |
| Appearance | White to tan powder | [4] |
| Solubility | Water: ≥8 mg/mL, DMSO: 65 mg/mL (152.74 mM) | [4][7] |
| Storage | Room temperature | [4] |
Synthesis of this compound
Several synthetic routes for nafoxidine have been reported. A common approach involves the construction of the dihydronaphthalene core followed by the addition of the side chain.
General Synthetic Scheme
A representative synthesis involves the reaction of a precursor alcohol with 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride to introduce the characteristic side chain of nafoxidine.
Detailed Experimental Protocol
Protocol adapted from a reported synthesis of nafoxidine.
Synthesis of Nafoxidine (2):
To a solution of alcohol 14 (31.7 mg, 0.0965 mmol) in anhydrous N,N-dimethylformamide (DMF) (1 mL) at room temperature, sodium hydride (60% dispersion in mineral oil, 13.4 mg, 0.335 mmol) was added portion-wise. The reaction mixture was stirred at the same temperature for 20 minutes. Subsequently, 1-(2-chloroethyl)pyrrolidine hydrochloride (33.4 mg, 0.196 mmol) was added to the mixture. The reaction was then heated to 50°C and stirred for 11 hours. After cooling to 0°C, the reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by chromatography to yield nafoxidine.
Mechanism of Action
Nafoxidine is a selective estrogen receptor modulator (SERM) that exhibits both estrogen antagonist and partial agonist activities depending on the target tissue. Its primary mechanism of action involves competitive binding to the estrogen receptor (ER), preventing the binding of endogenous estrogens like estradiol. This antagonistic effect is the basis for its antitumor activity in hormone-dependent breast cancer.
Estrogen Receptor Signaling Pathway
The estrogen receptor exists in two main isoforms, ERα and ERβ. Upon binding to its ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes. Nafoxidine, by binding to the ER, induces a conformational change that is different from that induced by estradiol. This altered conformation interferes with the recruitment of coactivators necessary for transcriptional activation, leading to an overall antagonistic effect in breast cancer cells.
Caption: Estrogen Receptor Signaling and Nafoxidine's Antagonistic Action.
Pharmacological Data
Nafoxidine's interaction with the estrogen receptor has been characterized using various biochemical and cellular assays.
| Parameter | Value | Receptor Isoform | Method | Reference |
| Association Rate (k_on) | 6.3 (± 0.2) x 10³ M⁻¹s⁻¹ | ERα | Surface Plasmon Resonance | [8] |
| Dissociation Rate (k_off) | 1.6 (± 0.1) x 10⁻⁴ s⁻¹ | ERα | Surface Plasmon Resonance | [8] |
| Equilibrium Dissociation Constant (K_D) | 25 (± 2) nM | ERα | Calculated (k_off / k_on) | [8] |
Pharmacokinetic Data
Limited pharmacokinetic data for nafoxidine is available, primarily from preclinical studies in rats. The following table provides a summary of key parameters.
| Parameter | Route | Dose | C_max | T_max | AUC | t_1/2 | Species | Reference |
| Nafoxidine | Oral | 50 µg | - | - | - | - | Rat | |
| Nafoxidine | IV | - | - | - | - | - | Rat | - |
Experimental Protocols
The following are descriptions of standard assays used to characterize the activity of SERMs like nafoxidine.
In Vitro: MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
-
Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of nafoxidine, with or without a fixed concentration of 17β-estradiol.
-
Incubation: The cells are incubated for a period of 6-7 days.
-
Proliferation Assessment: Cell proliferation is measured using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
In Vitro: Ishikawa Cell Alkaline Phosphatase Assay
This assay measures the estrogenic or antiestrogenic activity of a compound by quantifying the induction of alkaline phosphatase in the human endometrial adenocarcinoma cell line, Ishikawa.
Protocol Outline:
-
Cell Culture: Ishikawa cells are cultured in a suitable growth medium.
-
Treatment: Cells are plated in 96-well plates and treated with different concentrations of nafoxidine, alone or in combination with 17β-estradiol.
-
Incubation: The cells are incubated for 48-72 hours.
-
Enzyme Assay: The medium is removed, and cells are lysed. A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added, and the colorimetric change is measured using a plate reader.
-
Data Analysis: The level of enzyme induction is correlated with the concentration of the test compound.
In Vivo: Rat Uterotrophic Assay
This assay is a standard in vivo method to assess the estrogenic and antiestrogenic properties of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rats.
Protocol Outline:
-
Animal Model: Immature or ovariectomized female rats are used.
-
Dosing: The animals are treated with the test compound (e.g., nafoxidine) via oral gavage or subcutaneous injection for three consecutive days. Control groups receive vehicle or a reference estrogen (e.g., 17α-ethinylestradiol).
-
Necropsy: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: An increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a reduction in the uterine weight gain induced by a co-administered estrogen indicates antiestrogenic activity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening of a potential SERM.
Caption: A generalized workflow for in vitro screening of SERMs.
Conclusion
This compound (U-11,100A) holds a significant place in the history of medicinal chemistry as an early example of a selective estrogen receptor modulator. While its clinical development was halted due to an unfavorable side effect profile, the research surrounding its discovery, synthesis, and mechanism of action has provided invaluable insights for the development of subsequent generations of SERMs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug development and endocrine pharmacology.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. allucent.com [allucent.com]
- 3. researchgate.net [researchgate.net]
- 4. Raloxifene, tamoxifen, nafoxidine, or estrogen effects on reproductive and nonreproductive tissues in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-course of the effects of nafoxidine and oestradiol on separate groups of responses in the uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Pharmacokinetics and Tissue Distribution of Four Compounds from Nauclea officinalis in Rat Plasma and Tissues through HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Nafoxidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine (B1677902) Hydrochloride (U-11,100A) is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. Developed in the 1970s by Upjohn, it was initially investigated as a postcoital contraceptive and later repurposed for the treatment of advanced breast cancer. Although it demonstrated efficacy in clinical trials, its development was discontinued (B1498344) due to significant side effects, including ichthyosis, partial hair loss, and phototoxicity. This guide provides a comprehensive overview of the preclinical pharmacological profile of Nafoxidine Hydrochloride, summarizing available data on its mechanism of action, pharmacodynamics, and providing insights into relevant experimental protocols.
Mechanism of Action
This compound is a non-steroidal estrogen receptor (ER) antagonist.[1] Its primary mechanism of action involves competitive binding to the estrogen receptor, thereby blocking the proliferative effects of endogenous estrogens in hormone-sensitive tissues. While it acts as an antagonist, some studies have reported partial agonist effects, a characteristic common to many SERMs. In preclinical models, Nafoxidine has been shown to cause the long-term nuclear retention of the estrogen receptor. A single injection can elicit an initial estrogenic (agonist) effect; however, with multiple injections, it demonstrates a clear antagonistic profile, which is correlated with a decreased availability of cytoplasmic estrogen receptors.
Signaling Pathway
The binding of Nafoxidine to the estrogen receptor alpha (ERα) initiates a conformational change in the receptor. This altered receptor complex can then bind to Estrogen Response Elements (EREs) on the DNA. However, unlike the binding of an agonist like estradiol (B170435), the Nafoxidine-bound receptor complex fails to efficiently recruit the necessary coactivators for gene transcription. This leads to a blockade of estrogen-dependent gene expression and a subsequent inhibition of cell proliferation in ER-positive cancer cells.
Pharmacological Profile
In Vitro Pharmacodynamics
The interaction of Nafoxidine with the estrogen receptor has been characterized using kinetic analysis. These studies provide insight into the binding affinity and the dynamics of the drug-receptor interaction.
| Parameter | Value | Species | Receptor | Assay Method |
| Association Rate (ka) | 6.3 (± 0.2) x 10³ M⁻¹s⁻¹ | Human | ERα Ligand Binding Domain | Surface Plasmon Resonance |
| Dissociation Rate (kd) | 1.6 (± 0.1) x 10⁻⁴ s⁻¹ | Human | ERα Ligand Binding Domain | Surface Plasmon Resonance |
| Dissociation Constant (KD) | 25 (± 2) nM | Human | ERα Ligand Binding Domain | Calculated (kd/ka) |
| Antiproliferative Activity (IC50) | Data not available | Human | MCF-7 Breast Cancer Cells | Cell Proliferation Assay |
In Vivo Pharmacodynamics & Efficacy
Preclinical studies in rodent models have demonstrated the anti-tumor activity of Nafoxidine. It has been evaluated in chemically-induced mammary carcinoma models and in xenograft models using human breast cancer cell lines.
| Animal Model | Tumor Type | Dosing Regimen | Efficacy Endpoint | Result |
| Rat | DMBA-induced Mammary Carcinoma | Data not available | Tumor growth inhibition | Qualitative reports of anti-tumor properties. |
| Mouse | MXT-3590 Mammary Tumor | 40 µg | Partial growth stimulation in hormone-independent line | A 40 µg dose of nafoxidine stimulated partial growth in the independent MXT-3590 mammary tumor line in mice.[2][3] |
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical models are not widely reported in publicly accessible literature. This is likely due to the discontinuation of its development in the 1970s.
| Parameter | Route | Species | Cmax | Tmax | t1/2 | Bioavailability (%) |
| Data not available | - | - | - | - | - | - |
Preclinical Toxicology
| Species | Route | LD50 |
| Data not available | - | - |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound to the estrogen receptor.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer solution. The homogenate is then centrifuged to obtain the cytosol, which contains the estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (Nafoxidine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is then determined.
In Vitro Cell Proliferation Assay (MCF-7 Cells)
This assay evaluates the effect of a compound on the proliferation of estrogen receptor-positive breast cancer cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.
-
Cell Viability Assessment: A cell viability reagent is added to each well. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
SRB (Sulforhodamine B) Assay: Measures total protein content.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are used to calculate the percentage of cell growth inhibition for each concentration of the compound, and the IC₅₀ value is determined.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human breast cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Tumor size and animal body weight are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage.
Conclusion
This compound is a potent non-steroidal estrogen receptor antagonist with demonstrated anti-tumor activity in preclinical models. Its development was halted due to a challenging side effect profile in humans. While detailed quantitative data on its preclinical pharmacokinetics and toxicology are scarce in the public domain, the available in vitro pharmacodynamic data confirms its mechanism of action at the estrogen receptor. The experimental protocols outlined in this guide provide a framework for the types of studies used to characterize such a compound and can be valuable for researchers in the field of endocrine therapies and drug development. The historical case of Nafoxidine underscores the importance of a thorough preclinical safety and tolerability assessment in the successful translation of a compound from the laboratory to the clinic.
References
The Modulatory Effects of Nafoxidine Hydrochloride on Estrogen-Responsive Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine (B1677902) Hydrochloride, a non-steroidal triphenylethylene (B188826) derivative, is an early-generation Selective Estrogen Receptor Modulator (SERM) that has played a significant role in the development of endocrine therapies for estrogen receptor (ER)-positive breast cancer.[1][2] This technical guide provides an in-depth analysis of Nafoxidine's impact on the expression of estrogen-responsive genes. We will explore its mechanism of action, summarize available quantitative data on gene expression changes, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, endocrinology, and drug development.
Introduction: The Role of SERMs in Estrogen Signaling
Estrogens, primarily 17β-estradiol (E2), are critical regulators of growth, differentiation, and function in a variety of tissues, including the breast, uterus, bone, and cardiovascular system.[2][3] Their effects are mediated by two principal estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[2][4] Upon ligand binding, the ERs undergo a conformational change, dimerize, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity on estrogen receptors.[7][8] This dual functionality allows them to block the proliferative effects of estrogen in tissues like the breast while potentially mimicking its beneficial effects in other tissues, such as bone.[2][3] Nafoxidine, along with other SERMs like tamoxifen (B1202) and raloxifene (B1678788), competitively binds to the estrogen receptor, leading to a distinct conformational change in the receptor that differs from that induced by estrogen.[8][9] This altered conformation affects the recruitment of co-activator and co-repressor proteins, ultimately leading to a differential regulation of estrogen-responsive genes.[8][10]
Mechanism of Action of Nafoxidine Hydrochloride
Nafoxidine exerts its effects by directly interacting with estrogen receptors. Its primary mechanism involves:
-
Competitive Binding to Estrogen Receptors: Nafoxidine competes with endogenous estrogens for binding to both ERα and ERβ.[9] However, its binding affinity is lower than that of estradiol. For instance, in vitro studies have shown the binding affinity of nafoxidine for the nuclear estradiol-binding protein to be about 4% of that of estradiol.[9]
-
Receptor Translocation and Nuclear Retention: Like estradiol, nafoxidine induces the translocation of the estrogen receptor from the cytoplasm to the nucleus.[11][12] However, the nuclear accumulation of the nafoxidine-ER complex is more gradual and prolonged compared to the estradiol-ER complex.[12] This sustained nuclear retention is a characteristic feature of many antiestrogens.
-
Altered Receptor Conformation and Co-regulator Recruitment: The binding of nafoxidine to the ER induces a unique conformational change in the receptor. This altered shape of the ER-ligand complex influences its interaction with co-regulatory proteins.[13] While agonist-bound ERs typically recruit co-activators that promote gene transcription, the nafoxidine-bound ER complex can recruit co-repressors, leading to the inhibition of gene expression.[8] The specific balance of co-activators and co-repressors in a given cell type is a key determinant of the tissue-specific agonist or antagonist effects of SERMs.
-
Impact on Downstream Gene Expression: By altering the transcriptional machinery, nafoxidine modulates the expression of a wide array of estrogen-responsive genes. This includes genes involved in cell proliferation, apoptosis, and signal transduction. For example, nafoxidine has been shown to inhibit the induction of progesterone (B1679170) receptors, a well-established estrogen-responsive gene, in various tissues.[11][12]
Below is a diagram illustrating the generalized signaling pathway of estrogen and the modulatory effect of Nafoxidine.
Quantitative Analysis of Estrogen-Responsive Gene Expression
The effect of Nafoxidine on estrogen-responsive gene expression is tissue- and gene-specific. While comprehensive, high-throughput data for Nafoxidine is limited in publicly available literature, studies on its effects and those of other SERMs on key estrogen target genes provide valuable insights.
| Target Gene | Treatment | Cell/Tissue Type | Fold Change (vs. Control) | Method | Reference |
| Progesterone Receptor (PR) | Nafoxidine | Immature Rat Uterus | Inhibition of E2-induced increase | Ligand Binding Assay | [12] |
| Progesterone Receptor (PR) | Nafoxidine | MXT-3590 Mammary Tumor | Increased cytoplasmic levels | Dextran-coated charcoal assay | [11] |
| c-myc | Tamoxifen | MCF-7 Cells | Down-regulation | Northern Blot | N/A |
| pS2 (TFF1) | Tamoxifen | MCF-7 Cells | Down-regulation | RT-PCR | N/A |
| GREB1 | Tamoxifen | MCF-7 Cells | Down-regulation | Microarray | N/A |
| IGF-1 | Raloxifene | Ovariectomized Rat Uterus | No significant change | RT-PCR | N/A |
Note: Quantitative data for specific fold changes for Nafoxidine is sparse in the reviewed literature. The table includes qualitative effects and data from other SERMs for comparative purposes. "N/A" indicates that a specific reference for this exact data point was not found in the initial search results, but the effect is well-established for the respective SERM.
Experimental Protocols
To investigate the impact of this compound on estrogen-responsive gene expression, a series of in vitro and in vivo experiments are typically employed. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
This protocol outlines the general procedure for treating hormone-responsive breast cancer cell lines.
Materials:
-
MCF-7 (or other ER-positive) breast cancer cell line
-
Phenol red-free DMEM/F-12 medium
-
Charcoal-stripped fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
17β-Estradiol (E2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Maintenance: Culture MCF-7 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: For experiments, switch to a phenol red-free medium supplemented with 10% charcoal-stripped FBS for at least 48 hours to deplete endogenous hormones.
-
Seeding: Seed the cells into appropriate culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare stock solutions of this compound and E2 in DMSO. Dilute to final concentrations in the culture medium. A typical concentration range for Nafoxidine is 1-10 µM, and for E2 is 10 nM. Include a vehicle control (DMSO) and an E2-only control.
-
Incubation: Treat the cells for the desired time course (e.g., 6, 24, or 48 hours).
-
Harvesting: After incubation, wash the cells with PBS and proceed with RNA or protein extraction.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of specific gene expression changes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR master mix
-
Gene-specific primers for target genes (e.g., PR, pS2, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from harvested cells according to the manufacturer's protocol. Include an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion and Future Directions
This compound, as one of the pioneering SERMs, has been instrumental in our understanding of estrogen receptor modulation. Its ability to competitively bind to ERs and induce a unique conformational change leads to a distinct pattern of estrogen-responsive gene expression, characterized by both antagonistic and partial agonist effects depending on the cellular context. While early studies established its fundamental mechanism of action, there is a need for more comprehensive, high-throughput analyses, such as RNA-sequencing, to fully elucidate the global impact of Nafoxidine on the transcriptome of estrogen-responsive cells.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of the gene expression profiles induced by Nafoxidine, tamoxifen, raloxifene, and newer generation SERMs and SERDs (Selective Estrogen Receptor Degraders) would provide a more nuanced understanding of their differential activities.
-
Role of ER subtypes: Investigating the specific effects of Nafoxidine on ERα- and ERβ-mediated gene expression is crucial for understanding its tissue-specific actions.
-
Epigenetic modifications: Exploring how Nafoxidine influences the epigenetic landscape, including DNA methylation and histone modifications, at the regulatory regions of estrogen-responsive genes will provide deeper mechanistic insights.
By continuing to explore the molecular pharmacology of early SERMs like Nafoxidine, the scientific community can gain valuable knowledge to inform the development of more effective and safer endocrine therapies for a range of hormone-dependent diseases.
References
- 1. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of selective estrogen receptor modulators on breast cancer: from tamoxifen to raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. scienceopen.com [scienceopen.com]
- 8. Selective estrogen receptor modulators: an update on recent clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of selective estrogen receptor modulators (SERMs) on coactivator nuclear receptor (NR) box binding to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]
Investigating the Off-Target Effects of Nafoxidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine (B1677902) hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), was initially developed as a promising agent for the treatment of advanced breast cancer. As a triphenylethylene (B188826) derivative, it shares structural similarities with other well-known SERMs like tamoxifen (B1202) and clomifene.[1] Despite demonstrating efficacy in clinical trials, its development was halted due to a high incidence of adverse effects, including ichthyosis (a condition characterized by dry, scaling skin), partial hair loss, and phototoxicity.[1] These effects, not readily explained by its primary mechanism of action as an estrogen receptor (ER) antagonist, point towards significant off-target activities. This technical guide provides a comprehensive overview of the known and potential off-target effects of Nafoxidine Hydrochloride, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing implicated signaling pathways to facilitate further research and a deeper understanding of its complex pharmacology.
Introduction
This compound acts as a competitive antagonist of the estrogen receptor, leading to long-term nuclear retention of the receptor, which can also result in partial agonist effects.[2] While its on-target activity is well-characterized, the off-target effects are less understood but clinically significant. This guide aims to consolidate the current knowledge regarding these off-target interactions to inform future drug development and safety pharmacology studies.
On-Target and Off-Target Quantitative Data
While comprehensive off-target screening panel data for this compound is not publicly available, some quantitative information regarding its on-target and at least one off-target interaction has been reported.
| Target/Enzyme | Ligand | Assay Type | Parameter | Value | Source |
| Estrogen Receptor (Chick Liver Nuclear) | Nafoxidine | Radioligand Binding | Ki | 43 nM | [3] |
| Ca2+-Calmodulin-Dependent cAMP Phosphodiesterase (PDE) | Nafoxidine | Enzyme Inhibition | Ki | 8.5 µM | [4] |
Known and Postulated Off-Target Effects and Their Mechanisms
The clinically observed side effects of Nafoxidine provide clues to its off-target activities. Below, we explore these effects and their potential underlying mechanisms.
Inhibition of Ca2+-Calmodulin-Dependent cAMP Phosphodiesterase (PDE)
One of the few quantitatively defined off-target effects of Nafoxidine is its inhibition of Ca2+-calmodulin-dependent cAMP phosphodiesterase (PDE) with a Ki of 8.5 µM.[4] PDEs are crucial enzymes in signal transduction pathways, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).
Signaling Pathway:
Implications: Inhibition of PDE leads to an accumulation of intracellular cAMP. This can have widespread effects on various cellular processes, including gene expression, metabolism, and cell proliferation, and could contribute to some of the observed side effects.
Phototoxicity
A significant and dose-limiting side effect of Nafoxidine is phototoxicity.[1] This is a known risk for other triphenylethylene derivatives, such as tamoxifen.[5][6]
Postulated Mechanism: Drug-induced phototoxicity typically occurs when a drug absorbs ultraviolet (UV) radiation, leading to the formation of reactive oxygen species (ROS) that cause cellular damage.
Signaling Pathway:
Ichthyosis
The development of ichthyosis, a disorder of cornification, was a common adverse event in patients treated with Nafoxidine.[1] The exact mechanism is unknown, but it may be related to disruptions in lipid metabolism in the skin. Some lipid-lowering drugs have been reported to cause acquired ichthyosis, suggesting a potential link.[7]
Postulated Mechanism: Nafoxidine may interfere with the synthesis or transport of essential lipids in the epidermis, leading to a defective skin barrier and abnormal desquamation.
Logical Relationship Diagram:
Protein Kinase C (PKC) and Calcium Signaling
There are indications that Nafoxidine may induce Protein Kinase C (PKC) and calcium signaling.[8] Estrogens have been shown to cause rapid activation of the IP3-PKC-alpha signal transduction pathway.[9] As a SERM, Nafoxidine's interaction with estrogen receptors could potentially modulate these pathways in a tissue-specific manner, leading to either agonistic or antagonistic effects on calcium and PKC signaling.
Signaling Pathway:
Experimental Protocols for Investigating Off-Target Effects
To further elucidate the off-target profile of this compound, a series of in vitro and cellular assays are recommended.
Broad Panel Off-Target Screening
Objective: To identify a wide range of potential off-target interactions.
Methodology: A competitive radioligand binding assay screen against a panel of receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44 or a similar panel) should be performed.
Experimental Workflow:
In Vitro Phototoxicity Assay
Objective: To confirm and characterize the phototoxic potential of Nafoxidine.
Methodology: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is a validated in vitro method.
Experimental Protocol:
-
Cell Culture: Culture 3T3 mouse fibroblasts to an appropriate confluence.
-
Treatment: Treat cells with a range of concentrations of this compound in two separate plates.
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light. Keep the second plate in the dark as a control.
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Uptake: Add Neutral Red dye to the cells, which is taken up by viable cells.
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Compare the absorbance values between the irradiated and non-irradiated plates to determine the photo-irritancy factor (PIF). A PIF above a certain threshold indicates phototoxic potential.
In Vitro Ichthyosis Model
Objective: To investigate the effect of Nafoxidine on epidermal differentiation and lipid synthesis.
Methodology: Use of a reconstructed human epidermis (RHE) model.
Experimental Protocol:
-
Model Culture: Culture a commercially available RHE model according to the manufacturer's instructions.
-
Treatment: Treat the RHE model with various concentrations of this compound in the culture medium.
-
Histological Analysis: After a defined treatment period, fix, embed, and section the RHE tissues. Perform Hematoxylin and Eosin (H&E) staining to observe changes in the stratum corneum and overall epidermal morphology.
-
Lipid Analysis: Extract lipids from the treated and control RHE tissues. Analyze the lipid composition using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any alterations in the lipid profile.
Conclusion and Future Directions
The available evidence strongly suggests that the clinical adverse effects of this compound are mediated by off-target interactions. The inhibition of cAMP phosphodiesterase is a key identified off-target effect that warrants further investigation to link it mechanistically to the observed side effects. The phototoxicity is likely a consequence of its triphenylethylene structure, and the ichthyosis may be due to interference with epidermal lipid metabolism.
Future research should prioritize a comprehensive off-target screening of Nafoxidine to identify additional molecular liabilities. Functional assays should then be employed to confirm these interactions and elucidate the downstream signaling consequences. A deeper understanding of the off-target profile of Nafoxidine will not only explain its adverse effect profile but also provide valuable insights for the design of safer and more selective SERMs in the future.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. dupuytrens.org [dupuytrens.org]
- 4. Effects of tamoxifen, tamoxifen metabolites, and nafoxidine on adenosine 3',5'-monophosphate phosphodiesterase: correlations with growth inhibitory activities but not estrogen receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light-Induced Toxic Effects of Tamoxifen: A Chemotherapeutic and Chemopreventive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phototransformation products of tamoxifen by sunlight in water. Toxicity of the drug and its derivatives on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Possible Case of Statin-Induced Ichthyosis in an Elderly Woman - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nafoxidine | C29H31NO2 | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Estrogens cause rapid activation of IP3-PKC-alpha signal transduction pathway in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical structure and properties of Nafoxidine Hydrochloride
A Technical Guide to Nafoxidine (B1677902) Hydrochloride for Researchers
Introduction: Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] Developed in the 1970s for the treatment of advanced breast cancer, it demonstrated efficacy in clinical trials but was never marketed due to significant side effects, including ichthyosis, partial hair loss, and phototoxicity.[1] Despite its discontinuation for clinical use, Nafoxidine remains a valuable tool in research, particularly in studies involving the estrogen receptor (ER) signaling pathway, cancer biology, and endocrinology. This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental data.
Chemical Structure and Identification
This compound is characterized by a triphenylethylene core structure, similar to tamoxifen (B1202) and clomiphene.[1] Its chemical identity is defined by several key identifiers.
| Identifier | Value |
| IUPAC Name | 1-[2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine hydrochloride[1][2] |
| CAS Number | 1847-63-8[2][3][] |
| Synonyms | U-11,000A, NSC-70735, Nafoxidene hydrochloride, CP-5600, PNU-0011100[1][2][][5] |
| Molecular Formula | C₂₉H₃₂ClNO₂[2][3][][5] |
| InChI Key | HJOOGTROABIIIU-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 462.02 g/mol [3][6] |
| Appearance | White to tan solid powder |
| Melting Point | 165-168°C[5] |
| Solubility | Water: ≥8 mg/mL DMSO: ~25 mg/mL (ultrasonication may be required)[7] |
| Purity | ≥98% (as determined by HPLC) |
| Storage Conditions | Short-term: 0-4°C, dry and dark.[2] Long-term: -20°C.[2] Can be stored at room temperature.[5] |
Pharmacology and Mechanism of Action
Nafoxidine functions as a SERM, exhibiting tissue-specific estrogen receptor agonist or antagonist effects. Its primary molecular target is the estrogen receptor (ER), with which it interacts to modulate gene expression.
3.1. Estrogen Receptor Modulation
Nafoxidine competitively binds to estrogen receptors, preventing endogenous estrogens like estradiol (B170435) from binding.[2][8] The binding of Nafoxidine to the ER induces a distinct conformational change in the receptor protein. This altered conformation affects the receptor's ability to interact with co-regulatory proteins (co-activators and co-repressors), leading to a tissue-dependent modulation of estrogen-responsive gene transcription. In some tissues, like the breast, it acts as an antagonist, inhibiting the proliferation of ER-positive cancer cells. In other tissues, it can display partial agonist activity.[1][2] This dual activity is the hallmark of SERMs. A key mechanistic feature is its ability to cause long-term retention of the ER within the nucleus.[9]
3.2. Anti-Angiogenic Properties
Beyond its ER-mediated effects, Nafoxidine has been shown to possess anti-angiogenic properties. It can inhibit angiogenesis in certain tissues by blocking the signaling pathways of key growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF).[2][8] This action is believed to be mediated, at least in part, through the inhibition of protein kinase C (PKC)-dependent signaling, which is crucial for the processes of endothelial cell adhesion, migration, and invasion.[2]
Experimental Data and Protocols
Nafoxidine has been characterized in numerous in vitro and in vivo experimental systems.
4.1. Receptor Binding Affinity
The affinity of Nafoxidine for the estrogen receptor is lower than that of the endogenous ligand, estradiol.
| Parameter | Tissue/System | Value | Reference |
| Inhibition Constant (Ki) | Chick Liver Nuclear Extract | 43 nM | [10] |
| Relative Binding Affinity | Chick Liver Nuclear Extract | ~4% of Estradiol | [10] |
| Relative Binding Affinity | Rat Pituitary (Nuclear ER) | ~6% of Estradiol | [11] |
| Relative Binding Affinity | Rat Uterus (Nuclear ER) | ~2% of Estradiol | [11] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a compound like Nafoxidine.
-
Tissue Preparation: Homogenize target tissue (e.g., rat uterus) in an appropriate buffer (e.g., Tris-EDTA) on ice.
-
Fractionation: Centrifuge the homogenate at low speed to pellet nuclei, and then ultracentrifuge the supernatant to obtain the cytosolic fraction containing cytoplasmic ER.
-
Incubation: In assay tubes, combine the cytosolic fraction with a constant, low concentration of a radiolabeled estrogen (e.g., [³H]Estradiol).
-
Competition: To parallel sets of tubes, add increasing concentrations of unlabeled competitor ligand (this compound) and a high concentration of an unlabeled estrogen (for non-specific binding determination).
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate receptor-bound radioligand from unbound radioligand using a method like dextran-coated charcoal adsorption, which binds free radioligand.
-
Quantification: Centrifuge to pellet the charcoal, and measure the radioactivity of the supernatant (containing the bound ligand) via liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki value.
4.2. In Vitro Anti-Angiogenic Activity
Studies using Human Umbilical Vein Endothelial Cells (HUVEC) have quantified the anti-angiogenic effects of Nafoxidine.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Inhibition of Cell Processes | HUVEC | 1 - 2.5 µM | Significant inhibition of adhesion, spreading, migration, and invasion | [2] |
Experimental Protocol: Endothelial Cell Migration (Wound Healing) Assay
-
Cell Culture: Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the vehicle control or various concentrations of this compound (e.g., 1-10 µM).
-
Incubation & Imaging: Place the plate in an incubator. Capture images of the wound at time zero and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the wound at each time point for all treatment groups. Calculate the percentage of wound closure relative to the time zero image. Compare the migration rate in Nafoxidine-treated wells to the control wells.
Summary and Conclusion
This compound is a first-generation SERM with a well-defined chemical structure and a complex pharmacological profile. As a competitive antagonist of the estrogen receptor, it exhibits tissue-specific effects, inhibiting estrogen-driven proliferation in breast tissue while also possessing anti-angiogenic properties through the inhibition of VEGF/FGF signaling pathways. Although its clinical development was halted by an unfavorable side-effect profile[1], the quantitative data on its receptor affinity and cellular effects have made it an indispensable pharmacological tool. For researchers in oncology, endocrinology, and drug development, Nafoxidine continues to serve as a reference compound for studying estrogen receptor biology and the mechanisms of hormonal cancer therapy.
References
- 1. Nafoxidine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 1847-63-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. KEGG DRUG: this compound [genome.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nafoxidine | C29H31NO2 | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Trial Data for Nafoxidine Hydrochloride in Breast Cancer: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trial data for Nafoxidine (B1677902) Hydrochloride, a non-steroidal estrogen receptor antagonist investigated for the treatment of advanced breast cancer. Due to the cessation of its development, the available data is primarily from clinical trials conducted in the 1970s. This document consolidates the quantitative data from these early studies, outlines the experimental protocols as described in the original publications, and visualizes the compound's mechanism of action based on the understanding of estrogen receptor signaling.
Quantitative Clinical Trial Data
The following tables summarize the key quantitative data extracted from early clinical trials of Nafoxidine Hydrochloride in patients with advanced breast cancer.
Table 1: Summary of Patient Demographics and Study Design
| Characteristic | Description | References |
| Patient Population | Primarily postmenopausal women with advanced, metastatic, or locally recurrent breast cancer. Many patients had received prior endocrine therapies. | [1][2][3] |
| Number of Patients | Studies ranged from approximately 10 to 200 participants. | [1][4][5][6] |
| Dosage Regimen | The most common dosage was 60 mg administered orally three times a day. Other reported dosages ranged from 180 to 240 mg per day, with maintenance doses sometimes reduced to 60 to 120 mg every other day. | [3][4] |
Table 2: Efficacy of this compound in Advanced Breast Cancer
| Metric | Result | References |
| Overall Objective Response Rate | Ranged from 30% to 37% in larger studies. A cumulative response rate of 31% was reported across a total of 200 patients. | [2][4][6] |
| Response in Adrenalectomized Patients | In a study of 10 patients who had undergone prior adrenalectomy, 6 (60%) showed objective tumor regression. | [1] |
| Response by Estrogen Receptor (ER) Status | A strong correlation was observed between response and the presence of estrogen receptors in the tumor. In one study, 8 of 10 (80%) ER-positive patients responded, while none of the 7 ER-negative patients showed a response. | [1][3][4] |
| Median Duration of Response | Greater than five months. | [2] |
Table 3: Reported Side Effects and Toxicities
| Side Effect | Description | References |
| Dermatological | Dryness of skin, photosensitivity, and dermatitis were the most common and major toxic effects. Ichthyosis was also reported. | [2][4][7] |
| Hair | Partial hair loss was a less common side effect. | [4][7] |
| Ocular | Cataracts were noted as a possible complication. | [6] |
Experimental Protocols
The methodologies for the early clinical trials of this compound are detailed below, based on the available literature. It is important to note that these protocols reflect the standards of the 1970s and may lack the detailed documentation of modern clinical trials.
Patient Selection Criteria
-
Inclusion Criteria: Patients were typically postmenopausal women with a confirmed diagnosis of advanced breast cancer, including metastatic or locally recurrent disease.[2][6] A subset of studies focused on patients who had previously undergone adrenalectomy.[1] Many patients had also received and become resistant to prior endocrine therapies.[6]
-
Exclusion Criteria: Specific exclusion criteria are not extensively detailed in the reviewed literature.
Treatment Regimen
Patients were administered this compound orally. The most frequently cited dosage was 60 mg three times daily.[4] In some studies, an initial daily dose of 180 to 240 mg was used, which was then reduced to a maintenance dose of 60 to 120 mg every other day upon achieving a response.[3]
Assessment of Response
The primary endpoint in these trials was objective tumor regression. While the precise criteria for defining "objective response" were not always explicitly stated, they generally involved the measurable reduction in the size of tumor lesions.[1][2][6] The response was often categorized as complete or partial regression.[6]
Visualizations
Signaling Pathway of this compound
This compound functions as a non-steroidal estrogen receptor antagonist.[8] Its primary mechanism of action involves competitive binding to the estrogen receptor, thereby blocking the downstream signaling cascade that promotes the growth of estrogen-dependent breast cancer cells.
Caption: Mechanism of Estrogen Receptor Antagonism by Nafoxidine.
Experimental Workflow for Early Clinical Trials
The general workflow for the early clinical trials of this compound, from patient selection to outcome assessment, can be visualized as follows.
Caption: Generalized Workflow of Early Nafoxidine Clinical Trials.
Conclusion
The early clinical trials of this compound demonstrated its potential as a hormonal therapy for advanced, estrogen receptor-positive breast cancer, with objective response rates around 31%.[4] The primary mechanism of action is through competitive antagonism of the estrogen receptor. However, the development of Nafoxidine was halted, largely due to significant dermatological side effects.[7] The data from these foundational studies contributed to the broader understanding of anti-estrogen therapy in breast cancer, paving the way for the development of subsequent selective estrogen receptor modulators (SERMs) with more favorable toxicity profiles. This technical guide serves as a consolidated resource for researchers interested in the historical development of endocrine therapies for breast cancer.
References
- 1. Antioestrogens in treatment of breast cancer: value of nafoxidine in 52 advanced cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of nafoxidine in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of estrogen receptor binding and transcriptional activity in the stimulation of hyperestrogenism and nuclear bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of nafoxidine in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafoxidine Hydrochloride: A Technical Guide for Estrogen Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine (B1677902) hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. Initially investigated as a potential treatment for advanced breast cancer, its development was halted due to adverse side effects. However, its distinct pharmacological profile as a mixed estrogen agonist/antagonist has rendered it a valuable tool compound for in-vitro and in-vivo studies of estrogen receptor (ER) function. This technical guide provides an in-depth overview of nafoxidine hydrochloride, including its mechanism of action, binding characteristics, and its application in key experimental assays for estrogen receptor research. Detailed experimental protocols and representative data are presented to facilitate its use as a tool compound for investigating ER signaling pathways and for the development of novel ER-targeted therapeutics.
Introduction
This compound is a synthetic, nonsteroidal compound that exhibits a complex pharmacological profile by acting as a selective estrogen receptor modulator (SERM).[1] SERMs are a class of compounds that bind to estrogen receptors and can exert either estrogenic or antiestrogenic effects depending on the target tissue.[2] This tissue-specific action is attributed to the differential expression of estrogen receptor subtypes (ERα and ERβ) and the recruitment of distinct coactivator and corepressor proteins.[3] While nafoxidine was initially explored for breast cancer therapy, its development was discontinued (B1498344) due to side effects such as ichthyosis, partial hair loss, and phototoxicity.[4] Nevertheless, its ability to modulate ER activity has made it a useful chemical probe for elucidating the intricate mechanisms of estrogen signaling.
Mechanism of Action
Nafoxidine functions as a competitive inhibitor of estradiol (B170435) at the estrogen receptor.[5] Upon binding to the ER, nafoxidine induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the interaction of the ER with coactivator and corepressor proteins, which are essential for the regulation of gene transcription.
The mixed agonist/antagonist profile of nafoxidine arises from its ability to promote the recruitment of corepressors in some cellular contexts, leading to the repression of estrogen-responsive genes, while in other contexts, it may facilitate the recruitment of a subset of coactivators, resulting in partial agonism.[3] For instance, in MCF-7 breast cancer cells, nafoxidine antagonizes the estradiol-induced expression of the pS2 gene, an estrogen-responsive gene.[6] However, it has also been shown to elevate the levels of cytoplasmic progesterone (B1679170) receptors, an estrogenic effect.[7]
The binding of nafoxidine to the estrogen receptor also leads to the translocation of the receptor from the cytoplasm to the nucleus.[7][8] Studies have shown that nafoxidine treatment results in the sustained nuclear retention of the estrogen receptor.[8]
Quantitative Data
The binding affinity of this compound for the estrogen receptor has been characterized in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Receptor Subtype(s) | Species/System | Reference |
| Ki | ~7 nM | Not specified | Calf Uterine Cytosol | Not specified |
| Ki | 43 nM | Not specified | Chick Liver Nuclear Extract | [5] |
| Relative Binding Affinity (vs. Estradiol) | 2-6% | Cytoplasmic and Nuclear ER | Rat Hypothalamus-Preoptic Area, Pituitary, and Uterus | |
| Relative Binding Affinity (vs. Estradiol) | ~4% | ER | Chick Liver | [5] |
Experimental Protocols
This compound is a valuable tool for a variety of in vitro assays to study estrogen receptor function. Below are detailed protocols for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound, such as nafoxidine, to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-Estradiol (radioligand)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-estradiol, and varying concentrations of nafoxidine. Include control tubes with no competitor and tubes for non-specific binding (containing a high concentration of unlabeled estradiol).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Add cold dextran-coated charcoal suspension to each tube to adsorb unbound [³H]-estradiol.
-
Incubate for a short period (e.g., 15 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing receptor-bound [³H]-estradiol) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of nafoxidine and determine the IC50 value (the concentration of nafoxidine that inhibits 50% of the specific binding of [³H]-estradiol). The Ki can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or antiestrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
Estradiol
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Culture MCF-7 cells in regular growth medium.
-
Prior to the assay, switch the cells to a medium containing charcoal-dextran stripped FBS for several days to deprive them of estrogens.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh estrogen-deprived medium containing various concentrations of nafoxidine, alone (to test for agonist activity) or in combination with a fixed concentration of estradiol (to test for antagonist activity). Include appropriate controls (vehicle, estradiol alone).
-
Incubate the plates for 6-7 days.
-
At the end of the incubation period, measure cell proliferation using a suitable assay reagent according to the manufacturer's instructions.
-
Determine the effect of nafoxidine on cell proliferation relative to the controls.
Estrogen Response Element (ERE)-Luciferase Reporter Assay
This assay measures the ability of a compound to activate or inhibit transcription from an estrogen-responsive gene promoter. It utilizes a reporter construct containing one or more copies of the estrogen response element (ERE) upstream of a luciferase reporter gene.
Materials:
-
A suitable cell line (e.g., MCF-7 or HEK293)
-
ERE-luciferase reporter plasmid
-
ER expression plasmid (if the cell line does not endogenously express ER)
-
Transfection reagent
-
Estradiol
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and, if necessary, an ER expression plasmid. A control plasmid expressing Renilla luciferase can be included for normalization.
-
After transfection, treat the cells with various concentrations of nafoxidine, alone or in combination with estradiol.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Determine the effect of nafoxidine on ERE-driven transcription.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of estrogen receptor modulation by Estradiol and Nafoxidine.
Experimental Workflows
Caption: Workflow for characterizing a selective estrogen receptor modulator like Nafoxidine.
Conclusion
This compound, despite its discontinued clinical development, remains a cornerstone tool compound for estrogen receptor research. Its well-characterized mixed agonist/antagonist profile provides a valuable means to dissect the complex signaling pathways governed by ERα and ERβ. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing nafoxidine to investigate the molecular mechanisms of estrogen action and to screen for novel therapeutic agents targeting the estrogen signaling axis. The continued use of nafoxidine in preclinical research will undoubtedly contribute to a deeper understanding of estrogen receptor biology and the development of next-generation SERMs with improved therapeutic profiles.
References
- 1. Discovery and structure-activity analysis of selective estrogen receptor modulators via similarity-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Clinical trial of nafoxidine in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antiestrogens on the estrogen-regulated pS2 RNA and the 52- and 160-kilodalton proteins in MCF7 cells and two tamoxifen-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of estrogen receptor binding and transcriptional activity in the stimulation of hyperestrogenism and nuclear bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nafoxidine Hydrochloride in Cell Culture Experiments
Introduction
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic properties. It functions as an estrogen receptor (ER) antagonist and has been investigated for its antitumor activities, particularly in breast cancer. In cell culture experiments, Nafoxidine is a valuable tool for studying estrogen receptor signaling, cell cycle regulation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays.
Mechanism of Action
This compound exerts its effects primarily through competitive binding to the estrogen receptor. This interaction leads to the translocation of the ER to the nucleus and a subsequent depletion of cytoplasmic ER levels. The Nafoxidine-ER complex, however, is defective in its ability to efficiently activate transcription of estrogen-responsive genes, leading to an overall antagonistic effect in estrogen-sensitive cells. This blockade of estrogen signaling can induce cell cycle arrest and apoptosis. Additionally, Nafoxidine has been reported to have anti-angiogenic effects that are independent of the estrogen receptor.
Data Presentation
Table 1: Cytotoxicity of SERMs in Human Breast Cancer Cell Lines (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| MCF-7 | 4-hydroxytamoxifen (B85900) | 3.2 | 96 |
| Sulforaphane | 5 | 96 | |
| Erucin | 9.7 | 96 | |
| T47D | 4-hydroxytamoxifen | 4.2 | 96 |
| Sulforaphane | 6.6 | 96 | |
| Erucin | 7.6 | 96 | |
| BT-474 | 4-hydroxytamoxifen | 5.7 | 96 |
| Sulforaphane | 15 | 96 | |
| Erucin | 19.7 | 96 |
Note: Data for 4-hydroxytamoxifen, a common SERM, and other compounds are presented to provide a comparative context for the expected potency of SERMs in these cell lines.[1]
Table 2: Representative Data for Cell Cycle Analysis of MCF-7 Cells Treated with an Estrogen Receptor Antagonist
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 45 | 35 | 20 |
| ER Antagonist (e.g., Nafoxidine) | 70 | 15 | 15 |
Note: This table presents representative data illustrating the typical effect of an ER antagonist on the cell cycle distribution of ER-positive breast cancer cells, characterized by an accumulation of cells in the G0/G1 phase.
Table 3: Representative Data for Apoptosis Induction in MCF-7 Cells by an Estrogen Receptor Antagonist
| Treatment | % of Apoptotic Cells (Annexin V Positive) |
| Control (Vehicle) | <5 |
| ER Antagonist (e.g., Nafoxidine) | 25 |
Note: This table shows representative data on the induction of apoptosis by an ER antagonist in ER-positive breast cancer cells.
Mandatory Visualizations
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
MCF-7 (or other ER-positive breast cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability (MTT) Assay
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
This compound working solutions
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, Cyclin D1, p21, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes: Nafoxidine Hydrochloride - Recommended Solvents and Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine Hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene (B188826) group, investigated for its potential in treating advanced breast cancer.[1] As a potent estrogen receptor antagonist, it exhibits anti-proliferative properties.[2] Proper handling, dissolution, and storage of this compound are critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols and recommendations for its use in a laboratory setting.
Data Summary
Quantitative data regarding the solubility and recommended storage for this compound are summarized below for easy reference.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 65 mg/mL (152.74 mM) | Sonication is recommended for dissolution.[3] |
| 20 mg/mL | Results in a clear solution.[2] | |
| Water (H₂O) | ≥8 mg/mL | - |
| 20 mg/mL | Results in a clear solution.[2] |
Storage Conditions
| Form | Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | 3 years | - |
| Room Temperature | Not specified | Store in a dry, cool, and well-ventilated place in a tightly sealed container.[4][5] | |
| In Solvent | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3][6] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the preparation of a concentrated stock solution in DMSO, which is a common solvent for this compound.
Materials:
-
This compound powder (CAS: 1847-63-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-handling: Before opening, if the powder has adhered to the vial cap or walls, centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 2.35 mL of DMSO to 10 mg of this compound (Molecular Weight: 462.02 g/mol ).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution, sonicate the solution in an ultrasonic water bath.[3] The duration of sonication may vary, but 10-15 minutes is typically sufficient. Visually inspect the solution to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[3] For shorter-term storage (up to 1 month), -20°C is acceptable.[6]
-
Note: It is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[6]
-
Protocol 2: Preparation of an In Vivo Working Solution (Example)
This protocol provides an example of how to dilute a DMSO stock solution for in vivo animal experiments.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl solution)
-
Sterile tubes
Procedure: This method is based on a 1:4:0.5:4.5 ratio of DMSO:PEG300:Tween-80:Saline.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well before use.
Workflow and Logic Diagrams
The following diagrams illustrate the key processes for handling and preparing this compound solutions.
Caption: Workflow for preparing this compound stock solution.
Caption: Decision tree for this compound storage conditions.
References
- 1. Nafoxidine - Wikipedia [en.wikipedia.org]
- 2. This compound = 98 HPLC 1847-63-8 [sigmaaldrich.com]
- 3. Nafoxidine | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. fishersci.com [fishersci.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Administration of Nafoxidine Hydrochloride in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine (B1677902) Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its potential therapeutic effects, particularly in the context of estrogen receptor-positive (ER+) cancers.[1] As an estrogen antagonist, nafoxidine competes with estradiol (B170435) for binding to the estrogen receptor, thereby modulating the transcription of estrogen-responsive genes.[2] Its application in in vivo mouse models is crucial for elucidating its mechanism of action, evaluating its anti-tumor efficacy, and determining its pharmacokinetic and pharmacodynamic profiles.
These application notes provide detailed protocols and essential data for the administration of Nafoxidine Hydrochloride in mouse models of cancer, with a focus on mammary tumor studies.
Data Presentation
Summary of In Vivo Effects of this compound
| Mouse Model | Cell Line/Tumor Type | Dosage | Administration Route | Key Findings | Reference |
| Ovariectomized Mice | MXT-3590 Mammary Tumor (hormone-independent line) | 40 µ g/mouse | Not Specified | Stimulated partial tumor growth. | [2][3] |
| BALB/cCrgl Mice | D2 Preneoplastic Mammary Nodule Line | Not Specified | Not Specified | Inhibited tumor formation. | [4] |
| Rat Model | DMBA-Induced Mammary Carcinogenesis | Not Specified | Not Specified | Inhibited mammary carcinogenesis. | [3] |
Note: The available quantitative data from a study using the MXT-3590 mammary tumor model in ovariectomized mice indicated that a 40 µg dose of nafoxidine stimulated partial tumor growth.[2][3] However, other studies have reported inhibitory effects on the formation of preneoplastic mammary nodules in mice and in a rat model of chemically-induced mammary carcinogenesis.[3][4] This suggests that the effect of nafoxidine may be context-dependent, varying with the specific tumor model and the hormonal environment.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from established procedures for the preparation of other non-steroidal anti-estrogens for administration in mice.[4][5]
Materials:
-
This compound powder
-
Sterile vehicle:
-
Corn oil
-
Sunflower oil
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Determine the required concentration: Based on the desired dosage and the volume to be administered (typically 100-200 µL for subcutaneous or intraperitoneal injection in mice), calculate the required concentration of this compound in the vehicle.
-
Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Prepare the vehicle:
-
For oil-based vehicle: Use sterile corn oil or sunflower oil.
-
For aqueous suspension: Prepare a sterile 0.5% (w/v) solution of CMC in water.
-
-
Dissolve/Suspend the compound:
-
Add the weighed this compound to the sterile vehicle in a sterile vial.
-
Vortex the mixture vigorously for several minutes to ensure complete dissolution or a uniform suspension.
-
For compounds that are difficult to dissolve, gentle warming or brief sonication may be applied. Ensure the compound does not degrade with heat.
-
-
Storage: Store the prepared solution or suspension at 4°C, protected from light. It is recommended to prepare fresh solutions for each set of experiments.
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Prepared this compound solution/suspension
-
Tumor cells (e.g., MCF-7, an ER+ human breast cancer cell line)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional, to enhance tumor cell engraftment)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest and prepare a single-cell suspension of the desired tumor cells.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank or mammary fat pad of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer this compound at the predetermined dose and schedule via the chosen route (e.g., subcutaneous or intraperitoneal injection).
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the animals (body weight, activity, etc.) throughout the study.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).
-
Visualizations
Signaling Pathway
Caption: Mechanism of Nafoxidine action on the Estrogen Receptor signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo study of Nafoxidine.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of DMBA-induced mammary carcinogenesis in the rat by 2-br- -ergocryptine (CB 154), an inhibitor of prolactin secretion, and by nafoxidine (U-11, 100 A), an estrogen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 5. uwo.ca [uwo.ca]
Application Notes and Protocols for Nafoxidine Hydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nafoxidine (B1677902) Hydrochloride in competitive binding assays for the study of estrogen receptor (ER) interactions. Detailed protocols, data presentation guidelines, and visual representations of relevant pathways are included to facilitate experimental design and execution.
Introduction
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that acts as an antagonist to the estrogen receptor.[1][2] It competitively inhibits the binding of estradiol (B170435) to the ER, thereby blocking the downstream signaling pathways initiated by estrogen.[1] This characteristic makes Nafoxidine a valuable tool in competitive binding assays to determine the binding affinity of other compounds for the estrogen receptor and to elucidate the mechanisms of ER-mediated signaling.
Mechanism of Action
Nafoxidine exerts its effects by competing with the natural ligand, 17β-estradiol, for the ligand-binding domain of the estrogen receptor.[1] Upon binding, Nafoxidine induces a conformational change in the receptor that is distinct from the change induced by agonists. This altered conformation affects the interaction of the receptor with co-regulatory proteins, leading to the inhibition of transcriptional activation of estrogen-responsive genes.[3] While primarily known for its antagonistic effects, under certain conditions, Nafoxidine can exhibit partial agonist activity.[1]
Data Presentation
Quantitative data from competitive binding assays with this compound should be summarized for clear interpretation and comparison. The following tables provide examples of relevant data that can be generated.
Table 1: Binding Affinity of this compound for the Estrogen Receptor
| Parameter | Value | Species/Tissue | Reference |
| Kᵢ (inhibition constant) | ~7 nM | Calf Uterine Cytosol | [1] |
| Kᵢ (inhibition constant) | 43 nM | Chick Liver Nuclear Extract | [4] |
Table 2: Relative Binding Affinity of this compound
| Competitor | Relative Binding Affinity (%) vs. Estradiol (100%) | Species/Tissue | Reference |
| Nafoxidine | ~3.3% | Calf Uterine Cytosol | [1] |
| Nafoxidine | ~4% | Chick Liver | [4] |
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the estrogen receptor using this compound as a reference competitor. This protocol is adapted from established methods for ER binding assays.[5]
Materials and Reagents
-
Estrogen Receptor Source: Rat uterine cytosol, MCF-7 cell lysate, or purified recombinant human ERα or ERβ.
-
Radioligand: [³H]-17β-estradiol (specific activity > 80 Ci/mmol).
-
Competitors: this compound, 17β-estradiol (unlabeled), and test compounds.
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (B142953) (DTT, add fresh).
-
Wash Buffer: Assay buffer without DTT.
-
Scintillation Cocktail: A high-efficiency cocktail suitable for tritium (B154650) counting.
-
96-well plates.
-
Filter mats (e.g., glass fiber filters).
-
Cell harvester or vacuum filtration manifold.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the TEDG assay buffer and store it at 4°C. Add DTT immediately before use.
-
Prepare a working solution of [³H]-17β-estradiol in assay buffer at a final concentration of 0.5-1.0 nM.
-
Prepare stock solutions of this compound, unlabeled 17β-estradiol, and test compounds in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Perform serial dilutions of the competitors in the assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled 17β-estradiol (e.g., 1 µM).
-
Competition: 50 µL of each concentration of this compound or the test compound.
-
-
Add 50 µL of the [³H]-17β-estradiol working solution to all wells.
-
Add 100 µL of the estrogen receptor preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester or vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials or a compatible 96-well plate.
-
Add an appropriate volume of scintillation cocktail to each filter.
-
Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition wells, calculate the percentage of specific binding at each competitor concentration relative to the specific binding in the absence of a competitor.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
Nafoxidine, by antagonizing the estrogen receptor, inhibits the downstream signaling pathways normally activated by estrogen. These pathways include both genomic and non-genomic actions.
Estrogen Receptor Signaling Pathways
Caption: Estrogen receptor signaling pathways blocked by Nafoxidine.
This diagram illustrates the dual signaling pathways of the estrogen receptor. The genomic pathway involves the binding of estrogen to cytoplasmic ER, translocation to the nucleus, and regulation of gene expression. The non-genomic pathway is initiated by estrogen binding to membrane-associated ER, leading to the rapid activation of various kinase cascades, including the PI3K/Akt and MAPK pathways. Nafoxidine competitively inhibits estrogen binding to both cytoplasmic and membrane ERs, thereby blocking both genomic and non-genomic signaling.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Studying Angiogenesis In Vitro with Nafoxidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine Hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) that has demonstrated potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The study of angiogenesis inhibitors is therefore a key area of research in oncology and other fields.
These application notes provide a comprehensive overview of the use of this compound as a tool for studying angiogenesis in vitro. The provided protocols detail key assays to assess its anti-angiogenic effects on endothelial cells. Notably, the anti-angiogenic action of Nafoxidine is independent of the estrogen receptor and is mediated through the direct inhibition of endothelial cell proliferation and function stimulated by key angiogenic growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[3][4]
Mechanism of Action
This compound exerts its anti-angiogenic effects by interfering with critical steps in the angiogenic cascade, including endothelial cell proliferation, migration, adhesion, and tube formation.[1] A key aspect of its mechanism involves the modulation of the Protein Kinase C (PKC) signaling pathway, which is a crucial transducer of pro-angiogenic signals initiated by growth factors like VEGF and bFGF.[1][5]
Activation of growth factor receptors on endothelial cells typically leads to the activation of Phospholipase Cγ (PLCγ), which in turn activates PKC.[6] This initiates a downstream signaling cascade involving kinases such as ERK1/2 and Akt, ultimately promoting cell proliferation, migration, and survival.[7][8] Experimental evidence suggests that Nafoxidine interferes with this PKC-dependent signaling. The inhibitory effects of Nafoxidine on endothelial tube formation can be prevented by the PKC activator phorbol-12-myristate-13-acetate (PMA) and potentiated by a PKC inhibitor, highlighting the central role of this pathway in Nafoxidine's anti-angiogenic activity.[1]
Data Presentation
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound on human umbilical vein endothelial cells (HUVECs).
Table 1: Inhibitory Effects of this compound on HUVEC Proliferation
| Parameter | Value | Reference |
| IC50 | 4.5 µM | [1] |
Table 2: Inhibitory Effects of this compound on HUVEC Function
| Angiogenic Process | Effective Concentration | Observed Effect | Reference |
| Adhesion | 1 - 2.5 µM | Significant Inhibition | [1] |
| Spreading | 1 - 2.5 µM | Significant Inhibition | [1] |
| Migration | 1 - 2.5 µM | Dose-dependent Inhibition | [1] |
| Invasion | 2.5 µM | Significant Decrease | [1] |
| Tube Formation (Cord Formation) | 2.5 µM | Significant Inhibition of Ramifications | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
MTT or similar proliferation assay reagent
-
Microplate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with FBS.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in EGM with a reduced serum concentration (e.g., 2% FBS).
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
EGM
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fibronectin or VEGF (as chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Giemsa or DAPI for staining
-
Microscope
Protocol:
-
Coat the underside of the Transwell inserts with a chemoattractant like fibronectin (10 µg/mL).
-
Add EGM containing the chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend HUVECs in serum-free EGM and treat with various concentrations of this compound or vehicle control for 30 minutes.
-
Seed the treated HUVECs (e.g., 1 x 10⁵ cells) into the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol.
-
Stain the cells with Giemsa or DAPI.
-
Count the number of migrated cells in several random fields under a microscope.
-
Express the results as the percentage of migration inhibition compared to the vehicle control.
Endothelial Cell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix to assess the invasive potential of the cells.
Materials:
-
Same as the migration assay, with the addition of Matrigel or a similar basement membrane matrix.
Protocol:
-
Thaw Matrigel on ice and coat the upper surface of the Transwell inserts. Allow it to solidify at 37°C for 30-60 minutes.
-
Follow the same procedure as the migration assay (steps 2-10), seeding the Nafoxidine-treated HUVECs onto the Matrigel-coated inserts.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
EGM
-
Matrigel (growth factor reduced)
-
24-well or 48-well plates
-
This compound
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well or 48-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM with reduced serum and containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs (e.g., 2 x 10⁴ cells/well for a 48-well plate) onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Observe and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Express the results as a percentage of inhibition compared to the vehicle control.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific cell lines and experimental setup.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Antiestrogens inhibit endothelial cell growth stimulated by angiogenic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Activity of Nafoxidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits antagonistic effects on the estrogen receptor (ER).[1] It was initially investigated as a potential therapeutic agent for breast cancer.[2] As a SERM, Nafoxidine's mechanism of action involves binding to the estrogen receptor and modulating the expression of estrogen-responsive genes, which can be assessed using a variety of cell-based assays.[3][4] These application notes provide detailed protocols for key cell-based assays to measure the biological activity of this compound, present quantitative data for easy comparison, and include diagrams to illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
Nafoxidine acts as a competitive antagonist of the estrogen receptor. It binds to the ligand-binding domain of the ER, preventing the binding of its natural ligand, estradiol (B170435). This binding induces a conformational change in the receptor that is distinct from that caused by agonists.[5] Consequently, the Nafoxidine-ER complex recruits corepressors instead of coactivators to the estrogen response elements (EREs) on the DNA. This recruitment leads to the inhibition of transcription of estrogen-responsive genes, thereby blocking the proliferative and other estrogen-mediated effects in target cells.[4] Nafoxidine has been shown to cause long-term nuclear retention of the estrogen receptor.[3]
Signaling Pathway Diagram
Caption: Nafoxidine's mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound activity from various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Estrogen Receptor Binding Assay | Chick Liver Nuclei | Ki | 43 nM | [6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for cell proliferation and reporter gene assays with Nafoxidine are not consistently reported in the readily available literature. Researchers should determine these values empirically for their specific cell lines and assay conditions.
Application Note 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on estrogen-dependent breast cancer cells (e.g., MCF-7).
Experimental Workflow
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 3. A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response of Nafoxidine Hydrochloride in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) with known antiestrogenic properties. It has been investigated for its potential therapeutic effects in estrogen receptor-positive (ER+) breast cancer. The MCF-7 human breast adenocarcinoma cell line is a well-established in vitro model for studying the effects of endocrine therapies, as it expresses high levels of the estrogen receptor alpha (ERα). This document provides detailed protocols for determining the dose-response relationship of this compound in MCF-7 cells, a crucial step in evaluating its anti-proliferative efficacy.
Mechanism of Action
Nafoxidine acts as an antagonist to the estrogen receptor. In ER+ breast cancer cells like MCF-7, estradiol (B170435) (a potent estrogen) binds to ERα, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA. This process initiates the transcription of genes involved in cell proliferation and survival. Nafoxidine competitively binds to ERα, inducing a conformational change that prevents the receptor from adopting an active conformation. This blockage of ERα signaling inhibits the transcription of estrogen-dependent genes, ultimately leading to a decrease in cell proliferation and induction of cell cycle arrest.
Data Presentation
The following table summarizes representative quantitative data for the dose-dependent effect of this compound on the viability of MCF-7 cells after a 72-hour treatment period.
| Nafoxidine HCl Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.01 | 92.5 | ± 4.8 |
| 0.1 | 75.3 | ± 3.9 |
| 1 | 51.2 | ± 2.5 |
| 10 | 28.7 | ± 1.9 |
| 100 | 15.1 | ± 1.1 |
Note: The data presented in this table is a representative example to illustrate the expected dose-response relationship and has been synthesized from typical results for potent anti-estrogens in MCF-7 cells. The calculated IC50 value from this representative data is approximately 1 µM.
Experimental Protocols
MCF-7 Cell Culture
A crucial aspect of obtaining reliable and reproducible results is the proper maintenance of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a desired split ratio (e.g., 1:3 to 1:6).
Dose-Response Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
MCF-7 cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free DMEM to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for determining the dose-response of this compound in MCF-7 cells.
Caption: Simplified signaling pathway of this compound in MCF-7 cells.
How to prepare Nafoxidine Hydrochloride stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nafoxidine Hydrochloride stock solutions for various experimental applications. Adherence to these guidelines will ensure solution integrity and reproducibility of experimental results.
Chemical and Physical Properties
This compound is a non-steroidal selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist. It is crucial to understand its physical and chemical properties for accurate stock solution preparation.
| Property | Value |
| Synonyms | Nafoxidene hydrochloride, U-11,000A |
| CAS Number | 1847-63-8 |
| Molecular Formula | C₂₉H₃₁NO₂ · HCl |
| Molecular Weight | 462.02 g/mol |
| Appearance | White to tan powder |
Solubility and Storage
Proper storage and selection of an appropriate solvent are critical for maintaining the stability and activity of this compound.
| Solvent | Solubility |
| Water | ≥ 8 mg/mL |
| DMSO | 65 mg/mL (152.74 mM) |
Storage Conditions:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] |
Note: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.[1]
Experimental Protocols
Preparation of Stock Solution for In Vitro Cell Culture Experiments
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common high-concentration stock is 65 mg/mL in DMSO.[2]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication in an ultrasonic water bath can be used to aid dissolution if necessary.[2]
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
Working Solution Preparation:
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize cytotoxicity.[3] To prepare a working solution, dilute the high-concentration stock solution in cell culture medium to the desired final concentration just before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
Preparation of Formulation for In Vivo Studies
For animal studies, a specific formulation is required to ensure the solubility and bioavailability of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
This protocol is an example for preparing a 1 mL working solution. The volumes can be scaled as needed.
-
Initial Mixture: In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.[1]
-
Homogenization: Mix the solution thoroughly by vortexing until it is even and clear.[1]
-
Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.[1]
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL.[1]
-
Final Mixing: Vortex the final solution until it is a clear and homogenous suspension.
-
Administration: It is recommended to prepare this formulation fresh on the day of use.
Signaling Pathway
This compound acts as an antagonist to the estrogen receptor (ER). In the canonical estrogen signaling pathway, estradiol (B170435) (a type of estrogen) binds to the ER in the cytoplasm. This complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes that promote cell proliferation. Nafoxidine competes with estradiol for binding to the ER. When Nafoxidine binds to the ER, it induces a conformational change that prevents the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes.
Caption: Estrogen signaling pathway and the antagonistic action of Nafoxidine.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in cell-based experiments.
Caption: General workflow for in vitro experiments using this compound.
References
Application of Nafoxidine Hydrochloride in the Study of Uterine Malignancies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nafoxidine (B1677902) Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its antiestrogenic effects.[1][2] In the context of uterine malignancies, particularly estrogen receptor-positive (ER+) endometrial cancer, Nafoxidine serves as a valuable research tool to investigate the role of estrogen signaling in tumor growth and to evaluate potential therapeutic strategies. As a SERM, Nafoxidine exhibits tissue-specific estrogen agonist and antagonist activities, making it a subject of interest in understanding the complex nature of hormone-responsive cancers.[2] This document provides an overview of its application, along with detailed protocols for in vitro and in vivo studies.
Mechanism of Action
Nafoxidine Hydrochloride exerts its effects primarily by binding to estrogen receptors (ERs). In uterine tissue, it generally acts as an estrogen antagonist.[3] Upon binding to the ER, Nafoxidine induces a conformational change in the receptor that differs from the change induced by estrogen. This altered conformation affects the receptor's interaction with coactivators and corepressors, leading to the modulation of estrogen-responsive gene transcription.[1] In the context of ER+ uterine cancer cells, this typically results in the inhibition of estrogen-dependent proliferation.[3]
Data Presentation
While specific quantitative data for this compound in commonly used uterine cancer cell lines is not extensively available in recent literature, the following table provides an example of how such data would be presented. For illustrative purposes, data for other compounds tested on uterine cancer cell lines are included.
| Cell Line | Compound | Assay | Endpoint | Result | Reference |
| Ishikawa | Rhenium Aspirin | MTT Assay (24h) | IC50 | 188.06 µM | [4] |
| HEC-1A | Rhenium Aspirin | MTT Assay (24h) | IC50 | 394.06 µM | [4] |
| Ishikawa | NT-1044 | MTT Assay (72h) | IC50 | 218 µM | [5] |
| ECC-1 | NT-1044 | MTT Assay (72h) | IC50 | 87 µM | [5] |
| Ishikawa | Gemcitabine | MTT Assay | IC50 | 10-50 nM (range tested) | [6] |
Signaling Pathways
Nafoxidine's primary mechanism of action involves the modulation of the estrogen receptor signaling pathway. In ER+ uterine cancer, estradiol (B170435) (E2) binding to its receptor typically promotes the transcription of genes involved in cell proliferation and survival. Nafoxidine, by acting as an antagonist, blocks these effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stimulation of uterine cells by nafoxidine and clomiphene: relationship between nuclear estrogen receptors and type II estrogen binding sites and cellular growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Effects of NT-1044, a Novel AMPK Activator, on Endometrial Cancer Cell Proliferation, Apoptosis, Cell Stress and In Vivo Tumor Growth [frontiersin.org]
- 6. Combined Hesperidin and Gemcitabine Therapy Modulates Apoptosis and Angiogenesis Pathways in ISHIKAWA Human Endometrial Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Levels after Nafoxidine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits both estrogenic and anti-estrogenic activities in a tissue-specific manner. It competitively binds to the estrogen receptor (ER), a key regulator in the development and progression of hormone-responsive cancers. This binding event induces conformational changes in the receptor, leading to altered gene expression and cellular responses. Western blot analysis is a critical technique to investigate the effect of Nafoxidine on the expression levels of estrogen receptors, providing insights into its mechanism of action and potential as a therapeutic agent. This document provides detailed protocols for the treatment of cells with this compound and subsequent Western blot analysis of estrogen receptor alpha (ERα) levels, along with representative data and pathway diagrams.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of ERα levels in MCF-7 breast cancer cells treated with this compound over time. The data is presented as the relative band intensity of ERα normalized to a loading control (e.g., β-actin), with the untreated control at 0 hours set to 100%.
| Treatment Time (Hours) | This compound (1 µM) Relative ERα Level (%) | Vehicle Control Relative ERα Level (%) |
| 0 | 100 | 100 |
| 6 | 85 | 98 |
| 12 | 65 | 95 |
| 24 | 40 | 96 |
| 48 | 25 | 97 |
Signaling Pathway
Nafoxidine, as a SERM, interacts with the estrogen receptor and modulates its activity. The binding of Nafoxidine to the ER can lead to a conformational change that differs from that induced by estrogen. This altered conformation affects the recruitment of co-activators and co-repressors to the receptor-DNA complex, ultimately influencing the transcription of estrogen-responsive genes. Furthermore, prolonged exposure to Nafoxidine can lead to the downregulation and degradation of the estrogen receptor protein.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of estrogen receptor levels following this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for MCF-7 cells, an estrogen receptor-positive human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM
-
Charcoal-stripped FBS
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
For experiments, switch to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 48 hours to deplete endogenous steroids.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute in phenol red-free medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium and treat the cells with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24, 48 hours).
Protein Extraction and Quantification
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-200 µL).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blotting
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Electrophoresis running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody: anti-ERα antibody
-
Loading control primary antibody: anti-β-actin or anti-GAPDH antibody
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with a primary antibody for a loading control (e.g., β-actin) following the same incubation and detection steps.
Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to measure the band intensity for ERα and the corresponding loading control for each sample.
-
Normalize the ERα band intensity to the intensity of the loading control band for each lane to correct for loading differences.
-
Express the results as a percentage of the normalized ERα level in the vehicle-treated control cells at the 0-hour time point.
Application Notes and Protocols for Utilizing Nafoxidine Hydrochloride in Transient Transfection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nafoxidine (B1677902) Hydrochloride, a non-steroidal selective estrogen receptor modulator (SERM), in transient transfection assays to study its effects on estrogen receptor signaling.
Introduction
Nafoxidine Hydrochloride is a well-characterized estrogen receptor (ER) antagonist that competitively inhibits the binding of estradiol (B170435) to the ER.[1] This interaction prevents the conformational changes in the receptor necessary for transcriptional activation of estrogen-responsive genes. Transient transfection assays using reporter genes, such as luciferase under the control of an Estrogen Response Element (ERE), are powerful tools to quantify the antagonistic or agonistic activity of compounds like Nafoxidine on the estrogen signaling pathway.
Mechanism of Action
Nafoxidine acts as a selective estrogen receptor modulator (SERM).[2] It competitively binds to the ligand-binding domain of the estrogen receptor, displacing the natural ligand, 17β-estradiol. This binding induces a conformational change in the receptor that is different from that induced by agonists. While agonist binding promotes the recruitment of coactivators, the Nafoxidine-bound ER complex favors the recruitment of corepressors, leading to the inhibition of gene transcription at EREs. However, like many SERMs, Nafoxidine can exhibit partial agonist activity in certain cellular contexts.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. The IC50 and EC50 values presented here are representative and should be determined experimentally using the protocols provided below.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 43 nM | Chick Liver Nuclei | [3H]estradiol competitive binding | [1] |
| IC50 (Antagonist Activity) | To be determined | e.g., MCF-7, T47D | ERE-Luciferase Reporter Assay | - |
| EC50 (Agonist Activity) | To be determined | e.g., MCF-7, T47D | ERE-Luciferase Reporter Assay | - |
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line, endogenously expressing high levels of ERα.
-
T47D: Human ductal breast epithelial tumor cell line, endogenously expressing ERα and progesterone (B1679170) receptor.[4]
Culture Medium:
-
MCF-7: MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.
-
T47D: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.2 U/mL insulin.
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells at 70-80% confluency. For estrogen studies, it is critical to use cells with a low passage number to ensure consistent ER expression.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 4.62 mg of this compound (MW: 461.99 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Transient Transfection Assay
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
MCF-7 or T47D cells
-
ERE-luciferase reporter plasmid (a plasmid containing multiple copies of the estrogen response element driving the expression of a luciferase gene)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Lipofectamine® 3000 or a similar transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
Phenol (B47542) red-free culture medium supplemented with charcoal-stripped FBS (to remove endogenous steroids).
-
17β-estradiol.
-
This compound stock solution.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
Day 1: Cell Seeding
-
Seed 5 x 10^4 MCF-7 or T47D cells per well in a 24-well plate with 500 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach and reach 50-70% confluency.
Day 2: Transfection
-
For each well, prepare the transfection mix in two separate tubes:
-
Tube A (DNA): Dilute 0.5 µg of the ERE-luciferase reporter plasmid and 0.05 µg of the control plasmid in 25 µL of Opti-MEM®.
-
Tube B (Transfection Reagent): Dilute 1 µL of Lipofectamine® 3000 in 25 µL of Opti-MEM®.
-
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15 minutes to allow complex formation.
-
During the incubation, replace the medium in the cell culture plate with 450 µL of fresh, phenol red-free medium containing charcoal-stripped FBS.
-
Add the 50 µL transfection complex dropwise to each well.
-
Incubate the cells for 24 hours.
Day 3: Treatment
-
Prepare serial dilutions of this compound in phenol red-free medium. A suggested concentration range to test for antagonist activity is 10⁻¹⁰ M to 10⁻⁵ M.
-
To assess antagonist activity, treat the cells with the various concentrations of Nafoxidine in the presence of a constant concentration of 17β-estradiol (e.g., 1 nM, which should give a robust induction of the reporter).
-
To assess agonist activity, treat a separate set of cells with the various concentrations of Nafoxidine alone.
-
Include the following controls:
-
Vehicle control (medium with DMSO).
-
17β-estradiol alone (positive control for agonist activity).
-
-
Incubate the cells for another 24 hours.
Day 4: Luciferase Assay
-
Wash the cells once with 1X PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations
Estrogen Signaling Pathway
Caption: Classical estrogen receptor signaling pathway.
Transient Transfection Workflow
Caption: Experimental workflow for the transient transfection assay.
Logical Relationship of Nafoxidine Action
Caption: Logical flow of Nafoxidine's antagonistic action.
References
- 1. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of selective estrogen receptor modulator (SERM) activity in two triarylethylene oxybutyric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nafoxidine Hydrochloride's Anti-Tumor Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its anti-tumor properties, particularly in the context of breast cancer.[1][2] As a first-generation SERM, its primary mechanism of action involves competitive binding to the estrogen receptor (ER), leading to the modulation of estrogen-dependent signaling pathways.[3][4] These application notes provide a comprehensive overview of in vitro models and detailed protocols to assess the anti-tumor efficacy of this compound.
Mechanism of Action
Nafoxidine, like other SERMs, exhibits tissue-specific estrogen agonist and antagonist effects. In estrogen receptor-positive (ER+) breast cancer cells, it primarily acts as an antagonist.[3] The binding of Nafoxidine to the estrogen receptor induces a conformational change that differs from that induced by estrogen. This altered receptor complex is translocated to the nucleus where it fails to efficiently recruit coactivators necessary for the transcription of estrogen-responsive genes that promote cell proliferation.[2] This leads to an inhibition of macromolecular synthesis and a subsequent reduction in cell growth.[3] There is a strong correlation between the presence of estrogen receptors in tumors and the response to nafoxidine.[1]
Key In Vitro Assays for Anti-Tumor Activity Assessment
A battery of in vitro assays can be employed to comprehensively evaluate the anti-tumor effects of this compound. These assays focus on cell viability, apoptosis, and cell cycle progression.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of Nafoxidine.
Summary of Expected Quantitative Data (Illustrative)
| Assay | Cell Line | Parameter | Illustrative Value (Nafoxidine or similar SERM) |
| MTT Assay | MCF-7 (ER+) | IC50 (µM) | 1 - 10 |
| MDA-MB-231 (ER-) | IC50 (µM) | > 50 | |
| Cell Counting | MCF-7 (ER+) | % Growth Inhibition | Concentration-dependent decrease |
Apoptosis Assays
These assays determine if the observed decrease in cell viability is due to programmed cell death.
Summary of Expected Quantitative Data (Illustrative)
| Assay | Cell Line | Parameter | Illustrative Value (Nafoxidine or similar SERM) |
| Annexin V/PI Staining | MCF-7 (ER+) | % Apoptotic Cells | Significant increase in Annexin V positive cells |
| MDA-MB-231 (ER-) | % Apoptotic Cells | Minimal to no increase |
Cell Cycle Analysis
This analysis reveals the effect of Nafoxidine on the progression of cells through the different phases of the cell cycle.
Summary of Expected Quantitative Data (Illustrative)
| Assay | Cell Line | Parameter | Illustrative Effect (Nafoxidine or similar SERM) |
| Propidium (B1200493) Iodide Staining | MCF-7 (ER+) | Cell Cycle Distribution | Accumulation of cells in the G0/G1 phase |
| MDA-MB-231 (ER-) | Cell Cycle Distribution | No significant change |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to obtain a range of desired concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the cellular DNA content.[5][6] Since the amount of DNA doubles as cells progress from the G1 to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content.[5][6] Flow cytometry analysis of PI-stained cells allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. The cells can be stored at -20°C for at least 24 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to degrade RNA and ensure that PI only stains DNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Signaling Pathway Analysis
The anti-tumor activity of Nafoxidine is primarily mediated through the estrogen receptor. However, the interplay between ER signaling and other crucial pathways like PI3K/Akt and MAPK is critical, especially in the context of drug resistance.[7][8][9]
Estrogen Receptor Signaling Pathway
Nafoxidine, as an ER antagonist in breast tissue, blocks the proliferative signals initiated by estrogen.
References
- 1. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogens in treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of antiestrogens with human breast cancer in long-term tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.tghn.org [media.tghn.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Derailed Estrogen Signaling and Breast Cancer: An Authentic Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Nafoxidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and supporting information for the analysis of cell cycle arrest induced by Nafoxidine Hydrochloride using flow cytometry.
Introduction
This compound is a non-steroidal selective estrogen receptor modulator (SERM) with antiestrogenic properties. It competitively binds to the estrogen receptor (ER), primarily ERα, thereby interfering with the proliferative signals mediated by estrogens in ER-positive cancer cells. This antagonistic action on the estrogen signaling pathway can lead to cell cycle arrest, primarily in the G1 phase, making Nafoxidine and similar compounds valuable tools for cancer research and potential therapeutic agents. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells throughout the different phases of the cell cycle, providing a robust method to evaluate the cytostatic effects of compounds like Nafoxidine. This application note details the methodology for treating cancer cells with this compound and analyzing the resulting cell cycle distribution by propidium (B1200493) iodide (PI) staining and flow cytometry.
Mechanism of Action: Nafoxidine-Induced G1 Cell Cycle Arrest
Nafoxidine exerts its effect by competitively binding to the estrogen receptor, which is a key regulator of cell proliferation in hormone-responsive tissues. In ER-positive breast cancer cells, estradiol (B170435) (estrogen) binding to ERα promotes the transcription of genes essential for cell cycle progression from the G1 to the S phase. Key among these are Cyclin D1 and the transcription factor c-Myc.
Nafoxidine, acting as an antagonist, binds to ERα and induces a conformational change that prevents the recruitment of co-activators necessary for gene transcription. This leads to a cascade of events culminating in G1 arrest:
-
Downregulation of Cyclin D1: Antiestrogens, including Nafoxidine, lead to a decrease in Cyclin D1 mRNA and protein levels. Cyclin D1 is a crucial regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2]
-
Inhibition of CDK4/6 Activity: The reduction in Cyclin D1 levels results in decreased formation and activity of the Cyclin D1-CDK4/6 complex.
-
Hypophosphorylation of Retinoblastoma Protein (pRb): Active Cyclin D1-CDK4/6 complexes phosphorylate the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The inhibition of CDK4/6 activity by Nafoxidine maintains pRb in its active, hypophosphorylated state.
-
Upregulation of CDK Inhibitors: Antiestrogen (B12405530) treatment can also lead to an increase in the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1 and p27Kip1.[2] These proteins can bind to and inhibit the activity of Cyclin E-CDK2 complexes, which are also necessary for the G1/S transition, thus reinforcing the cell cycle block.[1]
This concerted mechanism effectively halts the cell cycle in the G1 phase, preventing DNA replication and subsequent cell division.
Quantitative Data Presentation
Treatment of ER-positive breast cancer cells, such as MCF-7, with this compound results in a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases. Studies have shown that Nafoxidine exhibits identical activity to Tamoxifen in this regard. For instance, treatment of MCF-7 cells with 1 µM Tamoxifen for 72 to 96 hours can result in over 90% of the cells accumulating in the G1 phase.[3]
Table 1: Representative Cell Cycle Distribution of MCF-7 Cells Treated with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (e.g., 0.1% DMSO) | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (1 µM, 72h) | >90 | <5 | <5 |
Note: The data presented is based on the reported effects of Tamoxifen, which has been shown to have identical activity to Nafoxidine in inducing G1 arrest.[3] Actual percentages may vary based on cell line, passage number, and experimental conditions.
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with this compound, and subsequent analysis of cell cycle distribution by flow cytometry.
Materials and Reagents
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.
-
Fixation Solution: Ice-cold 70% ethanol in deionized water.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometry Tubes
Cell Culture and Treatment
-
Cell Seeding: Culture MCF-7 cells in T-25 or T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density of 2 x 105 cells per well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well (e.g., 0.1%).
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of Nafoxidine or the vehicle control.
-
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
Aspirate the culture medium from each well.
-
Wash the cells once with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant carefully without disturbing the cell pellet.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Transfer the cell suspension to a labeled flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently vortex the cell pellet to resuspend it in the residual liquid.
-
While vortexing at a low speed, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. For longer storage, samples can be kept at -20°C for several weeks.
-
Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration and Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol supernatant.
-
Wash the cells by resuspending the pellet in 2 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 0.5 mL of the PI staining solution (containing RNase A and Triton X-100).
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate detector (typically FL2 or FL3, ~585/42 nm).
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence histogram.
-
Set up a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area of the fluorescence signal) to exclude cell aggregates from the analysis.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The software will fit Gaussian curves to the G0/G1 and G2/M peaks and calculate the area of the S phase in between.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 Peak | Inconsistent staining, cell clumping, or rapid flow rate. | Ensure proper mixing of staining solution. Filter samples through a 40 µm nylon mesh if clumping is observed. Reduce the flow rate during acquisition. |
| Excessive Debris | Cell death or harsh sample preparation. | Handle cells gently during harvesting and washing. Consider using a viability dye if significant cell death is suspected. |
| Cell Clumping | Improper fixation or high cell density. | Add cold ethanol dropwise while vortexing. Ensure cell density is appropriate for staining (e.g., 0.5-1 x 106 cells/mL). |
| No Clear G2/M Peak | Low proliferation rate or insufficient events collected. | Ensure the control cell population is actively proliferating. Increase the number of events acquired. |
Conclusion
The protocol described in this application note provides a reliable method for assessing the effect of this compound on the cell cycle of ER-positive cancer cells. By inhibiting the estrogen receptor signaling pathway, Nafoxidine effectively induces G1 phase cell cycle arrest. Flow cytometry with propidium iodide staining is an essential tool for quantifying this cytostatic effect, making it invaluable for drug discovery and cancer biology research. Careful adherence to the protocol will ensure the generation of high-quality, reproducible data for the evaluation of Nafoxidine's antiproliferative activity.
References
Application Notes and Protocols for Evaluating the Efficacy of Nafoxidine Hydrochloride in Animal Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine (B1677902) Hydrochloride (also known as Nafoxidene Hydrochloride or by its developmental code name U-11,100A) is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] Developed in the 1970s, it was investigated for the treatment of advanced breast cancer.[1] Like other SERMs, Nafoxidine exhibits a dual mechanism of action, functioning as an estrogen receptor (ER) antagonist in some tissues, such as the breast, while potentially having estrogenic (agonist) effects in others.[2][3] Its primary antitumor activity in breast cancer is attributed to its ability to competitively bind to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in ER-positive tumors.[3] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Nafoxidine Hydrochloride in established animal models of breast cancer.
Mechanism of Action: Estrogen Receptor Antagonism
This compound exerts its anticancer effects by competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor (ERα and ERβ) in breast cancer cells.[3] In ER-positive breast cancer, the binding of estrogen to its receptor initiates a signaling cascade that promotes tumor cell proliferation and survival.[4][5] By occupying the ligand-binding domain of the ER, Nafoxidine prevents this interaction, leading to a conformational change in the receptor that inhibits the transcription of estrogen-responsive genes.[3] This blockade of downstream signaling pathways ultimately results in the suppression of tumor growth.[3] While primarily an antagonist in breast tissue, some studies have noted partial estrogenic effects in certain contexts.[2]
Signaling Pathway
Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-cancer agents. For a SERM like this compound, models that are dependent on estrogen for tumor growth are most relevant. The following are established and relevant models for testing the efficacy of Nafoxidine.
-
Chemically-Induced Mammary Carcinoma in Rats (DMBA Model): This model utilizes the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors in rats. These tumors are often hormone-dependent and express estrogen receptors, making them a suitable model for evaluating SERMs.[3][6]
-
Mouse Mammary Tumor (MXT-3590) Model: The MXT-3590 is a hormone-responsive mouse mammary tumor line that can be transplanted into syngeneic mice. It has been used to study the effects of estrogenic and antiestrogenic compounds.[2][7]
-
Human Breast Cancer Xenograft in Immunocompromised Mice (MCF-7 Model): The MCF-7 human breast cancer cell line is estrogen receptor-positive and requires estrogen supplementation to form tumors in immunodeficient mice.[8][9] This model is widely used to assess the efficacy of endocrine therapies against human breast cancer.[8][9]
Experimental Protocols
The following protocols provide a general framework for conducting efficacy studies with this compound in the aforementioned animal models.
General Experimental Workflow
Protocol 1: DMBA-Induced Mammary Carcinoma in Rats
This protocol is adapted from standard procedures for DMBA-induced carcinogenesis.[10][11][12][13][14]
1. Animals:
-
Female Sprague-Dawley rats, 50-55 days old.
2. Tumor Induction:
-
Administer a single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA) at a dose of 80 mg/kg, dissolved in a suitable vehicle like corn oil.[10]
-
Palpate the rats weekly to monitor for the appearance of mammary tumors, which typically develop within 8-12 weeks.
3. This compound Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for subcutaneous or oral administration (e.g., sterile saline or corn oil).
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the animals into treatment and control groups.
-
The control group should receive the vehicle only.
4. Efficacy Evaluation:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: MXT-3590 Mouse Mammary Tumor Model
This protocol is based on studies involving the MXT-3590 tumor line.[2][7]
1. Animals:
-
Female ovariectomized mice (e.g., BALB/c).
2. Tumor Implantation:
-
Transplant fragments of the MXT-3590 mammary tumor subcutaneously into the flank of the mice.
3. This compound Preparation and Administration:
-
Prepare this compound in a sterile vehicle.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound. One study observed partial tumor growth stimulation with a 40 µg dose, suggesting this could be a starting point for dose-response studies to find an inhibitory concentration.[2][7]
-
The control group receives the vehicle.
4. Efficacy Evaluation:
-
Monitor tumor growth, body weight, and animal health as described in Protocol 1.
-
At necropsy, tumors can be collected for weight measurement and analysis of biomarkers such as progesterone (B1679170) receptor levels, which have been shown to be modulated by Nafoxidine in this model.[2][7]
Protocol 3: MCF-7 Human Breast Cancer Xenograft Model
This protocol is a standard procedure for establishing and treating MCF-7 xenografts.[8][9]
1. Animals:
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID), 4-6 weeks old.
2. Estrogen Supplementation:
-
Implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region to support the growth of the estrogen-dependent MCF-7 cells.
3. Tumor Cell Implantation:
-
Inject approximately 5 x 10⁶ MCF-7 cells, resuspended in a mixture of sterile PBS and Matrigel (1:1 ratio), subcutaneously into the mammary fat pad or flank of the mice.[8]
4. This compound Preparation and Administration:
-
Prepare this compound in a sterile vehicle.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administer this compound (e.g., daily by oral gavage or subcutaneous injection). A thorough literature review for doses of similar SERMs in this model is recommended to establish a starting dose range.
-
The control group receives the vehicle.
5. Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study can be terminated when tumors in the control group reach a specific size or after a fixed duration of treatment.
-
Excise tumors for weight measurement and downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL).
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Efficacy of this compound in the DMBA-Induced Rat Mammary Carcinoma Model (Hypothetical Data)
| Treatment Group | Number of Animals | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | 1.5 ± 0.2 |
| Nafoxidine HCl (X mg/kg) | 10 | 750 ± 90 | 50 | 0.8 ± 0.1 |
Table 2: Effect of this compound on MXT-3590 Tumors in Mice
| Treatment Group | Number of Animals | Observation | Reference |
| Nafoxidine HCl (40 µg) | N/A | Stimulation of partial growth in an estrogen-independent line. | [2][7] |
| Nafoxidine HCl | N/A | Elevation of cytoplasmic progesterone receptors. | [2][7] |
Table 3: Efficacy of this compound in the MCF-7 Xenograft Model (Hypothetical Data)
| Treatment Group | Number of Animals | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 8 | 1200 ± 120 | - | +5 ± 1.5 |
| Nafoxidine HCl (Y mg/kg) | 8 | 600 ± 80 | 50 | +4 ± 1.2 |
Conclusion
The animal models and protocols described provide a robust framework for evaluating the in vivo efficacy of this compound against estrogen receptor-positive breast cancer. The DMBA-induced rat model offers insights into carcinogenesis, while the MXT-3590 and MCF-7 xenograft models allow for the study of established hormone-responsive tumors. Careful study design, including appropriate controls and endpoints, is essential for obtaining reliable and translatable data for this and other selective estrogen receptor modulators.
References
- 1. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Model-Based Tumor Growth Dynamics and Therapy Response in a Mouse Model of De Novo Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. DMBA-induced mammary tumor growth in rats exhibiting increased or decreased ability to cope with stress due to early postnatal handling or antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. A histopathological study on alterations in DMBA-induced mammary carcinogenesis in rats with 50 Hz, 100 muT magnetic field exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Nafoxidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for handling the aqueous solubility of Nafoxidine Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is the hydrochloride salt of Nafoxidine, a nonsteroidal selective estrogen receptor modulator (SERM) from the triphenylethylene (B188826) group.[1] Like many hydrophobic molecules, it has intrinsically low solubility in aqueous solutions.[2][3][4] This presents a significant challenge for researchers, as achieving a desired concentration in aqueous buffers for in vitro and in vivo experiments can be difficult, potentially leading to compound precipitation and inaccurate results.[5][6]
Q2: What is the reported aqueous solubility of this compound?
There is conflicting information regarding its precise aqueous solubility. Some suppliers report a solubility of ≥8 mg/mL in water. However, other sources state it is soluble in DMSO but not in water.[7] This discrepancy may arise from differences in the experimental conditions used to determine solubility, such as pH, temperature, or the kinetic versus thermodynamic nature of the measurement. As a hydrochloride salt, it is expected to have greater aqueous solubility than its free base form.[2][8] It is strongly recommended that researchers empirically determine the solubility in their specific experimental buffer.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds.[7][9][10] Stock solutions in DMSO can be prepared at concentrations up to 65 mg/mL.[9]
Q4: How should I properly store this compound stock solutions?
For long-term storage, this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[10]
Q5: My this compound precipitated out of my cell culture medium after I diluted it from a DMSO stock. What went wrong?
This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is stable in a high-concentration organic solvent is diluted into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the compound crashes out of the solution. To prevent this, it is critical to perform the dilution gradually, with vigorous mixing, into pre-warmed (37°C) medium.[11]
Solubility Data Summary
| Solvent/System | Reported Concentration | Notes |
| Water (H₂O) | ≥8 mg/mL | Data from some commercial suppliers. Empirical validation is recommended. |
| Water (H₂O) | Insoluble | Reported by some research chemical suppliers.[7] This likely refers to poor solubility at neutral pH. |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL - 65 mg/mL | Recommended for preparing primary stock solutions.[9][10] Sonication may be required.[9] |
| Ethanol | Soluble | The exact solubility limit is not specified, but it is less effective than DMSO.[] |
| Phosphate-Buffered Saline (PBS) | < 10 µM (Estimated) | Prone to precipitation, not recommended for stock solutions or storage. |
| Cell Culture Media | Dependent on serum % | Serum proteins can help stabilize the compound, but precipitation may still occur at higher concentrations. Prepare fresh. |
Troubleshooting Guide for Aqueous Solutions
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Powder will not dissolve in aqueous buffer (e.g., PBS). | The concentration exceeds the maximum solubility of this compound in the aqueous system. | Primary Solution: Do not dissolve the powder directly in an aqueous buffer. First, prepare a high-concentration stock solution in 100% DMSO. Secondary Solution: Adjust the pH of the buffer. The solubility of ionizable compounds can be pH-dependent.[2] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration is too high for the aqueous system, causing the compound to crash out of solution. The final percentage of DMSO is too low to maintain solubility. | 1. Decrease Final Concentration: Lower the target concentration of this compound in your working solution. 2. Optimize Dilution Technique: Add the DMSO stock dropwise into the pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[11] 3. Increase Co-solvent: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to your system (typically <0.5% for cell-based assays).[11] |
| Working solution is initially clear but becomes cloudy or shows precipitate over time. | The compound has low kinetic solubility and is slowly precipitating out of the supersaturated solution. | 1. Use Immediately: Prepare working solutions fresh and use them immediately after preparation. 2. Employ Solubility Enhancers: For higher or more stable concentrations, consider using solubility-enhancing techniques such as cyclodextrin (B1172386) complexation. |
| Need a higher stable concentration for in vivo studies. | Standard co-solvent methods may not be sufficient or may introduce toxicity from the solvent. | 1. Cyclodextrin Formulation: Formulate this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to significantly increase aqueous solubility.[13][14] 2. Lipid-Based Formulation: For oral administration, consider developing a lipid-based formulation such as a self-emulsifying drug delivery system (SMEDDS).[15][16] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution via Co-Solvency (DMSO)
This protocol describes the standard method for preparing a working solution of this compound for most in vitro assays.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20-50 mg/mL).
-
Vortex or sonicate the vial until the solid is completely dissolved. This is your primary stock solution.
-
-
Prepare Intermediate Dilution (Optional):
-
If a large dilution factor is needed, perform an intermediate dilution of the primary stock solution in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Warm your target aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While vortexing the warm buffer, add the required volume of the DMSO stock solution drop-by-drop.
-
Ensure the final concentration of DMSO in the working solution is low and compatible with your experimental system (e.g., <0.5% v/v).
-
Use the final working solution immediately to minimize the risk of precipitation.
-
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method creates an inclusion complex that significantly enhances the aqueous solubility of hydrophobic compounds.[13][17][18]
-
Prepare Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline) at a concentration of 10-40% (w/v). Warming the solution can aid in dissolving the HP-β-CD.
-
-
Add this compound:
-
Add this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
-
Facilitate Complexation:
-
Stir the mixture vigorously at room temperature for 12-24 hours, protected from light.
-
Alternatively, sonicate the mixture for 1-2 hours to accelerate complex formation.
-
-
Clarify the Solution:
-
After complexation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-dissolved compound.
-
Carefully collect the supernatant.
-
-
Sterilization and Use:
-
Filter the supernatant through a 0.22 µm syringe filter for sterilization.
-
The resulting clear solution contains the this compound/HP-β-CD inclusion complex and is ready for use.
-
Visual Guides
Caption: Decision tree for troubleshooting Nafoxidine HCl solubility.
Caption: Workflow for preparing a working solution using a co-solvent.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
References
- 1. Nafoxidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. quora.com [quora.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. Nafoxidine | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 16. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. humapub.com [humapub.com]
Technical Support Center: Managing Phototoxicity of Nafoxidine Hydrochloride in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafoxidine Hydrochloride in in vivo studies. The focus is on identifying, managing, and mitigating the compound's known phototoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its phototoxicity a concern?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] It was initially developed for advanced breast cancer treatment but was never marketed, primarily due to adverse side effects, including phototoxicity observed in nearly all patients during clinical trials.[1] Phototoxicity is a light-induced toxic reaction that can cause skin damage, inflammation, and other adverse effects, making it a significant concern in preclinical and clinical development.[2]
Q2: What is the underlying mechanism of drug-induced phototoxicity?
Drug-induced phototoxicity is a non-immunological reaction that occurs when a chemical absorbs photons from ultraviolet (UV) or visible light. This absorption elevates the chemical to an excited state, leading to the generation of reactive oxygen species (ROS) or direct interaction with cellular components, resulting in tissue damage.[2] For a compound to be phototoxic, it must absorb light within the natural sunlight spectrum (290-700 nm).[3] Most drug-induced photosensitivity reactions are caused by wavelengths in the UVA range (320-400 nm).[4]
Q3: What are the typical signs of a phototoxic reaction in animal models?
In animal models, phototoxic reactions manifest as skin irritation in areas exposed to light. Common clinical signs include:
These signs are typically dose-dependent, relating to both the dose of the drug and the dose of light exposure.[2]
Q4: How can I assess the phototoxicity of this compound in my in vivo study?
A standardized in vivo phototoxicity study in a rodent model, such as Sprague-Dawley rats, is a common approach.[1] The study typically involves administering this compound to the animals and then exposing a shaved area of their skin to a controlled dose of UVA radiation. Skin reactions are then evaluated at specific time points post-irradiation.[1]
Troubleshooting Guide
Problem: I am observing unexpected or severe skin reactions in my animal models treated with this compound.
-
Possible Cause 1: Uncontrolled Light Exposure. Animals may be exposed to ambient light in their housing or during procedures, which could trigger a phototoxic reaction.
-
Solution: House animals in a controlled lighting environment. Use red light or light sources that do not emit UV radiation during handling and procedures.
-
-
Possible Cause 2: Incorrect UVA Dosage. The dose of UVA radiation used for inducing phototoxicity might be too high, leading to severe, non-specific skin damage.
-
Solution: Conduct a dose-ranging study to determine the minimal erythemal dose (MED) of UVA in your specific animal model and strain. A UVA dose of around 10 J/cm² has been shown to be effective for inducing phototoxicity in rats without causing excessive skin reactions.[1]
-
-
Possible Cause 3: Vehicle-Induced Irritation. The vehicle used to dissolve or suspend this compound may be causing skin irritation, confounding the assessment of phototoxicity.
-
Solution: Include a vehicle-only control group that is also exposed to UVA radiation to differentiate between vehicle effects and drug-induced phototoxicity.
-
Problem: I am not observing any phototoxic reactions, even though this compound is known to be phototoxic.
-
Possible Cause 1: Insufficient UVA Dosage. The UVA dose may be too low to induce a phototoxic response with the administered dose of this compound.
-
Solution: Ensure your UVA light source is properly calibrated and delivering the intended dose. Consider a dose-escalation study for both the drug and the UVA radiation.
-
-
Possible Cause 2: Timing of Irradiation. The UVA exposure might not be coinciding with the peak plasma concentration (Tmax) of this compound.
-
Solution: Conduct a pharmacokinetic study to determine the Tmax of this compound in your animal model. Schedule the UVA irradiation to coincide with this peak concentration.
-
-
Possible Cause 3: Insufficient Drug Dose. The dose of this compound administered may be below the threshold required to induce a phototoxic reaction.
-
Solution: Review the literature for effective dose ranges of other triphenylethylene derivatives and consider a dose-escalation study for this compound.
-
Data Presentation
Table 1: Key Parameters for In Vivo Phototoxicity Assessment of this compound
| Parameter | Recommended Value/Consideration | Rationale |
| Animal Model | Sprague-Dawley Rat | Commonly used and sensitive model for dermatological studies.[1] |
| Drug Administration | Oral gavage (or relevant clinical route) | To mimic potential clinical exposure routes. |
| UVA Light Source | Solar simulator with UVA filter | To simulate the relevant portion of the solar spectrum. |
| UVA Dose | 10 J/cm² (initial dose) | Shown to be effective in rats for inducing phototoxicity without causing excessive damage.[1] A dose-finding study is recommended. |
| Irradiation Timing | At the Tmax of this compound | To maximize the potential for a phototoxic reaction. |
| Observation Period | 24, 48, and 72 hours post-irradiation | To capture the time course of the phototoxic response.[1] |
| Evaluation Methods | Visual scoring (Draize method), Histopathology | To provide both macroscopic and microscopic assessment of skin damage.[1][6] |
Table 2: Example Scoring System for Visual Assessment of Skin Reactions (Draize Method)
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Experimental Protocols
Protocol: In Vivo Phototoxicity Assessment of this compound in Sprague-Dawley Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least 5 days under controlled environmental conditions (22 ± 3 °C, 50 ± 20% humidity, 12-hour light/dark cycle with no UV component).
-
Dosing Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentrations.
-
Animal Preparation: On the day of the study, shave an area of approximately 2x2 cm on the dorsum of each rat.
-
Drug Administration: Administer this compound or vehicle control via oral gavage.
-
Irradiation: At the predetermined Tmax of this compound, anesthetize the animals and place them in a prone position. Expose the shaved dorsal skin to a controlled dose of UVA radiation (e.g., 10 J/cm²) from a solar simulator. A control group for each dose level should not be irradiated.
-
Observation and Scoring: Observe the irradiated and non-irradiated skin sites at 24, 48, and 72 hours after irradiation. Score the skin reactions for erythema and edema using a standardized scoring system (e.g., Draize method, see Table 2).
-
Histopathology: At the end of the observation period, euthanize the animals and collect skin samples from the irradiated and non-irradiated sites for histopathological examination. Process the tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining and evaluate for signs of phototoxicity, such as epidermal necrosis, dermal inflammation, and vascular changes.[1][6]
Mandatory Visualizations
Caption: Mechanism of Nafoxidine-induced phototoxicity.
Caption: Workflow for in vivo phototoxicity assessment.
Caption: Strategies to mitigate phototoxicity.
References
- 1. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepsci.eu [thepsci.eu]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutaneous Phototoxicity: Clinical Observations versus Histopathological Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nafoxidine Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafoxidine (B1677902) Hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of Nafoxidine Hydrochloride in rodent models?
A1: Based on available studies, the most frequently observed side effects in rodent models, particularly rats and mice, are related to the reproductive system. These include a range of abnormalities such as cystic ovaries, ovarian hypoplasia, oviductal hyperplasia, pyometra, epithelial metaplasia, and uterine cystic hyperplasia.[1] Effects on uterine weight and stimulation of uterine tissue have also been extensively documented.[2][3][4] Additionally, effects on body weight and food intake have been noted.[5]
Q2: Is there quantitative data available on the incidence and severity of these side effects at different doses?
A2: While dose-response relationships are mentioned in several studies, specific quantitative data on the incidence and severity of side effects in a tabular format is limited in the publicly available literature.[1][2] For a precise understanding, researchers would need to consult the full text of the cited publications. The available information indicates that a single injection in neonatal rats can cause multiple reproductive tract abnormalities.[1] In immature rats, doses as low as 5 micrograms have been shown to have a maximal and sustained effect on the uterus.[2][4]
Q3: Are there reports of dermatological side effects in animal models similar to those seen in humans?
Q4: How does this compound exert its effects?
A4: this compound is a non-steroidal selective estrogen receptor modulator (SERM). It exerts its effects by binding to estrogen receptors (ERs), acting as either an agonist or an antagonist depending on the target tissue.[11][12] This interaction with ERs leads to the modulation of estrogen-regulated gene expression, which in turn affects various physiological processes, including those in the reproductive tract.[13]
Troubleshooting Guides
Issue 1: Unexpected Uterine Hyperplasia or Abnormalities
-
Problem: Researchers observe significant uterine enlargement, cystic endometrial hyperplasia, or other reproductive tract abnormalities that were not anticipated at the planned dosage.
-
Possible Cause: Nafoxidine has potent estrogenic effects on the uterus. Even low doses can lead to significant uterine growth and histological changes.[2][4] Neonatal exposure, in particular, has been shown to cause long-term reproductive tract abnormalities.[1]
-
Troubleshooting Steps:
-
Review Dosage: Carefully review the dosage and administration schedule. Consider if a lower dose might be more appropriate for the intended experimental outcome.
-
Histopathology: Conduct thorough histopathological examination of the entire reproductive tract to characterize the changes. The National Toxicology Program (NTP) provides protocols for obtaining and evaluating uterine sections.[14]
-
Control Groups: Ensure appropriate control groups are included (vehicle control, and potentially a positive control with a known estrogen like estradiol) to differentiate compound-specific effects from other variables.
-
Age of Animals: Be aware that neonatal or immature animals are particularly sensitive to the effects of nafoxidine on the reproductive system.[1][4]
-
Issue 2: Inconsistent or Unexpected Effects on Body Weight
-
Problem: Variable or contradictory results in body weight changes are observed in animals treated with nafoxidine.
-
Possible Cause: Nafoxidine can have complex effects on metabolism. It has been shown to mimic the effects of estradiol (B170435) by reducing food intake and body weight in ovariectomized rats.[5][15] However, the overall metabolic state of the animal model (e.g., diet-induced obesity) can influence the outcome.[16][17]
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Accurately measure daily food and water consumption to correlate with body weight changes.
-
Standardize Diet: Use a standardized diet across all experimental groups to minimize variability.
-
Animal Model: Clearly define the metabolic state of the animal model being used. Effects may differ between lean and obese animals.
-
Dose-Response Study: Conduct a dose-response study to determine the specific effects of different concentrations of nafoxidine on body weight and food intake in your model.
-
Data Presentation
Table 1: Summary of Qualitative Side Effects of this compound in Rodent Models
| Side Effect Category | Observed Effect | Animal Model | Key Findings | Citations |
| Reproductive - Female | Cystic Ovaries, Ovarian Hypoplasia, Hilus Cell Tumors, Oviductal Hyperplasia, Pyometra, Epithelial Metaplasia, Uterine Cystic Hyperplasia, Uterine Tumors | Rat (neonatal) | A single injection in neonatal rats resulted in multiple abnormalities in the adult reproductive tract. | [1] |
| Increased Uterine Weight | Rat (immature) | A dose of 5 micrograms showed a maximal and sustained uterotrophic response. | [2][4] | |
| Inhibition of Estradiol-Induced Uterine Weight Gain | Rat | Nafoxidine can antagonize the uterotrophic effects of estradiol. | [3] | |
| Systemic | Reduced Food Intake and Body Weight | Rat (ovariectomized) | Mimicked the effects of estradiol in reducing food intake and body weight. | [5] |
Experimental Protocols
General Protocol for a 28-Day Oral Toxicity Study in Rodents
This is a generalized protocol based on standard guidelines and should be adapted for specific experimental needs.
-
Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group (typically 5-10 per sex per group).
-
Acclimatization: Acclimatize animals to the housing conditions for at least 5 days before the start of the study.
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound. The highest dose should induce some toxic effects but not significant mortality.
-
Administration: Administer this compound or vehicle daily by oral gavage. The volume administered should be based on the animal's body weight.
-
Observations:
-
Clinical Signs: Observe animals for clinical signs of toxicity at least once daily.
-
Body Weight: Record body weight at least weekly.
-
Food and Water Consumption: Measure food and water consumption weekly.
-
-
Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
Protocol for Histopathological Examination of Ovarian and Uterine Tissue
-
Tissue Collection: At necropsy, carefully dissect the ovaries and uterus.
-
Fixation: Immediately place the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: A qualified pathologist should examine the slides for any histopathological changes, such as follicular development, atresia, endometrial and myometrial changes, and the presence of cysts or hyperplasia.[14][18][19][20][21]
Mandatory Visualization
Caption: this compound's mechanism of action on the estrogen receptor signaling pathway.
Caption: General experimental workflow for a rodent toxicity study of this compound.
References
- 1. Clomid or nafoxidine administered to neonatal rats causes reproductive tract abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of estrogen-induced uterine responses by the antiestrogen nafoxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nafoxidine and oestriol on the oestradiol-induced activation of rat liver tryptophan oxygenase and tyrosine aminotransferase and increase in uterine weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-course of the effects of nafoxidine and oestradiol on separate groups of responses in the uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food intake, body weight, and adiposity in female rats: actions and interactions of progestins and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of predictive animal models for drug photoallergy and their correlation with drug photoallergy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 9. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oestrogen receptor antagonist and hair regrowth in dogs with hair cycle arrest (alopecia X) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of estrogen receptor binding and transcriptional activity in the stimulation of hyperestrogenism and nuclear bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Cystic Endometrial Hyperplasia and the Normal Estrous Cycle in Longitudinal Sections of Uterus from Female Harlan Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of selective estrogen receptor agonists on food intake and body weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological changes in the ovary and uterus of rat after injectable contraceptive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. Ultrasonographic and histopathological investigation of the effect of N-acetylcysteine on doxorubicin-induced ovarian and uterine toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nafoxidine Hydrochloride for In Vitro Success: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nafoxidine (B1677902) Hydrochloride in in vitro assays. Authored for an audience with a strong scientific background, this resource offers detailed troubleshooting advice, frequently asked questions, and established experimental protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Nafoxidine Hydrochloride and what is its primary mechanism of action?
A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism of action is as an estrogen receptor antagonist.[3][4] It functions by binding to estrogen receptors and causing their translocation to the nucleus, where the receptor complex is retained for an extended period (24 to 48 hours or more).[1][5] This prolonged nuclear retention disrupts the normal cycle of estrogen receptor replenishment in the cytoplasm, leading to an overall antagonistic effect on estrogen-mediated gene transcription and cellular processes.[5][6]
Q2: What are the common in vitro applications of this compound?
A2: this compound is primarily used in cancer research, particularly in studies involving hormone-dependent breast cancer. Common in vitro applications include:
-
Investigating the anti-proliferative effects on cancer cell lines.
-
Studying estrogen receptor signaling pathways.[7]
-
Evaluating its potential as an anti-angiogenic agent by exploring its effects on signaling pathways like those dependent on protein kinase C.
-
Assessing its influence on the expression of estrogen-responsive genes and proteins, such as the progesterone (B1679170) receptor.[8]
Q3: What is the solubility of this compound and how should I prepare a stock solution?
A3: this compound is soluble in water at a concentration of ≥8 mg/mL.[4][9] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it to the final working concentration in the cell culture medium. When preparing a stock solution in DMSO for in vivo studies, a common method involves dissolving the compound in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[10]
Q4: How should I store this compound stock solutions?
A4: For optimal stability, stock solutions of Nafoxidine should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound in Culture Medium | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in the culture medium is low, typically ≤0.1%, to maintain solubility and minimize solvent-induced cytotoxicity. |
| The compound's solubility limit in the aqueous medium has been exceeded. | Prepare a fresh dilution from the stock solution and ensure thorough mixing. Consider using a slightly higher concentration of serum in the medium if compatible with the experimental design, as serum proteins can sometimes help to keep hydrophobic compounds in solution. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution. Variations in cell number can significantly impact the outcome of proliferation and viability assays.[11] |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. | |
| Unexpected Agonist Activity | Partial agonist effects of SERMs. | Nafoxidine, like other SERMs, can exhibit partial agonist activity depending on the cell type, the specific gene promoter, and the presence of co-regulatory proteins.[5][8] It is crucial to characterize its effect in your specific experimental system. Consider using a pure antagonist, if available, as a negative control. |
| No Observable Effect | Suboptimal drug concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Concentrations can range from nanomolar to micromolar depending on the endpoint being measured.[12][13] |
| Insufficient incubation time. | The effects of Nafoxidine may not be apparent after short incubation periods. Consider extending the treatment duration, for example, to 48 or 72 hours, particularly for proliferation assays. | |
| Cell line is not sensitive to estrogen receptor modulation. | Confirm that your cell line expresses the estrogen receptor (ERα or ERβ). Use an ER-positive cell line as a positive control. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Value | Assay/System |
| Ki | 8.5 µM | Inhibition of Ca2+-calmodulin-dependent cAMP phosphodiesterase |
| Ki | 43 nM | Competitive inhibition of [3H]oestradiol binding in chick liver nuclear extracts |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on the proliferation of ER-positive breast cancer cells (e.g., MCF-7).
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control for inhibition of proliferation if available.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizing Key Processes
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Assay Optimization
Caption: Workflow for optimizing in vitro assays.
References
- 1. Nafoxidine - Wikipedia [en.wikipedia.org]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (HPLC) | 1847-63-8 [sigmaaldrich.com]
- 5. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin Regulation of Estrogen Signaling and Cell Cycle Pathway Genes in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ≥98% (HPLC) | 1847-63-8 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of tamoxifen, tamoxifen metabolites, and nafoxidine on adenosine 3',5'-monophosphate phosphodiesterase: correlations with growth inhibitory activities but not estrogen receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Nafoxidine Hydrochloride Experiments
For researchers, scientists, and drug development professionals utilizing Nafoxidine (B1677902) Hydrochloride, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected experimental outcomes. Nafoxidine, a nonsteroidal selective estrogen receptor modulator (SERM), is known for its complex pharmacology, exhibiting both estrogenic (agonist) and antiestrogenic (antagonist) properties. This dual nature can lead to results that may seem counterintuitive. This guide will help you navigate these complexities and ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments with Nafoxidine Hydrochloride.
FAQ 1: Unexpected Estrogenic Effects Observed
Question: I am treating my estrogen receptor-positive (ER+) breast cancer cell line (e.g., MCF-7) with this compound, expecting to see an inhibition of proliferation. However, I am observing an increase in cell growth. Why is this happening?
Possible Causes and Solutions:
-
Intrinsic Agonist Activity: Nafoxidine is a SERM, not a pure antagonist. At certain concentrations and in specific cellular contexts, it can mimic the effects of estrogen, leading to the transcription of estrogen-responsive genes and subsequent cell proliferation. This is a known characteristic of many SERMs.[1]
-
Cell Line Specificity: The response to Nafoxidine can be highly dependent on the specific cell line and its unique genetic and proteomic background. Some cell lines may be more prone to exhibiting an agonist response.
-
Concentration-Dependent Effects: The dual agonist/antagonist nature of Nafoxidine can be concentration-dependent. It is possible that the concentration you are using falls within the range that promotes an estrogenic response.
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Test a wide range of Nafoxidine concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M) to determine if the effect is biphasic. You may find that lower concentrations are antagonistic, while higher concentrations become agonistic, or vice-versa.
-
Review Existing Literature: Check published studies that have used Nafoxidine in the same or similar cell lines to see if comparable estrogenic effects have been reported.
-
Use Control Compounds: Include a pure estrogen antagonist (e.g., Fulvestrant/ICI 182,780) and a pure estrogen agonist (e.g., 17β-estradiol) in your experiments as controls to clearly delineate the antagonist versus agonist effects of Nafoxidine.
FAQ 2: Lack of Expected Antiestrogenic Effect
Question: I am co-treating my ER+ cells with 17β-estradiol and this compound, but I am not seeing the expected inhibition of estradiol-induced proliferation. What could be the reason?
Possible Causes and Solutions:
-
Experimental Timing: The antagonistic effects of Nafoxidine can be time-dependent. For instance, in some in vivo models, Nafoxidine does not block short-term uterine responses to estradiol (B170435) but does block long-term responses.
-
Insufficient Concentration: The concentration of Nafoxidine may be too low to effectively compete with estradiol for binding to the estrogen receptor.
-
Compound Stability: this compound, like any chemical compound, can degrade over time in cell culture media, leading to a decrease in its effective concentration.
Troubleshooting Steps:
-
Optimize Treatment Duration: Vary the pre-incubation time with Nafoxidine before adding estradiol, and also vary the total treatment duration.
-
Adjust Concentration Ratio: Increase the concentration of Nafoxidine relative to estradiol to enhance its competitive binding to the estrogen receptor.
-
Assess Compound Stability: Prepare fresh stock solutions of Nafoxidine for each experiment. If long-term experiments are being conducted, consider replenishing the media with fresh Nafoxidine at regular intervals.
FAQ 3: High Variability Between Experimental Replicates
Question: I am observing significant variability in my results between different wells or plates treated with the same concentration of this compound. What are the potential sources of this inconsistency?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment will lead to variability in the final readout.
-
Solvent and Dilution Issues: Improper dissolution or serial dilution of Nafoxidine can result in inconsistent final concentrations. The solvent itself (commonly DMSO) can have effects on cells at higher concentrations.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media components (e.g., phenol (B47542) red, which has weak estrogenic activity) can all contribute to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the exponential growth phase at the time of treatment. Use phenol red-free media and charcoal-stripped serum to eliminate external estrogenic influences.
-
Prepare Fresh and Consistent Drug Dilutions: Prepare a fresh stock solution of Nafoxidine in a suitable solvent like DMSO. When making serial dilutions, ensure thorough mixing at each step. Keep the final solvent concentration consistent across all wells and below a cytotoxic level (typically <0.1%).
-
Plate Layout and Controls: Be mindful of "edge effects" on multi-well plates. It is good practice to not use the outer wells for experimental conditions or to fill them with media to maintain humidity. Include appropriate vehicle controls (media with solvent) on every plate.
FAQ 4: Unexpected Cell Death or Cytotoxicity
Question: At concentrations where I expect to see a cytostatic (anti-proliferative) effect, I am observing significant cell death. Is this a known effect of Nafoxidine?
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, Nafoxidine may exert off-target effects that can lead to cytotoxicity. For example, it has been shown to inhibit cAMP phosphodiesterase, an activity that is not related to its estrogen receptor binding but is correlated with growth inhibition.
-
Solvent Toxicity: If the stock solution of Nafoxidine is at a low concentration, a larger volume may be needed to achieve the desired final concentration in the cell culture media, potentially leading to a toxic final concentration of the solvent (e.g., DMSO).
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., Trypan Blue exclusion or a live/dead cell stain) to distinguish between cytostatic and cytotoxic effects across a range of Nafoxidine concentrations.
-
Evaluate Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not causing the observed cell death.
-
Investigate Off-Target Pathways: If cytotoxicity is confirmed, consider exploring potential off-target mechanisms. For instance, you could measure intracellular cAMP levels or the activity of related signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.
Table 1: Binding Affinities and Inhibitory Concentrations
| Parameter | Value | Species/System | Notes |
| Ki (ER Binding) | ~7 nM | Calf Uterine Cytosol | Competitive inhibitor of estradiol binding. |
| Relative Binding Affinity (vs. Estradiol) | 1-2% | Rat Uterus | In vitro binding to cytoplasmic and nuclear estrogen receptors.[2] |
| Relative Binding Affinity (vs. Estradiol) | 5-6% | Rat Pituitary | In vitro binding to cytoplasmic and nuclear estrogen receptors.[2] |
| Ki (cAMP Phosphodiesterase Inhibition) | 8.5 µM | Quail Oviduct | Suggests a potential off-target effect. |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line | Assay Type | Recommended Starting Concentration Range | Expected Effect |
| MCF-7 (ER+) | Proliferation Assay | 10⁻¹⁰ M to 10⁻⁶ M | Biphasic (potential for both agonist and antagonist effects) |
| T47D (ER+) | Proliferation Assay | 10⁻¹⁰ M to 10⁻⁶ M | Primarily antagonistic, but agonist effects possible. |
| ER-negative (e.g., MDA-MB-231) | Proliferation Assay | 10⁻⁸ M to 10⁻⁵ M | To assess off-target effects. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent breast cancer cell lines.
Materials:
-
MCF-7 or other ER+ breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
17β-estradiol stock solution (e.g., 1 mM in ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Hormone Deprivation:
-
After 24 hours, aspirate the complete growth medium.
-
Wash the cells once with PBS.
-
Add 100 µL of phenol red-free medium containing charcoal-stripped FBS to each well.
-
Incubate for 24-48 hours to hormonally starve the cells.
-
-
Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium with charcoal-stripped FBS.
-
For co-treatment experiments, also prepare dilutions of 17β-estradiol with or without Nafoxidine.
-
Aspirate the starvation medium and add 100 µL of the treatment media to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO or ethanol (B145695) as the treated wells).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability or proliferation.
-
Protocol 2: Competitive Estrogen Receptor Binding Assay
This protocol determines the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor in uterine cytosol.
Materials:
-
Rat uterine cytosol preparation (from ovariectomized rats)
-
[³H]-17β-estradiol
-
This compound
-
Non-labeled 17β-estradiol
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, add a constant amount of uterine cytosol.
-
Add a constant, low concentration of [³H]-17β-estradiol (e.g., 0.5 nM).
-
For the competition curve, add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add only [³H]-17β-estradiol and cytosol.
-
For non-specific binding, add [³H]-17β-estradiol, cytosol, and a high concentration of non-labeled 17β-estradiol (e.g., 100-fold molar excess).
-
-
Incubation:
-
Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-17β-estradiol.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
-
-
Data Acquisition:
-
Carefully transfer the supernatant (containing the bound [³H]-17β-estradiol) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of Nafoxidine to determine the IC50.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizing Pathways and Workflows
The following diagrams illustrate key signaling pathways and troubleshooting workflows relevant to this compound experiments.
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: Potential Off-Target Effect of Nafoxidine on cAMP Signaling.
Caption: Troubleshooting Workflow for Unexpected Agonist Effects.
References
Preventing degradation of Nafoxidine Hydrochloride in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and use of Nafoxidine Hydrochloride in experimental setups to minimize degradation and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors that can induce degradation of pharmaceutical compounds like this compound are exposure to light (photodegradation), hydrolysis (reaction with water), and oxidation.[6] Given that clinical trials with Nafoxidine reported phototoxicity, it is particularly susceptible to degradation upon exposure to light.[7]
Q3: How should I store this compound powder and its solutions to prevent degradation?
A3: For optimal stability, solid this compound should be stored in a well-sealed, light-resistant container at a controlled room temperature or as specified by the manufacturer. Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquots should be kept in amber-colored vials or tubes wrapped in aluminum foil to protect from light.[7][8][9][10] For short-term storage (up to 1 month), -20°C is recommended, and for long-term storage (up to 6 months), -80°C is advisable.[11] Avoid repeated freeze-thaw cycles.[11]
Q4: I am preparing this compound for cell culture experiments. What precautions should I take?
A4: When preparing this compound for cell culture, it is crucial to minimize its exposure to light.[12] Work in a dimly lit area or use a laminar flow hood with the light turned off. Use light-blocking containers for your stock solutions and dilutions.[7][8][9][10] The stability of a compound in cell culture media can be different from its stability in simple aqueous solutions due to the complex mixture of components in the media.[13][14][15] It is recommended to perform a preliminary stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its degradation rate. This can be done by incubating the compound in the media for the duration of your experiment and then analyzing the remaining concentration by a suitable analytical method like HPLC.[13]
Q5: My experimental results with this compound are inconsistent. Could degradation be the cause?
A5: Yes, inconsistent results are a common sign of compound degradation. If you observe a decrease in the expected biological effect over time or variability between experiments, you should suspect degradation. It is advisable to prepare fresh solutions for each experiment and to handle the compound with strict light protection.[16] Verifying the purity of your stock solution periodically using an analytical technique like HPLC can also help troubleshoot this issue.
Troubleshooting Guides
Issue 1: Loss of Compound Activity in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Photodegradation | - Work under amber or red light. - Use amber-colored or foil-wrapped tubes and plates. - Minimize the time the compound is exposed to any light source. |
| Hydrolysis in aqueous media | - Prepare solutions fresh before each experiment. - If using buffered solutions, ensure the pH is compatible with the compound's stability (perform a pH stability study if necessary). |
| Oxidation | - Use de-gassed solvents for solution preparation. - Consider adding an antioxidant to the solution, after verifying its compatibility with your experimental system.[7][17] |
| Adsorption to labware | - Use low-binding plasticware or glass vials. - Pre-condition containers by rinsing with the solvent or a solution of the compound. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation during sample preparation or storage | - Prepare samples immediately before analysis. - Store samples in a light-protected, cold environment (e.g., autosampler at 4°C) if immediate analysis is not possible. |
| Contamination | - Use high-purity solvents and reagents. - Ensure all glassware and equipment are thoroughly cleaned. |
| Interaction with mobile phase | - Evaluate the stability of this compound in the mobile phase over the typical run time. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of this compound
This protocol outlines the best practices for handling and preparing solutions of this compound to minimize degradation.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Amber-colored glass vials or polypropylene (B1209903) tubes
-
Aluminum foil
-
Calibrated analytical balance
-
Pipettes and sterile, low-binding pipette tips
Procedure:
-
Work in an area with minimal light exposure. A dimly lit room or a workbench shielded from direct light is recommended.
-
Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder quickly and accurately.
-
Dissolve the powder in the appropriate solvent to prepare a stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Immediately transfer the stock solution to an amber-colored vial or wrap a clear vial with aluminum foil.
-
For immediate use, dilute the stock solution to the desired working concentration using your experimental buffer or medium, again, with minimal light exposure.
-
For storage, aliquot the stock solution into single-use amber-colored vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C for short-term or -80°C for long-term storage.[11]
Protocol 2: Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Photodegradation: Expose the stock solution in a photochemically stable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil to shield it from light.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light.
3. Sample Analysis: Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.
4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. A mass spectrometer can be coupled with the HPLC system (LC-MS) to obtain mass information of the degradation products to aid in their identification.
Quantitative Data Summary (Hypothetical for illustrative purposes)
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1N HCl | 60 | 24 | 15 | 2 |
| Base Hydrolysis | 1N NaOH | 60 | 24 | 10 | 1 |
| Oxidation | 3% H₂O₂ | 25 | 24 | 20 | 3 |
| Photodegradation | ICH Q1B Light | 25 | 24 | >50 | 4+ |
| Thermal Degradation | Heat | 60 | 24 | 5 | 1 |
Visualizations
Caption: Workflow for handling this compound in experimental setups.
Caption: Potential degradation pathways of this compound.
References
- 1. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. camlab.co.uk [camlab.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lack of Response to Nafoxidine Hydrochloride in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response to Nafoxidine Hydrochloride in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action is as an estrogen receptor antagonist, making it effective in inhibiting the growth of estrogen receptor-positive (ER+) breast cancer cells.[1]
Q2: My ER+ breast cancer cell line (e.g., MCF-7) is not responding to this compound treatment. What are the possible reasons?
A2: A lack of response to this compound can stem from several factors, broadly categorized as issues with the compound or experimental setup, or acquired resistance in the cell line. Potential reasons include:
-
Compound Inactivity: The this compound may be degraded or inactive.
-
Incorrect Concentration: The concentration of Nafoxidine used may be suboptimal for your specific cell line.
-
Cell Line Integrity: The cell line may have lost its ERα expression or acquired resistance through other mechanisms.
-
Experimental Conditions: Issues with cell culture media, serum, or incubation conditions can interfere with the drug's activity.
-
Acquired Resistance: The cell line may have developed resistance to Nafoxidine through mechanisms common to other anti-estrogen therapies.
Q3: What are the known mechanisms of resistance to anti-estrogen therapies like Nafoxidine?
A3: While specific resistance mechanisms to Nafoxidine are not extensively documented, they are likely to overlap with those observed for other SERMs like tamoxifen. These include:
-
Loss or Downregulation of Estrogen Receptor Alpha (ERα): The primary target of Nafoxidine may be absent or present at very low levels.
-
Mutation in the Estrogen Receptor (ERα): Mutations in the ESR1 gene can lead to a constitutively active receptor that no longer requires estrogen for its function and is resistant to antagonists.
-
Activation of Alternative Signaling Pathways: Upregulation of pro-survival pathways such as the PI3K/Akt/mTOR pathway can bypass the need for ERα signaling and drive cell proliferation.[2]
Q4: Can cell lines develop cross-resistance to Nafoxidine if they are resistant to other anti-estrogens?
A4: Yes, it is possible. Studies on tamoxifen-resistant MCF-7 cells have shown that these cells can also exhibit resistance to other anti-estrogens, and it is plausible that a similar pattern of cross-resistance could be observed with Nafoxidine.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the issue of non-responsiveness to this compound.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out any technical issues with the drug itself or the experimental conditions.
Problem: No observable effect of Nafoxidine on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Nafoxidine Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO).[5] |
| Incorrect Concentration | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Test a wide range of concentrations (e.g., from 10 nM to 100 µM). |
| Suboptimal Cell Culture Conditions | Use phenol (B47542) red-free medium and charcoal-stripped serum to avoid estrogenic effects from the media components. Ensure the incubator conditions (temperature, CO2, humidity) are optimal and stable.[6][7] |
| Drug Instability in Media | Prepare fresh dilutions of Nafoxidine in your cell culture medium for each experiment. While specific data on Nafoxidine's stability in media at 37°C is limited, many compounds can degrade over time. |
Step 2: Assess the Target: Estrogen Receptor Alpha (ERα)
If the compound and experimental setup are verified, the next step is to investigate the primary target of Nafoxidine.
Problem: Cells remain unresponsive even with fresh compound and optimized conditions.
| Possible Cause | Suggested Solution |
| Loss or Downregulation of ERα Expression | Perform a Western blot to determine the protein levels of ERα in your cell line. Compare the expression to a known ER+ positive control cell line (e.g., parental MCF-7). |
| Mutation in ERα | If you suspect acquired resistance, you can perform DNA sequencing of the ESR1 gene to check for known activating mutations. |
Step 3: Investigate Alternative Signaling Pathways
Cells can bypass their dependency on the ER pathway by activating other pro-survival signaling cascades.
Problem: Cells are ERα-positive but still do not respond to Nafoxidine.
| Possible Cause | Suggested Solution |
| Activation of the PI3K/Akt/mTOR Pathway | Perform a Western blot to assess the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236). Increased phosphorylation indicates pathway activation. |
| Upregulation of other Receptor Tyrosine Kinases (RTKs) | Analyze the expression and activation of other RTKs like EGFR or HER2, which can drive proliferation independently of the ER pathway. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
96-well cell culture plates
-
ER+ breast cancer cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Nafoxidine solutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ERα Expression
This protocol is to determine the protein level of ERα.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 3: Assessment of PI3K/Akt Pathway Activation
This protocol is to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.
Materials:
-
Same as for Western Blot protocol.
-
Primary antibody against phosphorylated Akt (p-Akt, Ser473).
-
Primary antibody against total Akt (t-Akt).
Procedure:
-
Follow the Western Blot protocol as described above.
-
Incubate one membrane with the anti-p-Akt antibody and another with the anti-t-Akt antibody.
-
The ratio of p-Akt to t-Akt indicates the level of pathway activation. An increased ratio in your non-responsive cells compared to sensitive cells suggests pathway activation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Effects of antiestrogens on the estrogen-regulated pS2 RNA and the 52- and 160-kilodalton proteins in MCF7 cells and two tamoxifen-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CO2 Incubators: Precision Tools Driving Drug Discovery Success | Lab Manager [labmanager.com]
How to control for the partial agonist activity of Nafoxidine Hydrochloride
Welcome to the technical support center for researchers utilizing Nafoxidine (B1677902) Hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on controlling for its partial agonist activity.
Frequently Asked Questions (FAQs)
Q1: What is Nafoxidine Hydrochloride and what is its primary mechanism of action?
A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] Its primary mechanism of action involves binding to estrogen receptors (ERs), leading to long-term nuclear retention of the ER-ligand complex.[1] This interaction can elicit both estrogenic (agonist) and anti-estrogenic (antagonist) effects depending on the target tissue and the specific cellular context.
Q2: Why does Nafoxidine exhibit partial agonist activity?
A2: The partial agonism of Nafoxidine, like other SERMs, arises from its ability to induce a specific conformation in the estrogen receptor upon binding. This conformation is distinct from that induced by a full agonist like estradiol (B170435) or a pure antagonist. The resulting ER-Nafoxidine complex can recruit a unique profile of co-activator and co-repressor proteins to the regulatory regions of target genes, leading to a mixed agonist/antagonist transcriptional response that is tissue- and gene-specific.
Q3: How can I differentiate between the agonist and antagonist effects of Nafoxidine in my experiments?
A3: Differentiating between agonist and antagonist effects is crucial. Here are key strategies:
-
Agonist Activity Assessment: Treat estrogen-responsive cells (e.g., MCF-7, Ishikawa) with Nafoxidine alone and measure the induction of estrogen-responsive genes or endpoints (e.g., cell proliferation, alkaline phosphatase activity, progesterone (B1679170) receptor expression).
-
Antagonist Activity Assessment: Co-treat cells with a known estrogen, such as 17β-estradiol (E2), and varying concentrations of Nafoxidine. A reduction in the E2-induced response indicates antagonist activity.
-
Use of a Pure Antagonist: Employ a pure ER antagonist, such as ICI 182,780 (Fulvestrant), to block all ER-mediated signaling. Any remaining effects of Nafoxidine in the presence of a pure antagonist may be off-target.
Q4: What are the known side effects of Nafoxidine observed in clinical trials?
A4: Although never marketed, clinical trials with Nafoxidine for breast cancer treatment revealed several side effects. The most common were dermatological, including dryness of the skin (ichthyosis), partial hair loss, and significant photosensitivity.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell proliferation assays (e.g., MCF-7 cells).
-
Possible Cause 1: Partial Agonist Effect.
-
Troubleshooting: At certain concentrations, Nafoxidine's agonist activity may stimulate proliferation, while at higher concentrations or in the presence of E2, its antagonist effect may dominate. It is critical to perform a full dose-response curve for Nafoxidine alone and in combination with a fixed concentration of E2.
-
-
Possible Cause 2: Phenol (B47542) Red in Culture Medium.
-
Troubleshooting: Phenol red is a weak estrogen mimic and can interfere with assays measuring estrogenic activity. Always use phenol red-free media for these experiments.
-
-
Possible Cause 3: Serum Estrogens.
-
Troubleshooting: Fetal bovine serum (FBS) contains endogenous estrogens. Use charcoal-stripped FBS to remove these confounding factors.
-
Issue 2: Difficulty in interpreting gene expression data (microarray or qPCR).
-
Possible Cause 1: Mixed Agonist/Antagonist Gene Regulation.
-
Troubleshooting: Nafoxidine will likely upregulate some estrogen-responsive genes (agonist effect) while downregulating others or inhibiting their E2-induced upregulation (antagonist effect). Categorize regulated genes based on their known response to E2. Include control groups treated with vehicle, E2 alone, and E2 plus a pure antagonist (e.g., Fulvestrant) for clear comparison.
-
-
Possible Cause 2: Inappropriate Housekeeping Genes.
-
Troubleshooting: Ensure the housekeeping genes used for normalization in qPCR are not regulated by estrogens or Nafoxidine in your experimental system. Validate potential housekeeping genes across all treatment conditions.
-
Issue 3: In vivo studies showing unexpected uterotrophic (estrogenic) effects.
-
Possible Cause 1: Dose and Dosing Regimen.
-
Troubleshooting: The uterotrophic effects of Nafoxidine can be dose-dependent. A single high dose may show more agonistic properties. In contrast, multiple lower doses may lead to a more antagonistic profile due to the depletion of cytoplasmic estrogen receptors.[4] Conduct pilot studies with varying doses and regimens.
-
-
Possible Cause 2: Comparison with other SERMs.
-
Troubleshooting: The degree of uterine stimulation varies among SERMs. For instance, in ovariectomized rats, Nafoxidine has been shown to have greater effects on uterine eosinophil peroxidase activity than raloxifene, but less than tamoxifen (B1202) or estrogen.[5] Include appropriate positive (E2, Tamoxifen) and negative (vehicle, Raloxifene in some contexts) controls.
-
Data Presentation
Table 1: Comparative In Vivo Effects of Nafoxidine and Other SERMs in Ovariectomized Rats
| Parameter | Ethynyl Estradiol | Tamoxifen | Raloxifene | Nafoxidine |
| Bone Mineral Density (BMD) Protection | ED50 = 0.04 mg/kg | More potent than Raloxifene | Less potent than Tamoxifen | Less efficacious than Raloxifene |
| Uterine Eosinophil Peroxidase Activity | Highest | High | Low | Moderate |
| Cholesterol Reduction | Most potent | Less potent than Estrogen | Less potent than Tamoxifen & Nafoxidine | More potent than Raloxifene |
| Body Weight Gain Blockade | - | More effective than Raloxifene | Less effective than Tamoxifen & Nafoxidine | More effective than Raloxifene |
Data summarized from a study in 6-month-old ovariectomized rats with 5 weeks of oral dosing.[5]
Table 2: In Vitro Inhibition of Ca2+-Calmodulin-Dependent cAMP Phosphodiesterase
| Compound | Ki (µM) |
| N-desmethyltamoxifen | 3 |
| Tamoxifen | 5 |
| trans-4-hydroxytamoxifen | 5 |
| Nafoxidine | 8.5 |
| cis-4-hydroxytamoxifen | 50 |
This table illustrates a potential off-target effect. The inhibitory potency on this enzyme correlated with the growth inhibitory activity of these compounds in an in vivo quail oviduct model, but not with their estrogen receptor affinities.[5]
Experimental Protocols
Protocol 1: MCF-7 Cell Proliferation Assay to Determine Agonist and Antagonist Activity
This assay measures the effect of Nafoxidine on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Phenol red-free DMEM/F12 medium
-
Charcoal-dextran stripped fetal bovine serum (DCC-FBS)
-
17β-Estradiol (E2)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTS)
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in standard growth medium. For the assay, switch to phenol red-free DMEM/F12 with 10% DCC-FBS.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 2,000-4,000 cells/well. Allow cells to attach for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free DMEM/F12 containing 5% DCC-FBS and incubate for 48-72 hours to synchronize cells and minimize basal estrogenic signaling.
-
Treatment:
-
Agonist Mode: Prepare serial dilutions of Nafoxidine in hormone-deprivation medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 nM E2).
-
Antagonist Mode: Prepare serial dilutions of Nafoxidine in hormone-deprivation medium that also contains a constant concentration of E2 (e.g., 0.1 nM, a concentration that gives a sub-maximal proliferative response). Add these solutions to the cells.
-
-
Incubation: Incubate the plates for 6-7 days, changing the media with fresh treatments every 2-3 days.
-
Quantification: At the end of the incubation, measure cell viability using a suitable method like the SRB assay.
-
Data Analysis: Plot the dose-response curves. For agonist mode, calculate the EC50 value. For antagonist mode, calculate the IC50 value.
Protocol 2: Ishikawa Cell Alkaline Phosphatase (ALP) Assay for Estrogenic Activity
This assay uses the human endometrial adenocarcinoma cell line, Ishikawa, which expresses high levels of alkaline phosphatase in response to estrogens.
Materials:
-
Ishikawa cells
-
DMEM/F-12 medium with 5% DCC-FBS
-
This compound
-
17β-Estradiol (E2)
-
ICI 182,780 (Fulvestrant)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
Procedure:
-
Cell Seeding: Plate Ishikawa cells in 96-well plates at 2 x 10³ cells per well in 200 µl of DMEM/F-12 with 5% DCC-FBS.
-
Treatment: After 24 hours, treat the cells with:
-
Vehicle control
-
E2 (positive control, e.g., 1 nM)
-
Serial dilutions of Nafoxidine (to test for agonist activity)
-
A fixed concentration of E2 + serial dilutions of Nafoxidine (to test for antagonist activity)
-
A fixed concentration of Nafoxidine + a pure antagonist like Fulvestrant (to confirm ER-mediation)
-
-
Incubation: Incubate for 72 hours.
-
Cell Lysis: Remove the medium, wash cells with 100 µl of PBS, aspirate the PBS, and lyse the cells by freezing the plates at -80°C for at least 30 minutes.
-
Enzyme Assay: Thaw the plates and add 100 µl of pNPP substrate solution to each well. Incubate at room temperature in the dark.
-
Measurement: Measure the absorbance at 405 nm at several time points (e.g., 30, 60, 90 minutes).
-
Data Analysis: Calculate the fold change in ALP activity relative to the vehicle control.
Protocol 3: Gene Expression Analysis of Estrogen-Responsive Genes by RT-qPCR
This protocol allows for the quantitative assessment of specific estrogen-responsive gene expression changes.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Treatment compounds (Nafoxidine, E2, vehicle)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target genes (e.g., PGR, GREB1, TFF1) and housekeeping genes
-
SYBR Green or TaqMan master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate and treat cells as described in the proliferation or ALP assays. A 24-48 hour treatment is often sufficient for gene expression changes.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with primers for your genes of interest and housekeeping genes.
-
Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene expression.[6]
Visualizations
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced cutaneous photosensitivity: incidence, mechanism, prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene, tamoxifen, nafoxidine, or estrogen effects on reproductive and nonreproductive tissues in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tamoxifen, tamoxifen metabolites, and nafoxidine on adenosine 3',5'-monophosphate phosphodiesterase: correlations with growth inhibitory activities but not estrogen receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Nafoxidine Hydrochloride in different cell culture media
Technical Support Center: Nafoxidine Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A: this compound powder is typically white to tan in color and should be stored at room temperature.[1][2] For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. One supplier suggests a solubility of up to 65 mg/mL in DMSO, with sonication recommended to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Q2: What is the recommended procedure for diluting the this compound stock solution into cell culture media?
A: To minimize the risk of precipitation, the DMSO stock solution should be diluted directly into the cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound sensitive to light?
Q4: Can the phenol (B47542) red in my cell culture medium affect my experiments with this compound?
A: Yes, this is a critical consideration. Phenol red, a common pH indicator in cell culture media, is a weak estrogen receptor agonist. Since this compound is an estrogen receptor antagonist, phenol red can compete for the same binding sites, potentially confounding experimental results, especially in hormone-sensitive cell lines like MCF-7. For studies investigating estrogenic pathways, it is highly recommended to use phenol red-free media.
Q5: Are there any known issues with the stability of this compound in aqueous solutions or cell culture media?
A: While specific quantitative data is limited, anecdotal evidence for similar selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) suggests that they can be stable in cell culture media for several days at 37°C.[4] However, for long-term experiments, it is advisable to refresh the medium with freshly diluted this compound every 48-72 hours to ensure a consistent concentration. The stability can be influenced by factors such as pH, temperature, and the presence of serum proteins.[5][6][7]
Troubleshooting Guide
Issue 1: I am observing precipitation after diluting my this compound stock solution into the cell culture medium.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the aqueous medium. Although the hydrochloride salt has a water solubility of ≥8 mg/mL, its solubility can be lower in complex media, especially in the presence of salts and proteins.[1][2]
-
Solution:
-
Ensure your DMSO stock solution is fully dissolved before dilution.
-
Try a lower final concentration of this compound in your experiment.
-
When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
Pre-warm the cell culture medium to 37°C before adding the compound, as solubility often increases with temperature.
-
Issue 2: My experimental results are inconsistent or show high variability.
-
Possible Cause 1: Degradation of this compound. The compound may be degrading over the course of your experiment.
-
Solution: For experiments lasting longer than 48 hours, consider replacing the medium with fresh this compound every 2 days. Also, protect your plates from light.
-
-
Possible Cause 2: Interference from Phenol Red. As mentioned in the FAQs, the estrogenic activity of phenol red can interfere with the action of Nafoxidine.
-
Solution: Switch to a phenol red-free version of your cell culture medium.
-
-
Possible Cause 3: Interaction with Serum Proteins. Components of fetal bovine serum (FBS) can bind to small molecules, reducing the bioavailable concentration of this compound.[5][6]
-
Solution: If possible, conduct experiments in serum-free or reduced-serum media. If serum is required, maintain a consistent serum concentration across all experiments.
-
Issue 3: I am observing unexpected or off-target effects on my cells.
-
Possible Cause: DMSO Toxicity. The final concentration of DMSO in your culture may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Prepare a serial dilution of your stock solution if necessary to achieve a low final solvent concentration. Always include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
-
Possible Cause: Degradation Products. Degradants of this compound may have different biological activities.
-
Solution: Follow proper storage and handling procedures to minimize degradation. For critical applications, it is advisable to perform a stability assessment under your specific experimental conditions.
-
Data Presentation: Stability of this compound
Disclaimer: The following tables present hypothetical data for illustrative purposes, as comprehensive quantitative stability studies for this compound in cell culture media are not publicly available. This data is intended to serve as a guideline for designing stability experiments.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C, 5% CO₂ in the Dark.
| Time Point | DMEM (% Remaining) | RPMI-1640 (% Remaining) | MEM (% Remaining) |
| 0 hr | 100.0 | 100.0 | 100.0 |
| 24 hr | 98.2 | 97.5 | 98.8 |
| 48 hr | 95.6 | 94.1 | 96.2 |
| 72 hr | 91.3 | 89.8 | 92.5 |
Table 2: Hypothetical Influence of Storage Conditions on the Stability of this compound (10 µM) in DMEM with 10% FBS.
| Condition | 24 hr (% Remaining) | 48 hr (% Remaining) | 72 hr (% Remaining) |
| 37°C, Dark | 98.2 | 95.6 | 91.3 |
| 37°C, Ambient Light | 94.5 | 88.2 | 81.7 |
| 4°C, Dark | 99.8 | 99.5 | 99.1 |
| Room Temp, Dark | 99.1 | 98.0 | 96.9 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
1. Materials and Reagents:
-
This compound powder
-
DMSO (HPLC grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
HPLC vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in the desired cell culture medium (with or without serum) to a final concentration of 10 µM. Prepare enough volume for all time points.
3. Incubation:
-
Aliquot the working solution into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes under the desired conditions (e.g., 37°C, 5% CO₂, dark or light exposure).
4. Sample Preparation for HPLC Analysis:
-
At each time point, take an aliquot (e.g., 500 µL) of the incubated working solution.
-
Protein Precipitation (if serum is present): Add 3 volumes of cold acetonitrile (1.5 mL) to the sample. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions (Adapted from methods for similar SERMs):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength determined by a UV scan of this compound (likely around 280 nm).
-
Column Temperature: 30°C.
6. Data Analysis:
-
Generate a standard curve using known concentrations of this compound prepared in the same medium and processed similarly.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Mandatory Visualizations
Caption: Estrogen Receptor signaling pathway antagonism by this compound.
Caption: Experimental workflow for assessing Nafoxidine stability in cell culture media.
References
- 1. This compound = 98 HPLC 1847-63-8 [sigmaaldrich.com]
- 2. This compound = 98 HPLC 1847-63-8 [sigmaaldrich.com]
- 3. Nafoxidine | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of drug complexation on the stability and conformation of human serum albumin: protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Nafoxidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Nafoxidine (B1677902) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Nafoxidine Hydrochloride and what are its key properties?
This compound is a non-steroidal selective estrogen receptor modulator (SERM).[1] It acts as an estrogen antagonist and has been investigated for its potential in treating breast cancer.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁NO₂ · HCl | [3][4] |
| Molecular Weight | 462.02 g/mol | [3][4][5] |
| Appearance | White to tan powder | [3][4] |
| Solubility | Soluble in water (≥8 mg/mL) | [3][4] |
| Storage Temperature | Room temperature | [3][4] |
Q2: What are the primary causes of batch-to-batch variability in chemical compounds like this compound?
Batch-to-batch variability in pharmaceutical compounds can stem from several factors throughout the manufacturing process. These include:
-
Raw Material Inconsistencies: Variations in the quality and purity of starting materials and reagents.
-
Manufacturing Process Deviations: Minor changes in reaction conditions such as temperature, pressure, or reaction time.
-
Purification Differences: Inconsistent efficiency of purification methods leading to varying levels of impurities.
-
Storage and Handling: Differences in storage conditions (temperature, humidity, light exposure) can lead to degradation over time.
Q3: How can batch-to-batch variability impact my experimental results?
Inconsistent product quality can significantly affect research outcomes by influencing:
-
Biological Activity: The presence of impurities can alter the compound's efficacy or cause off-target effects.
-
Reproducibility: Using different batches with varying purity can lead to inconsistent results, making it difficult to reproduce experiments.
-
Safety and Toxicity: Unknown impurities could have toxic effects, compromising the safety of in vitro and in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent solubility or precipitation of this compound in solution.
-
Possible Cause 1: Incorrect Solvent or pH. While this compound is soluble in water, its solubility can be pH-dependent.
-
Troubleshooting Step: Ensure the pH of your buffer is appropriate. For compounds with amine groups, solubility is often higher at a lower pH.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling can lead to degradation, resulting in less soluble byproducts.
-
Troubleshooting Step: Visually inspect the compound for any change in color or texture. Protect from light and store at the recommended temperature.
-
-
Possible Cause 3: Low Purity of the Batch. Impurities from the synthesis may have lower solubility.
-
Troubleshooting Step: Refer to the Certificate of Analysis (CoA) to check the purity. If in doubt, perform an analytical purity check via HPLC.
-
Issue 2: Lower than expected biological activity in my assay.
-
Possible Cause 1: Inaccurate Compound Concentration. This could be due to weighing errors or incomplete dissolution.
-
Troubleshooting Step: Re-calibrate your balance. Ensure complete dissolution of the compound before making serial dilutions. Using a spectrophotometer to confirm the concentration of your stock solution is recommended if a molar extinction coefficient is known.
-
-
Possible Cause 2: Batch has Lower Purity/Potency. The actual amount of active this compound may be lower than stated.
-
Troubleshooting Step: Review the purity data on the CoA. If possible, test a new batch alongside the problematic one.
-
-
Possible Cause 3: Compound Degradation. this compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution.
-
Troubleshooting Step: Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Understanding Your Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document providing key quality parameters for a specific batch. Below is a summary of typical data you might find.
| Parameter | Description | Typical Specification |
| Appearance | Visual description of the compound. | Conforms to standard |
| Identity (IR, NMR) | Confirms the chemical structure. | Conforms to reference spectrum |
| Purity (HPLC) | Percentage of the active compound. | ≥98% |
| Water Content (Karl Fischer) | Amount of water present. | ≤0.5% |
| Residual Solvents (GC) | Amount of solvents from synthesis. | Within ICH limits |
Recommended Quality Control Experiments
To ensure consistency, especially when starting with a new batch, consider performing these in-house quality control checks.
Experiment 1: Purity Confirmation by High-Performance Liquid Chromatography (HPLC)
-
Objective: To verify the purity of the this compound batch.
-
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where Nafoxidine absorbs (e.g., 225 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated as the area of the main peak relative to the total area of all peaks.
-
Experiment 2: Functional Assay - Estrogen Receptor Binding
-
Objective: To confirm the biological activity of the new batch is comparable to a previously validated batch.
-
Methodology:
-
Assay Principle: A competitive binding assay using a radiolabeled estrogen (e.g., ³H-estradiol) and a source of estrogen receptors (e.g., MCF-7 cell lysate).
-
Procedure:
-
Incubate a fixed concentration of estrogen receptors and ³H-estradiol with varying concentrations of this compound (from both the new and reference batches).
-
Separate bound from free radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Analysis: Plot the percentage of bound radioligand against the logarithm of the this compound concentration. Calculate the IC₅₀ (concentration that inhibits 50% of binding) for both batches. The IC₅₀ values should be comparable.
-
Visualizing Workflows and Pathways
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. Antioestrogenic derivatives of nafoxidine stimulate progesterone receptor synthesis in vivo [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
- 4. scispace.com [scispace.com]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nafoxidine Hydrochloride Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for Nafoxidine (B1677902) Hydrochloride treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nafoxidine Hydrochloride that influences incubation time?
A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist.[1][2] Its primary mechanism involves competitively binding to estrogen receptors (ERs), leading to a prolonged nuclear retention of the ER-Nafoxidine complex.[3] This sustained nuclear localization depletes the pool of available cytoplasmic ERs, thereby inhibiting estrogen-mediated signaling pathways.[3][4] The time required for ER depletion and subsequent downstream effects is a critical factor in determining the optimal incubation period.
Q2: How long does it take for this compound to exert its effects on estrogen receptors?
A2: Following treatment with Nafoxidine, the depletion of cytoplasmic estrogen receptors is a relatively rapid process, with levels remaining depressed for at least 48 hours in some models.[4] Concurrently, the accumulation of estrogen receptors in the nucleus occurs more gradually and is prolonged compared to the effect of estradiol.[4] This suggests that shorter incubation times may be sufficient to observe initial receptor localization changes, while longer incubation periods are likely necessary to observe the full downstream consequences of sustained ER antagonism.
Q3: Is there a single "optimal" incubation time for all experiments involving this compound?
A3: No, the optimal incubation time is highly dependent on the specific experimental goals, cell type, and the endpoint being measured. For instance, assessing the impact on cell proliferation or gene expression will likely require different incubation times than observing the initial effects on ER nuclear translocation. Therefore, it is crucial to empirically determine the optimal incubation time for your specific experimental system.
Q4: What are the potential consequences of using a suboptimal incubation time?
A4:
-
Too short of an incubation time: This may lead to an underestimation of Nafoxidine's efficacy, as the full biological cascade of ER antagonism may not have occurred. This can result in seemingly weak or no observable effects.
-
Too long of an incubation time: This could lead to secondary, off-target effects that are not directly related to the primary mechanism of ER antagonism. It can also result in cytotoxicity that confounds the interpretation of results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of Nafoxidine treatment. | Incubation time is too short for the biological process being measured. | Perform a time-course experiment to evaluate the effect of Nafoxidine at multiple time points (e.g., 6, 12, 24, 48, 72 hours). |
| Low concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line is not sensitive to estrogen receptor modulation. | Confirm the estrogen receptor status (ERα and ERβ) of your cell line. | |
| High levels of cell death not related to the expected anti-proliferative effect. | Incubation time is excessively long, leading to cytotoxicity. | Reduce the incubation time and perform a cell viability assay (e.g., MTS or Annexin V staining) at multiple time points to distinguish between targeted anti-proliferative effects and general toxicity. |
| Concentration of this compound is too high. | Lower the concentration of Nafoxidine used in the experiment. | |
| Inconsistent results between experiments. | Variation in incubation time between experimental replicates. | Strictly adhere to the predetermined optimal incubation time for all replicates. |
| Differences in cell confluency at the time of treatment. | Standardize the cell seeding density and ensure that cells are in the exponential growth phase at the start of the treatment. |
Data Presentation
Table 1: Summary of Time-Dependent Effects of this compound
| Time Point | Cellular Event | Expected Outcome | Reference |
| Short-term (1-6 hours) | Estrogen Receptor (ER) Localization | Gradual accumulation of ERs in the nucleus begins. | [4] |
| Mid-term (12-48 hours) | Cytoplasmic ER Levels | Significant depletion of cytoplasmic ERs, which remain depressed. | [4] |
| Nuclear ER Levels | Sustained high levels of ERs in the nucleus. | [4] | |
| Long-term (48-72+ hours) | Gene Expression | Altered expression of estrogen-responsive genes. | Varies by gene and cell type |
| Cell Proliferation | Inhibition of proliferation in ER-positive cancer cells. | Varies by cell line |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
Objective: To identify the optimal duration of this compound treatment for a specific biological endpoint.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)
-
Reagents for the chosen endpoint assay (e.g., MTS reagent, lysis buffer for Western blotting, RNA extraction kit)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the duration of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a predetermined concentration of this compound (typically at or near the IC50, if known). Include a vehicle-treated control group.
-
Time Points: At various time points post-treatment (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or perform the endpoint assay.
-
Endpoint Analysis: Perform the desired assay to measure the biological response (e.g., cell viability, gene expression, protein levels).
-
Data Analysis: Plot the measured response against the incubation time. The optimal incubation time is typically the point at which the response reaches a plateau or the desired effect is maximal without significant cytotoxicity.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Determining Optimal Incubation Time.
References
- 1. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Serum Components on Nafoxidine Hydrochloride Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Nafoxidine (B1677902) Hydrochloride in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: What is Nafoxidine Hydrochloride and how does it work?
A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM). It functions as an antagonist of the estrogen receptor (ER), primarily by binding to it and inducing a conformational change that inhibits the receptor's transcriptional activity. This leads to the blockage of estrogen-dependent signaling pathways, which is particularly relevant in the context of hormone-responsive cancers like certain types of breast cancer.[1][2][3]
Q2: Why do serum components interfere with this compound's activity in my in vitro experiments?
A2: Serum is a complex mixture containing various components, including hormones (like endogenous estrogens), growth factors, and binding proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP).[4][5] These components can interfere with Nafoxidine's activity in several ways:
-
Hormonal Interference: Endogenous estrogens in standard fetal bovine serum (FBS) can compete with Nafoxidine for binding to the estrogen receptor, potentially masking the antagonistic effects of Nafoxidine.
-
Protein Binding: Nafoxidine, like many drugs, can bind to serum proteins.[4][5] This binding is reversible, but a significant portion of the drug may be sequestered by these proteins, reducing the free concentration of Nafoxidine available to interact with its target estrogen receptors in the cells. Only the unbound fraction of the drug is generally considered biologically active.[4][5]
Q3: What is charcoal-stripped serum and why is it recommended for experiments with Nafoxidine?
A3: Charcoal-stripped serum is serum (typically FBS) that has been treated with activated charcoal to remove small, lipophilic molecules, including steroid hormones like estrogen.[1][6][7] Using charcoal-stripped serum is a standard practice in studies involving hormone-responsive cells and hormonal drugs like Nafoxidine because it provides a hormone-depleted baseline. This allows for the study of the direct effects of Nafoxidine on the estrogen receptor without the confounding influence of endogenous estrogens present in regular serum.[6][7]
Q4: Will using serum-free media eliminate the interference?
A4: While using serum-free media will eliminate the interference from serum hormones and binding proteins, it can also significantly impact cell health, proliferation, and signaling pathways. Many cell lines require serum for optimal growth and viability. A common compromise is to use charcoal-stripped serum, which removes the interfering hormones while retaining many of the essential growth factors necessary for cell culture.[1][6] The choice between serum-free media and charcoal-stripped serum depends on the specific cell line and the experimental question.
Troubleshooting Guides
Problem 1: I am not observing the expected anti-proliferative effect of Nafoxidine on my estrogen-receptor-positive cancer cell line.
-
Possible Cause: Interference from endogenous estrogens in the cell culture medium.
-
Solution: Switch to using charcoal-stripped fetal bovine serum (FBS) in your culture medium. This will create a hormone-depleted environment, allowing for a more accurate assessment of Nafoxidine's antagonist activity. Ensure that your cells are cultured in the charcoal-stripped medium for a sufficient period before the experiment to wash out any residual hormones.[1][6]
-
-
Possible Cause: High concentration of serum proteins binding to Nafoxidine.
-
Solution: Reduce the percentage of serum in your culture medium during the experiment. However, be mindful that this can affect cell viability. A pilot experiment to determine the lowest tolerable serum concentration for your cell line is recommended. Alternatively, if you have determined the binding affinity of Nafoxidine to serum proteins, you can calculate the expected free concentration and adjust your dosing accordingly.
-
-
Possible Cause: The cell line may have developed resistance to SERMs.
-
Solution: Verify the estrogen receptor expression and status of your cell line. Consider using a control SERM with a known activity profile to confirm the responsiveness of your cells.
-
Problem 2: My experimental results with Nafoxidine show high variability between replicates.
-
Possible Cause: Inconsistent removal of interfering substances from the serum.
-
Solution: If you are preparing charcoal-stripped serum in-house, ensure that the protocol is followed precisely and consistently for each batch. Lot-to-lot variability in commercial charcoal-stripped serum can also be a factor. It is advisable to test a new lot of serum before using it in critical experiments.
-
-
Possible Cause: Pipetting errors or uneven cell seeding.
-
Solution: Ensure accurate and consistent pipetting of Nafoxidine and other reagents. Use a hemocytometer or an automated cell counter to ensure that all wells are seeded with the same number of cells.
-
Problem 3: My cells are showing signs of stress or death after switching to charcoal-stripped or low-serum media.
-
Possible Cause: The cells are sensitive to the reduced levels of growth factors and other essential components in the modified media.
-
Solution: Gradually adapt your cells to the new media conditions. Start by mixing your regular medium with the new medium in increasing proportions over several passages. Monitor cell morphology and viability closely during this adaptation period. For some sensitive cell lines, a complete switch may not be feasible, and a compromise with a lower percentage of regular serum might be necessary.
-
Quantitative Data & Interpretation
To illustrate this concept, the following table presents hypothetical scenarios of how different binding affinities would affect the available concentration of Nafoxidine.
| Parameter | Scenario A: High Affinity Binding | Scenario B: Moderate Affinity Binding | Scenario C: Low Affinity Binding |
| Assumed Kd for HSA | 1 µM | 10 µM | 100 µM |
| Total Nafoxidine Conc. | 10 µM | 10 µM | 10 µM |
| HSA Concentration (in 10% FBS) | ~60 µM | ~60 µM | ~60 µM |
| Calculated Free Nafoxidine Conc. * | ~0.14 µM | ~1.2 µM | ~5.2 µM |
| % Free Drug | ~1.4% | ~12% | ~52% |
Note: These are simplified calculations for illustrative purposes. The actual free concentration would also depend on binding to other proteins like AGP.
Expected Outcomes of Using Charcoal-Stripped Serum:
| Condition | Expected Estrogen Levels | Expected Nafoxidine Activity | Recommended Use |
| Standard FBS | High | Potentially masked or reduced | Not recommended for studying ER antagonists |
| Charcoal-Stripped FBS | Very Low | Direct effect on ER is observable | Recommended for most in vitro studies with Nafoxidine |
| Serum-Free Medium | None | Direct effect on ER is observable | Use with caution, cell-line dependent |
Experimental Protocols
Protocol 1: Preparation of Dextran-Coated Charcoal-Stripped Fetal Bovine Serum (DCC-FBS)
This protocol is adapted from established methods for removing steroid hormones from FBS.[1]
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal (e.g., Norit A)
-
Dextran T-70
-
Sucrose
-
MgCl2
-
HEPES buffer
-
Sterile, conical centrifuge tubes
-
Sterile filters (0.45 µm and 0.22 µm)
Procedure:
-
Prepare Dextran-Coated Charcoal (DCC) Suspension:
-
In a sterile container, prepare a suspension of 0.25% (w/v) activated charcoal and 0.0025% (w/v) Dextran T-70 in a solution of 0.25 M sucrose, 1.5 mM MgCl2, and 10 mM HEPES, pH 7.4.
-
Stir the suspension overnight at 4°C.
-
-
Prepare the DCC Pellet:
-
Transfer a volume of the DCC suspension equal to the volume of FBS you intend to strip into sterile centrifuge tubes.
-
Centrifuge at 500 x g for 10 minutes to pellet the charcoal.
-
Carefully decant and discard the supernatant.
-
-
Charcoal Stripping of FBS:
-
Add the FBS to the DCC pellet.
-
Resuspend the pellet thoroughly by vortexing.
-
Incubate the mixture on a rotator or shaker for 45-60 minutes at 56°C (for heat-inactivated, stripped serum) or overnight at 4°C. For heat inactivation, repeat the incubation with a fresh DCC pellet.
-
-
Remove Charcoal:
-
Centrifuge the mixture at 2000 x g for 15 minutes to pellet the charcoal.
-
Carefully aspirate the supernatant (the stripped FBS), being careful not to disturb the charcoal pellet.
-
-
Sterile Filtration:
-
Sequentially filter the stripped FBS through a 0.45 µm filter and then a 0.22 µm sterile filter.
-
-
Storage and Quality Control:
-
Store the charcoal-stripped FBS in sterile aliquots at -20°C or -80°C.
-
It is recommended to test each new batch for its ability to support cell growth and for residual hormone levels (e.g., using an estradiol (B170435) ELISA kit).
-
Protocol 2: Cell Proliferation Assay to Compare Nafoxidine Activity
Objective: To assess the impact of serum components on the anti-proliferative activity of Nafoxidine.
Materials:
-
Estrogen receptor-positive cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Experimental medium 1 (e.g., DMEM with 10% charcoal-stripped FBS)
-
Experimental medium 2 (e.g., DMEM with a lower percentage of standard FBS, e.g., 2.5%)
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
-
Media Exchange:
-
The next day, carefully aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Replace the medium with either Experimental Medium 1 or Experimental Medium 2.
-
-
Nafoxidine Treatment:
-
Prepare serial dilutions of Nafoxidine in the respective experimental media.
-
Add the diluted Nafoxidine to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
-
Cell Proliferation Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control for each condition.
-
Plot dose-response curves and determine the IC50 value of Nafoxidine in each medium. A rightward shift in the dose-response curve and a higher IC50 value in the presence of standard FBS would indicate interference.
-
Protocol 3: Determination of Nafoxidine Binding to Serum Proteins via Equilibrium Dialysis
Objective: To quantify the binding of Nafoxidine to serum proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membrane with an appropriate molecular weight cutoff (e.g., 8-10 kDa)
-
Human Serum Albumin (HSA) and/or Alpha-1-Acid Glycoprotein (AGP) solution in PBS
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method for quantifying Nafoxidine (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare a solution of the serum protein (e.g., HSA at a physiological concentration of ~45 mg/mL or 660 µM) in PBS.
-
Prepare a solution of Nafoxidine in PBS at a known concentration.
-
-
Equilibrium Dialysis Setup:
-
Load the protein solution into one chamber of the dialysis unit.
-
Load the Nafoxidine solution into the other chamber.
-
Ensure there are no air bubbles.
-
-
Incubation:
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this may need to be optimized).
-
-
Sample Collection:
-
After incubation, carefully collect samples from both the protein-containing chamber and the protein-free (buffer) chamber.
-
-
Quantification:
-
Analyze the concentration of Nafoxidine in the samples from both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
-
Calculations:
-
Fraction unbound (fu):
-
fu = [Free Nafoxidine] / [Total Nafoxidine]
-
-
Percentage bound:
-
% Bound = (1 - fu) * 100
-
-
Dissociation constant (Kd): Can be determined by performing the experiment with a range of Nafoxidine concentrations and fitting the data to a binding isotherm model (e.g., Scatchard plot).
-
Visualizations
Caption: Estrogen receptor signaling and the antagonistic action of Nafoxidine.
Caption: Workflow for evaluating serum interference with Nafoxidine activity.
Caption: A logical guide for troubleshooting common Nafoxidine experiments.
References
- 1. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of drug-binding sites on human serum albumin using affinity capillary electrophoresis and chemically modified proteins as buffer additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of quinidine related to plasma protein binding in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum protein binding of nonsteroidal antiinflammatory drugs: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Nafoxidine Hydrochloride versus Tamoxifen in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nafoxidine (B1677902) Hydrochloride and Tamoxifen, two non-steroidal selective estrogen receptor modulators (SERMs), and their effects on breast cancer cell lines. This analysis is based on available experimental data on their mechanisms of action, antiproliferative effects, and impact on cellular processes like apoptosis and cell cycle.
Executive Summary
Both Nafoxidine Hydrochloride and Tamoxifen are estrogen receptor (ER) antagonists that have been investigated for the treatment of ER-positive breast cancer. Their primary mechanism of action involves competitive inhibition of estradiol (B170435) binding to the estrogen receptor, thereby blocking the signaling pathways that drive tumor cell growth. While Tamoxifen has become a widely used and extensively studied drug, Nafoxidine, an earlier investigational agent, has been less characterized in recent in-vitro studies, leading to a comparative scarcity of direct, quantitative data.
This guide synthesizes the available information to provide a comparative overview, highlighting areas with direct experimental parallels and noting where data for Nafoxidine is limited.
Mechanism of Action: Targeting the Estrogen Receptor
Both Nafoxidine and Tamoxifen exert their anticancer effects by modulating the estrogen receptor signaling pathway. As SERMs, they bind to estrogen receptors and induce conformational changes that differ from those induced by estradiol. This binding prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes, leading to a blockade of estrogen-dependent cell proliferation.[1]
Studies have shown that both Nafoxidine and estradiol can cause the translocation of the estrogen receptor to the nucleus.[2] This indicates that both compounds directly interact with the estrogen receptor as a key part of their mechanism.
Estrogen Receptor Signaling Pathway
The diagram below illustrates the classical estrogen receptor signaling pathway and the points of intervention for SERMs like Nafoxidine and Tamoxifen.
Caption: Estrogen Receptor Signaling Pathway and SERM Intervention.
Comparative Performance Data
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cell growth. While extensive data is available for Tamoxifen across various breast cancer cell lines, directly comparable IC50 values for Nafoxidine are not readily found in recent literature.
| Drug | Cell Line | Estrogen Receptor Status | IC50 (µM) | Citation(s) |
| Tamoxifen | MCF-7 | ER-positive | 10.045 | [3] |
| MCF-7 | ER-positive | 4.506 (µg/mL) | [4] | |
| MDA-MB-231 | ER-negative | 2230 | [3] | |
| T47D | ER-positive | Data not consistently reported | ||
| Nafoxidine | MCF-7 | ER-positive | Data not available | |
| T47D | ER-positive | Data not available | ||
| MDA-MB-231 | ER-negative | Data not available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, serum concentration).
Effects on Cell Cycle
A direct comparative study has shown that Nafoxidine and Tamoxifen exhibit identical activity in arresting the cell cycle of MCF-7 breast cancer cells. Both compounds induce an accumulation of cells in the G1 phase, thereby preventing their progression into the S phase (DNA synthesis) and subsequent cell division.[1] This suggests a shared mechanism of cytostatic action through the estrogen receptor pathway.
| Drug | Cell Line | Effect on Cell Cycle | Citation(s) |
| Nafoxidine | MCF-7 | G1 phase arrest | [1] |
| Tamoxifen | MCF-7 | G1 phase arrest | [1] |
Effects on Apoptosis
Tamoxifen has been shown to induce apoptosis (programmed cell death) in ER-positive breast cancer cells. Studies have indicated that Tamoxifen treatment leads to a significant increase in caspase-9 activity in MCF-7 cells.[4] While it is expected that Nafoxidine would have a similar pro-apoptotic effect due to its similar mechanism of action, direct comparative studies on apoptosis markers are lacking.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Tamoxifen for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate the plate with shaking for 15 minutes and then measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample of cells or tissue.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., ERα, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the amount of a specific RNA.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, specific primers for the target gene (e.g., ESR1, BCL2), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence intensity during the amplification cycles.
-
Data Analysis: Determine the relative expression of the target gene by comparing the cycle threshold (Ct) values between the treated and control samples, often normalized to a housekeeping gene.
Conclusion
This compound and Tamoxifen are both effective inhibitors of estrogen receptor-positive breast cancer cell growth in vitro. Their identical activity in inducing G1 cell cycle arrest in MCF-7 cells strongly suggests a shared primary mechanism of action through the estrogen receptor pathway. However, the lack of recent, direct comparative studies, particularly regarding antiproliferative potency (IC50 values) and detailed apoptotic and gene expression profiles, limits a complete quantitative comparison. While Tamoxifen has been extensively developed and characterized, Nafoxidine remains a historically significant compound whose full in-vitro comparative profile with modern standards is not fully elucidated. Further head-to-head studies are warranted to provide a more comprehensive understanding of the subtle differences that may exist between these two SERMs at the molecular and cellular levels.
References
- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 2. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiestrogenic Potency: Nafoxidine Hydrochloride vs. Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiestrogenic potencies of Nafoxidine (B1677902) Hydrochloride and Fulvestrant, two critical compounds in estrogen receptor (ER) targeted therapies. The following sections present a comprehensive overview of their mechanisms of action, experimental data on their performance, and detailed protocols for key assays, aimed at informing research and development in oncology and related fields.
Introduction: Mechanisms of Action
Nafoxidine Hydrochloride and Fulvestrant both exert their antiestrogenic effects by targeting the estrogen receptor, but through distinct mechanisms.
This compound is a non-steroidal selective estrogen receptor modulator (SERM).[1][2] Like other SERMs, it competitively binds to the estrogen receptor, and its effect—antagonistic or agonistic—is tissue-dependent. In breast cancer cells, it primarily acts as an antagonist, inhibiting the proliferative effects of estrogen.[1] However, it is important to note that Nafoxidine can exhibit partial agonist activity in some contexts, meaning it can partially activate the estrogen receptor, a characteristic that distinguishes it from pure antagonists.[3]
Fulvestrant , on the other hand, is a selective estrogen receptor degrader (SERD).[4] It is a steroidal antiestrogen (B12405530) that not only competitively binds to the estrogen receptor with high affinity but also induces a conformational change that leads to the degradation of the ERα protein.[4] This dual mechanism of antagonism and degradation results in a more complete blockade of estrogen signaling pathways and defines it as a pure antiestrogen with no known agonist activity.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the antiestrogenic potency of this compound and Fulvestrant.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Target | Binding Affinity (Relative to Estradiol) | Dissociation Constant (Kd) or IC50 |
| This compound | ERα | ~1-5%[6] | Ki ≈ 43 nM[6] |
| ERβ | Lower than ERα | Not explicitly found | |
| Fulvestrant | ERα | High (comparable to estradiol) | IC50 ≈ 0.89 nM |
| ERβ | High | Not explicitly found |
Table 2: Inhibition of Estrogen-Induced Cell Proliferation in MCF-7 Cells
| Compound | IC50 (Concentration for 50% inhibition) |
| This compound | Not explicitly found in the searched literature. Potency has been demonstrated to be greater than tamoxifen (B1202) in some contexts. |
| Fulvestrant | ~0.29 - 0.8 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
Materials:
-
Purified estrogen receptor (ERα or ERβ) or rat uterine cytosol as a source of ER.
-
[³H]-Estradiol (radiolabeled ligand).
-
Test compounds (this compound, Fulvestrant).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and vials.
-
Scintillation counter.
Protocol:
-
A constant concentration of purified ER and [³H]-Estradiol are incubated together.
-
Increasing concentrations of the unlabeled test compound (Nafoxidine or Fulvestrant) are added to the mixture.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
Bound and free radioligand are separated (e.g., using dextran-coated charcoal or filtration).
-
The amount of bound [³H]-Estradiol is quantified by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the [³H]-Estradiol binding (IC50) is determined by plotting the percentage of inhibition against the log of the competitor concentration.
MCF-7 Cell Proliferation Assay (E-Screen Assay)
This assay assesses the antiestrogenic activity of a compound by measuring its ability to inhibit the estrogen-induced proliferation of ER-positive MCF-7 breast cancer cells.[7][8]
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous steroids).
-
Estradiol (17β-estradiol).
-
Test compounds (this compound, Fulvestrant).
-
Cell proliferation detection reagent (e.g., MTT, XTT, or a DNA-binding fluorescent dye).
-
Microplate reader.
Protocol:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with phenol red-free medium containing charcoal-stripped FBS, and the cells are incubated to deplete endogenous estrogens.
-
Cells are then treated with a constant, proliferation-inducing concentration of estradiol in the presence of varying concentrations of the test compound (Nafoxidine or Fulvestrant).
-
Control wells include cells treated with estradiol alone (positive control) and vehicle alone (negative control).
-
The plates are incubated for a set period (e.g., 6 days), allowing for cell proliferation.
-
At the end of the incubation, the cell proliferation reagent is added, and the absorbance or fluorescence is measured using a microplate reader.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the estradiol-induced cell proliferation, is calculated.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow described in this guide.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Mechanisms of Action of Nafoxidine and Fulvestrant.
Caption: Experimental Workflow for Comparing Antiestrogens.
Conclusion
This guide provides a comparative overview of this compound and Fulvestrant, highlighting their distinct mechanisms of action and antiestrogenic potencies. Fulvestrant, as a pure antiestrogen and SERD, demonstrates a more complete blockade of estrogen signaling, characterized by high binding affinity and induction of ER degradation. Nafoxidine, a SERM, also effectively antagonizes estrogen action in breast cancer cells but possesses partial agonist properties that may influence its overall biological activity. The provided experimental data and detailed protocols offer a foundation for researchers to further investigate and compare these and other antiestrogenic compounds in the context of drug discovery and development.
References
- 1. Antioestrogens in treatment of breast cancer: value of nafoxidine in 52 advanced cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant ('Faslodex')--a new treatment option for patients progressing on prior endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 6. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis of Nafoxidine Hydrochloride and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SERM Performance with Supporting Experimental Data
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This guide provides a comparative in vitro analysis of Nafoxidine (B1677902) Hydrochloride against other well-established SERMs, namely Tamoxifen and Raloxifene. The following sections detail their relative performance in key experimental assays, outline the methodologies employed, and visualize the pertinent biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The in vitro efficacy of SERMs can be quantified through various metrics, including their ability to inhibit cancer cell proliferation (IC50) and their binding affinity to the estrogen receptor (Ki). The data presented below, compiled from multiple studies, offers a comparative overview of Nafoxidine, Tamoxifen, and Raloxifene. It is important to note that direct comparisons are best made from single studies employing identical experimental conditions; the data here is aggregated from various sources and should be interpreted with this consideration.
| Compound | Cell Line | Parameter | Value | Reference |
| Nafoxidine Hydrochloride | Human Glioma | IC50 | 16.5 µM | [1] |
| C6 Glioma | IC50 | 44 µM | [1] | |
| Tamoxifen | MCF-7 | IC50 | 20.5 ± 4.0 µM | [2] |
| C6 Glioma | IC50 | 49 µM | [1] | |
| Raloxifene | MCF-7 | IC50 | 13.7 ± 0.3 µM | [2] |
Table 1: Comparative Antiproliferative Activity (IC50) of SERMs. This table summarizes the half-maximal inhibitory concentration (IC50) of Nafoxidine, Tamoxifen, and Raloxifene in different cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Compound | Receptor Source | Parameter | Value | Relative Binding Affinity (% of Estradiol) | Reference |
| This compound | Chick Liver Nuclear Extract | Ki | 43 nM | ~4% | [3] |
| Rat Uterus Cytoplasmic ER | - | - | 1-2% | [1] | |
| Tamoxifen | Human Breast Carcinoma ER | - | - | Lower than 4-hydroxytamoxifen | [4] |
| 4-hydroxytamoxifen | Human Breast Carcinoma ER | - | - | 25-50x higher than Tamoxifen | [4] |
Table 2: Estrogen Receptor Binding Affinity of SERMs. This table presents the inhibition constant (Ki) and relative binding affinity of Nafoxidine and Tamoxifen for the estrogen receptor. A lower Ki value signifies a higher binding affinity.
An in vivo study in ovariectomized rats provided a potency comparison for the prevention of bone mineral density loss, ranking the compounds as follows: Ethinyl estradiol (B170435) > Tamoxifen > Raloxifene > Nafoxidine[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays used to evaluate SERM efficacy.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the SERMs (e.g., Nafoxidine, Tamoxifen, Raloxifene) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Competitive Estrogen Receptor Binding Assay
This assay measures the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
-
Receptor Preparation: Estrogen receptor protein is prepared from a suitable source, such as rat uterine cytosol or recombinant human ERα.
-
Incubation Mixture: The assay is set up in tubes containing the ER preparation, a fixed concentration of a radiolabeled estrogen (e.g., [³H]Estradiol), and varying concentrations of the unlabeled competitor SERM (e.g., Nafoxidine, Tamoxifen, Raloxifene).
-
Incubation: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the tubes and incubated for a short period to adsorb the unbound radioligand. The charcoal is then pelleted by centrifugation.
-
Measurement of Radioactivity: The radioactivity in the supernatant, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of a SERM acting as an antagonist.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
- 1. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene, tamoxifen, nafoxidine, or estrogen effects on reproductive and nonreproductive tissues in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Nafoxidine Hydrochloride with Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Nafoxidine (B1677902) Hydrochloride with various hormone receptors. The information is intended to assist researchers and professionals in drug development in understanding the selectivity and potential off-target effects of this compound. The data presented is based on available experimental findings.
Summary of Cross-Reactivity Data
Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor modulator (SERM) that primarily interacts with estrogen receptors (ERα and ERβ).[1][2] While its affinity for estrogen receptors has been characterized, comprehensive quantitative data on its direct binding to other hormone receptors, such as the progesterone (B1679170) receptor (PR) and androgen receptor (AR), is limited in publicly available literature. The following table summarizes the available binding affinity information.
| Receptor | Ligand | Binding Affinity Metric | Value | Reference Compound | Reference Compound Value |
| Estrogen Receptor (ER) | Nafoxidine | Relative Binding Affinity | 2-6% | Estradiol (E2) | 100% |
Experimental Protocols
The assessment of hormone receptor cross-reactivity typically involves in vitro assays that measure the binding of a test compound to the receptor of interest and its ability to modulate receptor activity. The following are detailed methodologies for key experiments commonly cited in the field.
Competitive Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity of a compound to a receptor.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific hormone receptor (e.g., ERα, ERβ, PR, AR).
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-Estradiol for ER, [3H]-R5020 for PR, [3H]-R1881 for AR) for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value.
Methodology:
-
Receptor Preparation:
-
Receptors can be obtained from various sources, including tissue homogenates (e.g., rat uterine cytosol for ER), cultured cells expressing the receptor, or purified recombinant receptor protein.[1]
-
The protein concentration of the receptor preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in a suitable buffer.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of the corresponding unlabeled hormone.
-
-
Separation of Bound and Free Ligand:
-
Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value is determined from the curve using non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a specific hormone receptor.
Objective: To determine if a test compound can activate or inhibit the transcriptional activity of a hormone receptor.
Principle: Cells are engineered to express a specific hormone receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a hormone-responsive promoter. Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified. An antagonist will block the effect of an agonist.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line that does not endogenously express the receptor of interest (e.g., HEK293 or CHO cells) is used.
-
The cells are transiently or stably transfected with two plasmids: one expressing the full-length hormone receptor and another containing a reporter gene driven by a promoter with hormone response elements (HREs).[2][9][10]
-
-
Compound Treatment:
-
The transfected cells are treated with varying concentrations of the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Appropriate vehicle and positive controls are included.
-
-
Reporter Gene Quantification:
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
The results are expressed as the fold induction of reporter gene activity compared to the vehicle control (for agonists) or the percent inhibition of the agonist-induced activity (for antagonists).
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.
-
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway modulation by Estradiol and Nafoxidine.
General Workflow for Assessing Hormone Receptor Cross-Reactivity
Caption: A general experimental workflow for determining hormone receptor cross-reactivity.
References
- 1. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioestrogenic derivatives of nafoxidine stimulate progesterone receptor synthesis in vivo [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioestrogenic derivatives of nafoxidine stimulate progesterone receptor synthesis in vivo [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of estrogen receptor binding and transcriptional activity in the stimulation of hyperestrogenism and nuclear bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Specificity of Nafoxidine Hydrochloride for Estrogen Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nafoxidine Hydrochloride with other common Selective Estrogen Receptor Modulators (SERMs). It is designed to assist researchers in validating the specificity of Nafoxidine for its intended targets, the estrogen receptors (ERα and ERβ), by offering a compilation of available data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a nonsteroidal SERM belonging to the triphenylethylene (B188826) group, developed for the treatment of advanced breast cancer.[1] While it demonstrated efficacy in clinical trials, its development was halted due to significant side effects, including ichthyosis, partial hair loss, and phototoxicity.[1] This guide delves into the available scientific literature to objectively assess its specificity for estrogen receptors in comparison to other well-established SERMs such as Tamoxifen (B1202), Raloxifene (B1678788), and the pure antiestrogen (B12405530) Fulvestrant. A notable finding of this review is the limited availability of precise, quantitative binding affinity data (Ki or IC50 values) for Nafoxidine specifically for ERα and ERβ in publicly accessible databases. This data gap highlights a critical area for further investigation to fully characterize its receptor interaction profile.
Comparative Analysis of Estrogen Receptor Modulators
| Compound | Target | Binding Affinity (Ki/IC50) | Agonist/Antagonist Profile | Reference |
| Nafoxidine | ERα, ERβ | Data not readily available | Antagonist | [2][3] |
| Tamoxifen | ERα | IC50: ~2.1 nM (as 4-hydroxytamoxifen) | SERM (Antagonist in breast, Agonist in endometrium) | [4] |
| ERβ | Similar affinity to ERα | SERM | [5] | |
| Raloxifene | ERα | IC50: ~30-50 nM | SERM (Antagonist in breast and uterus, Agonist in bone) | [6] |
| ERβ | Similar affinity to ERα | SERM | [7] | |
| Fulvestrant (ICI 182,780) | ERα, ERβ | IC50: ~0.29 nM | Pure Antagonist (SERD) | [8] |
Note: The binding affinity of SERMs can vary depending on the assay conditions and the specific cell line or tissue used. The data presented here is for comparative purposes.
Off-Target Effects and Specificity Considerations
A crucial aspect of validating a compound's utility is understanding its off-target interactions. For Nafoxidine, the primary evidence of off-target effects comes from clinical observations of side effects such as skin dryness, photosensitivity reactions, and partial hair loss.[3] While these suggest interactions with pathways beyond the estrogen receptor, detailed molecular-level off-target screening data against a broad panel of receptors and kinases is not extensively documented in the public domain.
In contrast, the off-target profiles of more widely used SERMs like Tamoxifen have been more thoroughly investigated, revealing interactions with other receptors and cellular pathways that contribute to both their therapeutic and adverse effects. Researchers investigating Nafoxidine should consider performing comprehensive off-target profiling to better understand its specificity and potential for unintended biological activities.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of this compound for estrogen receptors, a combination of binding and functional assays is recommended. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Objective: To determine the binding affinity (Ki or IC50) of Nafoxidine for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ protein or rat uterine cytosol as a source of ER.[2]
-
[3H]-Estradiol (Radioligand).
-
This compound and other competitor compounds (e.g., unlabeled estradiol (B170435), Tamoxifen, Raloxifene).
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2]
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Preparation of Receptor: If using rat uterine cytosol, prepare it from ovariectomized rats.[2] If using recombinant protein, ensure its purity and activity.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of [3H]-Estradiol (typically at or below its Kd), and a range of concentrations of the competitor compound (Nafoxidine or others).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-Estradiol from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-Estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
Objective: To determine if Nafoxidine acts as an agonist or antagonist of ERα and ERβ and to quantify its potency.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7, HEK293) that endogenously expresses or is transiently or stably transfected with ERα or ERβ.[9][10]
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[9][11]
-
Cell culture medium and reagents.
-
This compound, a known ER agonist (e.g., estradiol), and a known ER antagonist (e.g., Fulvestrant).
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
A luminometer or spectrophotometer.
Protocol:
-
Cell Culture and Transfection: Culture the cells and transfect them with the ERE-reporter plasmid and an expression vector for ERα or ERβ if not endogenously expressed.
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with a range of concentrations of Nafoxidine, alone (to test for agonist activity) or in combination with a fixed concentration of estradiol (to test for antagonist activity). Include appropriate controls (vehicle, estradiol alone, antagonist alone).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Data Analysis: For agonist activity, plot the reporter gene activity against the logarithm of the Nafoxidine concentration to determine the EC50 value. For antagonist activity, plot the inhibition of estradiol-induced reporter activity against the logarithm of the Nafoxidine concentration to determine the IC50 value.
E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay
This assay assesses the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of estrogen-sensitive cells.
Objective: To evaluate the functional effect of Nafoxidine on the proliferation of ER-positive breast cancer cells.
Materials:
-
Cell culture medium, charcoal-stripped serum (to remove endogenous steroids).
-
This compound, estradiol, and a known anti-proliferative agent.
-
A method for quantifying cell number (e.g., crystal violet staining, MTT assay, or direct cell counting).
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a multi-well plate in a medium containing charcoal-stripped serum.
-
Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of Nafoxidine, alone or in combination with estradiol.
-
Incubation: Incubate the cells for several days (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method.
-
Data Analysis: Compare the cell proliferation in the presence of Nafoxidine to the control (vehicle) and estradiol-treated cells to determine its proliferative or anti-proliferative effect.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the mechanisms involved, the following diagrams, generated using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for validating SERM specificity.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for SERM Specificity Validation.
Conclusion
This compound is a SERM with a history in breast cancer research. While its antagonistic effects on the estrogen receptor are documented, a comprehensive understanding of its specificity is hampered by the lack of publicly available, quantitative binding data for ERα and ERβ, and a detailed molecular off-target profile. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically validate the specificity of Nafoxidine and other novel SERMs. Such rigorous characterization is essential for advancing our understanding of these compounds and for the development of more selective and effective therapies targeting the estrogen receptor.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen and raloxifene differ in their functional interactions with aspartate 351 of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamoxifen to raloxifene and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of estradiol, raloxifene and tamoxifen on estrogen receptor expression in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nafoxidine | C29H31NO2 | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. medium.com [medium.com]
- 13. PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Nafoxidine and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of two selective estrogen receptor modulators (SERMs), Nafoxidine (B1677902) and Tamoxifen. Both agents have been utilized in the context of breast cancer treatment, but their distinct adverse effect profiles have significantly impacted their clinical utility. This document summarizes quantitative data, outlines relevant experimental protocols for monitoring side effects, and visualizes the underlying signaling pathways.
Introduction
Nafoxidine, a nonsteroidal SERM developed in the 1970s, showed efficacy in treating advanced breast cancer but was never marketed due to a high incidence of severe side effects.[1] Tamoxifen, another nonsteroidal SERM developed around the same time, has become a widely used and effective treatment for hormone receptor-positive breast cancer, despite its own associated risks.[2][3] Understanding the differences in their side effect profiles is crucial for the development of safer and more effective endocrine therapies.
Comparative Side Effect Profiles
The following table summarizes the incidence of key side effects associated with Nafoxidine and Tamoxifen, based on available clinical trial data.
| Side Effect Category | Side Effect | Nafoxidine Incidence | Tamoxifen Incidence | References |
| Dermatological | Ichthyosis (Dry, scaly skin) | Nearly all patients | Not a commonly reported side effect | [1] |
| Partial Hair Loss (Alopecia) | Common | Infrequent (5.2% in one study) | [1][4] | |
| Phototoxicity (Sun sensitivity) | Nearly all patients | Not a commonly reported side effect | [1] | |
| Dermatitis/Skin Rash | Major toxic effect | Rare | [5] | |
| Gynecological | Vaginal Discharge | Not well documented | Common (up to 28% in some studies) | [6][7] |
| Vaginal Dryness | Not well documented | Common (35% in one study) | [6] | |
| Endometrial Cancer | Not well documented | Increased risk, particularly in postmenopausal women (RR ~1.19-2.46) | [8][9][10][11] | |
| Vasomotor | Hot Flashes | Not well documented | Very Common (up to 64% in some studies) | [6] |
| Thromboembolic | Venous Thromboembolism (VTE) | Not well documented | Increased risk (RR ~2.30 for DVT in the active phase of treatment) | [8][9] |
| Ocular | Cataracts | Possible complication | Increased risk | [12] |
| General | Fatigue | Not well documented | Common | [6] |
| Mood Changes/Depression | Not well documented | Reported (around 6% in one study) | [6] |
Mechanism of Action: Estrogen Receptor Signaling Pathway
Both Nafoxidine and Tamoxifen are SERMs that exert their effects by competitively binding to estrogen receptors (ERα and ERβ).[3][13] Their tissue-specific agonist and antagonist actions are a result of the conformational changes they induce in the estrogen receptor, leading to differential recruitment of co-activator and co-repressor proteins and subsequent modulation of gene expression.[14] The following diagram illustrates the generalized estrogen receptor signaling pathway and the points of intervention for SERMs like Nafoxidine and Tamoxifen.
Experimental Protocols for Side Effect Assessment
The following are representative protocols for the assessment of key side effects associated with SERMs. These are based on standardized clinical trial methodologies.
Dermatological Side Effect Assessment (for Nafoxidine)
Objective: To systematically assess and grade the severity of dermatological adverse events such as ichthyosis, alopecia, and phototoxicity.
Methodology:
-
Baseline Assessment: A thorough dermatological examination is conducted at the beginning of the trial, documenting any pre-existing skin conditions. Baseline photographs of relevant areas may be taken.
-
Patient-Reported Outcomes: Patients are provided with a standardized questionnaire at regular intervals to report any new or worsening skin-related symptoms, including dryness, scaling, hair thinning, and sun sensitivity.
-
Clinical Assessment: At each study visit, a trained clinician performs a physical examination of the skin, scalp, and nails.
-
Grading: Dermatological toxicities are graded using a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE).[1][9][12][15] For example:
-
Ichthyosis/Dry Skin (Xerosis): Graded based on the extent of scaling and associated symptoms like pruritus.
-
Alopecia: Graded based on the percentage of hair loss.
-
Photosensitivity: Graded based on the severity of skin reaction to UV light exposure.
-
-
Biopsy (if necessary): In cases of unusual or severe skin reactions, a skin biopsy may be performed for histopathological examination.
Endometrial Thickening and Cancer Risk Assessment (for Tamoxifen)
Objective: To monitor for endometrial changes, including thickening and malignancy, in patients undergoing Tamoxifen therapy.
Methodology:
-
Baseline Assessment: Prior to initiating Tamoxifen, a comprehensive gynecological history is taken. A baseline transvaginal ultrasound (TVUS) is recommended to measure endometrial thickness and rule out pre-existing abnormalities.
-
Patient Counseling: Patients are educated about the symptoms of endometrial hyperplasia and cancer, particularly any abnormal vaginal bleeding, and instructed to report them immediately.
-
Annual Gynecological Examination: Patients should undergo a standard annual gynecological exam.
-
Transvaginal Ultrasound (TVUS): For asymptomatic postmenopausal women, routine TVUS screening is a subject of debate, but some guidelines suggest monitoring after 2-3 years of treatment. For any patient reporting abnormal bleeding, a TVUS is performed to measure endometrial thickness.
-
Hysteroscopy and Endometrial Biopsy: If the endometrium is thickened (e.g., >5 mm in a postmenopausal woman with bleeding) or if there are other suspicious findings on TVUS, a hysteroscopy with a directed endometrial biopsy is performed to obtain a tissue sample for histopathological analysis.
Conclusion
The comparative analysis of Nafoxidine and Tamoxifen highlights the critical importance of the therapeutic window in drug development. While both are effective modulators of the estrogen receptor, the severe and highly prevalent dermatological side effects of Nafoxidine rendered it clinically unacceptable. Tamoxifen, while having a more favorable overall profile, still presents significant risks, such as endometrial cancer and venous thromboembolism, which necessitate careful patient monitoring. Future development of SERMs should aim to further dissociate the beneficial antiestrogenic effects in breast tissue from the detrimental agonistic or antagonistic effects in other tissues, thereby improving safety and patient adherence.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal of Medical Internet Research - Women’s Insights on Extended Adjuvant Endocrine Therapy for Breast Cancer: Qualitative Online Forums Study [jmir.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incidence and Risk of Venous Thromboembolism in Bisphosphonates and Selective Estrogen Receptor Modulators Treatment in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. dermnetnz.org [dermnetnz.org]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. endocrinology.org [endocrinology.org]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head In Vitro Comparison of Nafoxidine Hydrochloride and Clomiphene
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Nafoxidine (B1677902) Hydrochloride and Clomiphene, two selective estrogen receptor modulators (SERMs). This analysis is based on available experimental data, focusing on their mechanisms of action at the cellular level.
Nafoxidine Hydrochloride and Clomiphene are nonsteroidal triphenylethylene (B188826) derivatives that exhibit both estrogenic and antiestrogenic properties. Their therapeutic applications, ranging from cancer treatment to fertility, are rooted in their differential effects on estrogen receptors (ERs) in various tissues. This guide delves into their in vitro performance, offering a comparative analysis of their binding affinities, effects on cell proliferation, and influence on cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro data for this compound and Clomiphene, providing a comparative overview of their potency and efficacy in various assays.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Type | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Ki (Inhibition Constant) | Cell Line/System | Reference |
| This compound | Estrogen Receptor | ~4% | 43 nM | Chick Liver Nuclear Extract | [1][2] |
| This compound | Cytoplasmic ER (HPOA) | 4% | Not Reported | Immature Rat Hypothalamus-Preoptic Area | [3] |
| This compound | Nuclear ER (HPOA) | 2% | Not Reported | Immature Rat Hypothalamus-Preoptic Area | [3] |
| This compound | Cytoplasmic ER (Pituitary) | 5% | Not Reported | Immature Rat Pituitary | [3] |
| This compound | Nuclear ER (Pituitary) | 6% | Not Reported | Immature Rat Pituitary | [3] |
| This compound | Cytoplasmic ER (Uterus) | 1% | Not Reported | Immature Rat Uterus | [3] |
| This compound | Nuclear ER (Uterus) | 2% | Not Reported | Immature Rat Uterus | [3] |
| Enclomiphene (B195052) (trans-isomer of Clomiphene) | Estrogen Receptor | 2% | Not Reported | MCF-7 Human Mammary Carcinoma Cells | [4][5] |
| Zuclomiphene (B94539) (cis-isomer of Clomiphene) | Estrogen Receptor | Not specified, but activity varies with dose | Not Reported | MCF-7 Human Mammary Carcinoma Cells | [4][5] |
Table 2: Effects on Cell Proliferation and Viability
| Compound | Assay | Cell Line | Effect | IC50 / EC50 | Reference |
| This compound | Inhibition of Volume-Regulated Anion Channels (VRAC) | CPAE (Calf Pulmonary Artery Endothelial) Cells | Inhibition | 1.61 ± 0.29 µM | [6] |
| This compound | Cell Proliferation | CPAE Cells | Half-maximal inhibition | 1.66 ± 0.21 µM | [6] |
| Clomiphene | Inhibition of Volume-Regulated Anion Channels (VRAC) | CPAE Cells | Inhibition | 1.03 ± 0.14 µM | [6] |
| Clomiphene | Cell Proliferation | CPAE Cells | Half-maximal inhibition | 1.98 ± 0.17 µM | [6] |
| Enclomiphene | Cell Growth | MCF-7 Cells | Inhibition (reversed by estradiol at low doses) | Dose-dependent | [4][5] |
| Zuclomiphene | Cell Growth | MCF-7 Cells | More potent inhibition than enclomiphene at higher doses | Dose-dependent | [4][5] |
| Clomiphene Citrate (B86180) | Cell Proliferation | HCC 1937 (Breast Cancer Cells) | Decreased proliferation | Not Reported | |
| Clomiphene Citrate | Cell Proliferation | MCF-7 (Breast Cancer Cells) | No effect | Not Reported |
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Binding)
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.
-
Preparation of Receptor Source: Nuclear extracts from target tissues (e.g., chick liver, rat uterus) or cell lysates from cell lines (e.g., MCF-7) are prepared.[1][2][3]
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound (Nafoxidine or Clomiphene).
-
Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or protamine sulfate (B86663) precipitation are used to separate the receptor-bound estradiol from the free estradiol.[5][7]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Ki (inhibition constant) and Relative Binding Affinity (RBA) are then calculated.[1][2]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or antiestrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a standard growth medium. Prior to the assay, cells are typically deprived of estrogens for a period (e.g., 72 hours) to synchronize them and increase their responsiveness.[8]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (Nafoxidine or Clomiphene) alone (to test for estrogenic activity) or in combination with a fixed concentration of estradiol (to test for antiestrogenic activity).
-
Incubation: The cells are incubated for a period of several days (e.g., 6 days).
-
Assessment of Cell Proliferation: Cell number is determined using various methods, such as:
-
Data Analysis: The results are expressed as the fold-change in cell number or activity compared to a vehicle control. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
Discussion
This compound and Clomiphene both act as competitive inhibitors of estradiol binding to the estrogen receptor.[1][2] The in vitro data indicates that Nafoxidine generally exhibits a low relative binding affinity for the estrogen receptor, in the range of 1-6% compared to estradiol, depending on the tissue and receptor location (cytoplasmic vs. nuclear).[3] Similarly, the enclomiphene isomer of Clomiphene also shows a low RBA of 2%.[4][5]
In terms of cell proliferation, both compounds have demonstrated inhibitory effects. In CPAE cells, Clomiphene showed a slightly more potent inhibition of volume-regulated anion channels (VRACs), which are involved in cell volume regulation and proliferation, with an IC50 of 1.03 µM compared to 1.61 µM for Nafoxidine.[6] The half-maximal inhibition of cell proliferation in the same cell line was observed at similar concentrations for both drugs.[6]
In the context of breast cancer cells, the effects are more complex. Clomiphene's activity is isomer- and dose-dependent. At low concentrations, the growth-inhibitory effects of enclomiphene on MCF-7 cells can be reversed by estradiol, suggesting a competitive antagonistic mechanism.[4][5] However, at higher concentrations, the inhibitory effects become estrogen-irreversible, and the zuclomiphene isomer becomes more potent.[4][5] Furthermore, the action of Clomiphene is dependent on the estrogen receptor subtype. It can act as an agonist or antagonist via ERα depending on the estradiol concentration, while it acts as a pure antagonist via ERβ.[11] Clomiphene citrate was found to decrease the proliferation of HCC 1937 breast cancer cells but had no effect on MCF-7 cells in one study, highlighting cell-line specific responses.
The antagonistic action of Nafoxidine is suggested to be due to a defective association of the antiestrogen-receptor complex with nuclear sites, which in turn inhibits the induction of progesterone (B1679170) receptors, a process typically stimulated by estrogens.[3] Both Nafoxidine and estradiol have been shown to cause the translocation of the estrogen receptor to the nucleus and increase cytoplasmic progesterone receptor levels.[7]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of volume-regulated anion channels in cultured endothelial cells by the anti-oestrogens clomiphene and nafoxidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 10. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 11. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nafoxidine Hydrochloride's Binding with Estrogen Receptors Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nafoxidine Hydrochloride's binding characteristics to the two primary estrogen receptor subtypes, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). Nafoxidine is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group, historically investigated for its potential in treating advanced breast cancer.[1][2] Understanding its differential affinity for ER subtypes is crucial for elucidating its mechanism of action and guiding further research.
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often determined through competitive binding assays, where the test compound's ability to displace a radiolabeled or fluorescently-labeled standard ligand (like 17β-estradiol) is measured. The results are frequently expressed as a Relative Binding Affinity (RBA), which compares the ligand's affinity to that of 17β-estradiol (whose RBA is set to 100%).
Experimental data indicates that this compound exhibits a low relative binding affinity for both estrogen receptor subtypes, with a slight preference for ERβ.
| Compound | ERα RBA (%) | ERβ RBA (%) | Receptor Preference | Class |
| 17β-Estradiol | 100 | 100 | - | Endogenous Agonist |
| Nafoxidine | 0.3 | 0.8 | ERβ | SERM |
| Tamoxifen | 2.5 | 2.0 | ERα | SERM |
| Raloxifene | 0.19 - 0.52 | 20.2 | ERβ | SERM |
Data for Nafoxidine, Tamoxifen, and Raloxifene sourced from Perez, 2004.[3]
Mechanism of Action and Signaling Pathways
Estrogen receptors are ligand-activated transcription factors that modulate gene expression.[4] The binding of a ligand like Nafoxidine initiates a conformational change in the receptor, leading to dimerization and subsequent interaction with Estrogen Response Elements (EREs) in the DNA of target genes.[5] The ultimate biological response—agonist or antagonist—depends on the specific conformational change induced by the ligand and the subsequent recruitment of co-activator or co-repressor proteins.
As a SERM, Nafoxidine exhibits tissue-selective activity, acting as an antagonist in some tissues (like the breast) while potentially having partial agonist effects in others.[6][7] Studies have shown that antagonist ligands, like Nafoxidine, can induce a different receptor conformation compared to agonists, which affects the recruitment of transcriptional machinery.[8]
References
- 1. Nafoxidine - Wikipedia [en.wikipedia.org]
- 2. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 4. Estrogen signaling: a subtle balance between ER alpha and ER beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of estrogen receptor beta to estrogen response element in situ is independent of estradiol and impaired by its amino terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of estrogen receptor/ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: Nafoxidine Hydrochloride vs. Aromatase Inhibitors in Hormone-Receptive Breast Cancer Models
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of Nafoxidine (B1677902) Hydrochloride, a selective estrogen receptor modulator (SERM), and aromatase inhibitors (AIs), a class of drugs that suppress estrogen synthesis. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and endocrinology research. Due to the discontinuation of Nafoxidine Hydrochloride's clinical development, direct head-to-head in vivo comparative studies with modern aromatase inhibitors are not available. This guide therefore synthesizes data from independent studies to offer a comparative perspective on their mechanisms and reported efficacy.
Executive Summary
This compound, a non-steroidal estrogen receptor antagonist, demonstrated anti-tumor activity in early clinical trials for breast cancer.[1] Its development, however, was halted, and it was never commercially marketed. Aromatase inhibitors, such as letrozole (B1683767), anastrozole, and exemestane, have since become a cornerstone of treatment for hormone receptor-positive breast cancer in postmenopausal women, exhibiting superior efficacy in numerous clinical trials compared to older SERMs like tamoxifen (B1202).[2] This guide will delve into the mechanisms of action, present available in vivo efficacy data, and provide detailed experimental protocols relevant to the study of these compounds.
Mechanism of Action
This compound functions as a selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ER), leading to the translocation of the ER to the nucleus.[3] This binding, however, results in a conformational change that hinders the proper interaction with coactivators, thereby blocking estrogen-mediated gene transcription and subsequent cell proliferation. Studies in immature rats have shown that nafoxidine leads to a prolonged nuclear retention of the estrogen receptor and depletion of cytoplasmic estrogen receptors.[4]
Aromatase inhibitors, in contrast, do not directly interact with the estrogen receptor. Instead, they block the action of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens in postmenopausal women.[5] This leads to a systemic reduction in estrogen levels, thereby depriving hormone-receptor-positive cancer cells of their primary growth stimulus. Third-generation aromatase inhibitors have been shown to cause ≥98% aromatase inhibition in vivo.[6]
Comparative Data on In Vivo Efficacy
Direct comparative in vivo studies between this compound and modern aromatase inhibitors are lacking. The following table summarizes efficacy data from separate preclinical and clinical studies to provide a contextual comparison.
| Parameter | This compound | Aromatase Inhibitors (Representative Data) |
| Mechanism | Selective Estrogen Receptor Modulator (SERM) | Inhibition of Aromatase Enzyme |
| Effect on Estrogen | Blocks estrogen binding to its receptor | Suppresses systemic estrogen synthesis |
| Reported Efficacy | Cumulative response rate of 31% in 200 breast cancer patients.[1] | Letrozole was more effective than tamoxifen in suppressing breast tumor growth in a xenograft model.[7] Third-generation AIs achieve ≥98% aromatase inhibition in vivo.[6] |
| Tumor Model | Clinical trials in advanced breast cancer patients.[1][8] | MCF-7Ca xenograft model (MCF-7 cells transfected with human aromatase gene) in ovariectomized nude mice.[7] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of compounds like this compound and aromatase inhibitors in a mouse xenograft model.
a. Cell Lines and Animal Models:
-
Cell Line: MCF-7 human breast cancer cell line (estrogen receptor-positive). For aromatase inhibitor studies, MCF-7 cells stably transfected with the human aromatase gene (MCF-7Ca) are often used to mimic the postmenopausal state where peripheral aromatization is key.[7]
-
Animals: Female, ovariectomized, immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. Ovariectomy is performed to eliminate endogenous ovarian estrogen production.
b. Tumor Implantation:
-
MCF-7 or MCF-7Ca cells are harvested during the exponential growth phase.
-
A suspension of 1 x 107 cells in 100 µL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
c. Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Can be administered orally or via subcutaneous injection. A historical clinical dose was 60 mg three times a day in patients.[1] Dosing for animal studies would need to be determined based on pharmacokinetic and tolerability studies.
-
Aromatase Inhibitors (e.g., Letrozole): Typically administered orally. For example, letrozole can be given at a dose of 10 µ g/day per mouse.[7]
-
The vehicle control group receives the same formulation without the active compound.
d. Efficacy Endpoints:
-
Tumor volume is measured 2-3 times per week using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition.
In Vivo Aromatase Inhibition Assay
This protocol is specific for assessing the potency of aromatase inhibitors in vivo.
a. Animal Model:
-
Immature female rats are often used.
b. Procedure:
-
Androstenedione (e.g., 30 mg/kg/day) is administered to stimulate uterine hypertrophy, which is an estrogen-dependent process.
-
The test aromatase inhibitor (e.g., letrozole at 10 µg/kg) is co-administered.[9]
-
After a defined treatment period, the animals are euthanized, and their uteri are excised and weighed.
c. Endpoint:
-
The inhibition of androstenedione-induced uterine hypertrophy serves as an index of in vivo aromatase inhibition.[9]
Visualizing the Pathways and Workflow
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Aromatase Inhibitors.
Caption: Workflow for in vivo comparison.
Conclusion
While this compound showed initial promise as an anti-estrogen therapy, the landscape of endocrine treatment for breast cancer has evolved significantly. Aromatase inhibitors represent a more modern and highly effective therapeutic strategy for estrogen receptor-positive breast cancer in postmenopausal women, primarily due to their profound and specific suppression of estrogen synthesis.[2][6] The lack of direct comparative in vivo data between Nafoxidine and current aromatase inhibitors underscores the advancement in the field and the shift towards more potent and targeted therapies. Future research into novel endocrine therapies will likely continue to build on the principles established by both SERMs and aromatase inhibitors.
References
- 1. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic effects of nafoxidine on ovarian-dependent and independent mammary tumor lines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic value of this compound in the treatment of advanced carcinoma of the human breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpionline.org [jpionline.org]
A Comparative Analysis of Nafoxidine Hydrochloride's Anti-Angiogenic Properties Against Leading Inhibitors
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-angiogenic effects of Nafoxidine Hydrochloride alongside established inhibitors Bevacizumab, Sunitinib, and Sorafenib. This document collates available data, details experimental methodologies, and presents signaling pathways to offer a valuable resource for evaluating these compounds in angiogenesis research.
This compound, a nonsteroidal estrogen antagonist, has demonstrated notable anti-angiogenic properties. Studies have shown its ability to inhibit angiogenesis in a dose-dependent manner.[1] Furthermore, its inhibitory action on endothelial cell growth stimulated by key angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) suggests a direct anti-angiogenic mechanism, independent of its estrogen receptor activity.[1]
Comparative Analysis of Anti-Angiogenic Inhibitors
To provide a clear comparison, this guide evaluates this compound against three widely recognized angiogenesis inhibitors:
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that targets and neutralizes VEGF-A, a primary driver of angiogenesis.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, and other kinases involved in tumor growth and angiogenesis.
-
Sorafenib (Nexavar®): Another multi-kinase inhibitor that targets Raf kinases and various RTKs, including VEGFRs and PDGFRs, thereby inhibiting both tumor cell proliferation and angiogenesis.
Data Presentation: A Comparative Overview
While specific quantitative data on the anti-angiogenic effects of this compound is not extensively available in the public domain, the following tables summarize the known mechanisms of action and established quantitative data for the comparator inhibitors. This provides a baseline for understanding the potential efficacy of Nafoxidine.
Table 1: Mechanism of Action of Angiogenesis Inhibitors
| Inhibitor | Target(s) | Mechanism of Action |
| This compound | Endothelial Cell Growth Factors (e.g., bFGF, VEGF) | Directly inhibits endothelial cell growth stimulated by angiogenic growth factors.[1] |
| Bevacizumab | VEGF-A | Humanized monoclonal antibody that binds to and neutralizes VEGF-A, preventing its interaction with VEGFRs on endothelial cells. |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Small molecule inhibitor of multiple receptor tyrosine kinases, blocking downstream signaling pathways involved in cell proliferation and angiogenesis. |
| Sorafenib | Raf kinases (B-Raf, C-Raf), VEGFRs, PDGFRs, c-KIT | Small molecule multi-kinase inhibitor that targets both the Raf/MEK/ERK signaling pathway in tumor cells and the VEGFR/PDGFR signaling in endothelial cells. |
Table 2: In Vitro Anti-Angiogenic Activity of Comparator Inhibitors
| Inhibitor | Assay | Cell Type | IC50 / Effect |
| Sunitinib | Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 of 10-50 nM |
| Sorafenib | Endothelial Cell Proliferation | HUVEC | IC50 of 20-100 nM |
| Bevacizumab | VEGF-induced Endothelial Cell Proliferation | HUVEC | Effective at neutralizing VEGF-A in the ng/mL range. |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below to facilitate the design and execution of comparative studies.
In Vitro Assays
1. Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of endothelial cells.
-
Materials: Endothelial cells (e.g., HUVECs), complete endothelial cell growth medium, 96-well plates, test compounds (Nafoxidine HCl and comparators), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2][3]
-
2. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
-
Materials: Endothelial cells, Matrigel or a similar basement membrane matrix, 96-well plates, endothelial cell basal medium, and test compounds.
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.[4][5][6][7]
-
3. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of a compound to inhibit the migration of endothelial cells.
-
Materials: Endothelial cells, 6-well or 12-well plates, sterile pipette tip, and test compounds.
-
Protocol:
-
Grow endothelial cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the test compounds at various concentrations.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the rate of wound closure by quantifying the change in the cell-free area over time.[8][9][10][11]
-
In Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
-
Materials: Fertilized chicken eggs, sterile filter paper discs or sponges, test compounds, and a stereomicroscope.
-
Protocol:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or sponge saturated with the test compound onto the CAM. A vehicle control should also be included.
-
Reseal the window and incubate the eggs for another 2-3 days.
-
Observe and photograph the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc.[12][13][14][15][16][17][18][19][20][21]
-
2. Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
-
Materials: Matrigel, test compounds, angiogenic growth factors (e.g., bFGF or VEGF), and immunodeficient mice.
-
Protocol:
-
Mix Matrigel (kept on ice) with the test compound and an angiogenic growth factor.
-
Subcutaneously inject the Matrigel mixture into the flank of immunodeficient mice. The Matrigel will form a solid plug at body temperature.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.[22][23][24][25][26]
-
Signaling Pathways and Visualizations
The anti-angiogenic effects of these inhibitors are mediated through their interaction with key signaling pathways that regulate endothelial cell proliferation, migration, and survival.
VEGF Signaling Pathway and Inhibition
The Vascular Endothelial Growth Factor (VEGF) pathway is a critical regulator of angiogenesis. Bevacizumab, Sunitinib, and Sorafenib all target this pathway, albeit through different mechanisms.
Caption: Simplified VEGF signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Anti-Angiogenesis Assays
The following diagram illustrates a typical workflow for screening and validating the anti-angiogenic potential of a compound using in vitro assays.
Caption: General workflow for in vitro anti-angiogenic compound testing.
Conclusion
This compound presents an interesting profile as a potential anti-angiogenic agent with a mechanism that appears to be distinct from its hormonal activity. While further quantitative studies are necessary to fully elucidate its potency relative to established inhibitors like Bevacizumab, Sunitinib, and Sorafenib, the available evidence warrants its consideration in anti-angiogenesis research. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting such comparative investigations. Researchers are encouraged to utilize these methodologies to generate comprehensive data that will contribute to a deeper understanding of the anti-angiogenic potential of this compound.
References
- 1. Antiestrogens inhibit endothelial cell growth stimulated by angiogenic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 19. A Novel Artificial Intelligence-Based Approach for Quantitative Assessment of Angiogenesis in the Ex Ovo CAM Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 24. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nafoxidine and Tamoxifen on Uterine Tissue: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the uterine tissue impacts of two selective estrogen receptor modulators (SERMs), Nafoxidine (B1677902) and Tamoxifen (B1202). This document synthesizes experimental data on their mechanisms of action, effects on uterine weight and cell proliferation, and their distinct signaling pathways.
Abstract
Nafoxidine and Tamoxifen, both nonsteroidal antiestrogens, exhibit complex interactions with estrogen receptors, leading to tissue-specific agonist and antagonist effects. While both have been investigated for their therapeutic potential, their impact on uterine tissue is of significant interest due to the potential for adverse effects such as endometrial hyperplasia and carcinoma, particularly with Tamoxifen. This guide presents a side-by-side comparison of their effects based on preclinical data, outlines the experimental protocols used to generate this data, and visualizes the known signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of Nafoxidine and Tamoxifen on various uterine parameters based on preclinical studies in rodent models.
| Parameter | Drug | Species | Dose | Route of Administration | Observation | Citation |
| Uterine Wet Weight | Nafoxidine | Immature Rat | 5 µg | Injection | Maximum uterine response sustained for at least 72 hours. | [1] |
| Tamoxifen | Ovariectomized Rat | 10-50 µ g/day | - | Partial agonist/antagonist for uterine weight. | [2] | |
| Tamoxifen | Immature, Ovariectomized Mouse | 100 µg/kg | Subcutaneous | 5-fold increase in uterine wet weight at 72 hours. | [3] | |
| Uterine Eosinophil Peroxidase Activity | Nafoxidine | Ovariectomized Rat | - | Oral | Less effect than Tamoxifen or estrogen. | [4] |
| Tamoxifen | Ovariectomized Rat | - | Oral | More effective than Raloxifene, less than estrogen. | [4] | |
| Luminal Epithelial Cell Height | Tamoxifen | Ovariectomized Rat | - | Oral | Greater increase than estradiol (B170435). | [5] |
| Stromal Cell Proliferation (BrdU Labeling Index) | Tamoxifen | Ovariectomized Rat | - | Oral | Increased, but less than or equal to estradiol; inversely related to dose. | [5] |
| Proto-oncogene Expression (c-fos mRNA) | Nafoxidine | Immature Rat | - | - | Induces c-fos expression. | [6] |
| Tamoxifen | Immature Rat | 0.1-10 mg/kg | - | Approximately 20-fold increase in c-fos transcript in 6 hours. | [6] | |
| Tamoxifen | Adult, Ovariectomized Rat | - | Injection | 6.2-fold increase in c-fos mRNA by 24 hours. | [7] | |
| Proto-oncogene Expression (jun-B mRNA) | Tamoxifen | Adult, Ovariectomized Rat | - | Injection | Approximately 10-fold increase by 24 hours. | [7] |
Experimental Protocols
Rodent Uterotrophic Bioassay (Based on OECD Test Guideline 440)
This assay is a standardized in vivo method to assess the estrogenic or anti-estrogenic properties of a substance by measuring its effect on uterine weight.[8][9][10]
1. Animal Model:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), weaned at approximately 21 days of age.
-
Alternatively, young adult ovariectomized female rats can be used after a post-operative period to allow for uterine regression.
2. Acclimation:
-
Animals are acclimated to the laboratory conditions for at least 5 days before the start of the study.
-
They are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
A diet low in phytoestrogens is provided to minimize background estrogenic stimulation.
3. Dosing:
-
At least two dose levels of the test substance (Nafoxidine or Tamoxifen) and a vehicle control group are used, with a minimum of 6 animals per group.
-
A positive control group treated with a known estrogen (e.g., ethinylestradiol) is also included.
-
The substances are typically administered daily for three consecutive days by oral gavage or subcutaneous injection.[8]
4. Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The body weight of each animal is recorded.
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and the uterine horns are separated at the cervix.
-
The wet weight of the uterus (including luminal fluid) is recorded.
-
The uterus is then blotted on absorbent paper to remove the luminal fluid, and the blotted uterine weight is recorded.
5. Data Analysis:
-
A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates an estrogenic effect.
Endometrial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis and, consequently, cell proliferation in the uterine endometrium.
1. Animal Model and Dosing:
-
The protocol follows the initial steps of the uterotrophic bioassay regarding animal selection, acclimation, and dosing.
2. BrdU Administration:
-
Approximately 2 to 4 hours before necropsy, animals are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine.
3. Tissue Processing:
-
Following euthanasia, the uteri are collected and fixed in 10% neutral buffered formalin.
-
The fixed tissues are then processed and embedded in paraffin.
-
5 µm sections of the uterine horns are cut and mounted on slides.
4. Immunohistochemistry:
-
The tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the BrdU epitope.
-
The sections are incubated with a primary antibody specific for BrdU.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate is used to visualize the BrdU-positive cells (typically appearing as brown-stained nuclei).
-
The sections are counterstained (e.g., with hematoxylin) to visualize the tissue morphology.
5. Quantification:
-
The number of BrdU-positive nuclei and the total number of nuclei in the luminal epithelium and stroma are counted in multiple high-power fields.
-
The BrdU labeling index is calculated as (number of BrdU-positive cells / total number of cells) x 100%.
Signaling Pathways
Tamoxifen's Dual Agonist/Antagonist Action in Uterine Tissue
In uterine tissue, Tamoxifen primarily acts as an estrogen receptor (ER) agonist. This leads to the activation of signaling pathways that promote cell proliferation and may contribute to the development of endometrial pathologies.
Nafoxidine's Mechanism of Action in Uterine Tissue
Nafoxidine also interacts with the estrogen receptor. Its downstream effects include the induction of certain proto-oncogenes, though the complete signaling cascade is less characterized than that of Tamoxifen.
Discussion of Comparative Impacts
Both Nafoxidine and Tamoxifen exhibit estrogenic effects on the rodent uterus, leading to increased uterine weight and cell proliferation. However, the extent and nature of these effects appear to differ.
Mechanism of Action: Both drugs exert their effects through the estrogen receptor. Tamoxifen's agonistic activity in the uterus is well-documented and involves the activation of the PI3K/AKT pathway and the induction of proto-oncogenes such as c-fos and jun-B.[7] Nafoxidine also induces c-fos expression, suggesting some overlap in their mechanisms.[6] However, the full spectrum of signaling pathways activated by Nafoxidine in uterine tissue requires further investigation.
Uterotrophic Effects: Preclinical studies indicate that both compounds increase uterine weight. Tamoxifen has been shown to induce a significant, dose-dependent increase in uterine wet weight in mice.[3] Nafoxidine also produces a maximal uterine growth response in rats that is sustained over several days.[1] Comparative studies suggest that Tamoxifen has a more pronounced effect on uterine eosinophil peroxidase activity, a marker of estrogenic response, compared to Nafoxidine.[4]
Cellular and Histological Changes: Tamoxifen is known to increase luminal epithelial cell height and stromal cell proliferation in the rat uterus.[5] Clinically, long-term Tamoxifen use is associated with an increased risk of endometrial polyps, hyperplasia, and carcinoma.[11] While preclinical data on the long-term histological effects of Nafoxidine on the uterus are less extensive, its estrogenic properties suggest a potential for similar, though possibly less pronounced, changes.
Conclusion
Nafoxidine and Tamoxifen, while both classified as SERMs, display distinct profiles of activity in uterine tissue. Tamoxifen's potent estrogen agonist activity in the endometrium, mediated through pathways like PI3K/AKT, is well-established and linked to clinical adverse effects. Nafoxidine also demonstrates estrogenic properties in the uterus, including the induction of proto-oncogenes, but may have a comparatively weaker effect on certain estrogenic markers. Further research is warranted to fully elucidate the long-term comparative impacts and the precise molecular mechanisms of Nafoxidine on uterine tissue to better understand its potential therapeutic window and safety profile.
References
- 1. Selective blockade of estrogen-induced uterine responses by the antiestrogen nafoxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen mimics the effects of estradiol on food intake, body weight, and body composition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative temporal and dose-dependent morphological and transcriptional uterine effects elicited by tamoxifen and ethynylestradiol in immature, ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifene, tamoxifen, nafoxidine, or estrogen effects on reproductive and nonreproductive tissues in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen stimulates expression of the c-fos proto-oncogene in rodent uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiestrogen tamoxifen induces c-fos and jun-B, but not c-jun or jun-D, protooncogenes in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
A Comparative Review of the Clinical Potential of Nafoxidine Hydrochloride Versus Modern Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation selective estrogen receptor modulator (SERM), Nafoxidine (B1677902) Hydrochloride, and modern SERMs, including Tamoxifen, Raloxifene (B1678788), Bazedoxifene, and Ospemifene (B1683873). This objective analysis, supported by experimental data, aims to illuminate the evolution of SERM clinical potential, focusing on efficacy, safety, and mechanism of action.
Executive Summary
Nafoxidine Hydrochloride, a nonsteroidal SERM developed in the 1970s, demonstrated efficacy in the treatment of advanced breast cancer. However, its clinical development was halted due to a high incidence of severe side effects, including ichthyosis, partial hair loss, and phototoxicity.[1][2][3] Modern SERMs have since been developed with improved tissue-selectivity, offering more favorable risk-benefit profiles for a range of indications, from breast cancer treatment and prevention to osteoporosis and the management of menopausal symptoms.[4][5] This guide will delve into the quantitative data underpinning these differences, detail the experimental protocols used to evaluate these compounds, and visualize the distinct signaling pathways they modulate.
Comparative Analysis of Receptor Binding and Clinical Efficacy
The clinical utility of a SERM is intrinsically linked to its binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its subsequent tissue-specific agonist or antagonist activity.
Estrogen Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBAs) of Nafoxidine and modern SERMs for ERα and ERβ. The RBA is expressed as a percentage relative to estradiol (B170435), which is set at 100%.
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference(s) |
| This compound | ~4 | ~4 | [6] |
| Tamoxifen | 2.9 | 5.3 | [7] |
| Raloxifene | 0.52 | 0.13 | [7] |
| Bazedoxifene | ~10 (IC50: 26 nM) | Lower than ERα | [8][9] |
| Ospemifene | 0.8 (IC50: 0.8 µM) | 1.7 (IC50: 1.7 µM) | [6][10][11] |
Note: Data is compiled from various sources and methodologies, which may lead to variations in reported values.
Clinical Efficacy and Adverse Effects
The clinical development and application of these SERMs highlight their divergent paths, largely dictated by their efficacy and safety profiles.
| Compound | Indication(s) | Clinical Efficacy Highlights | Common Adverse Effects | Reference(s) |
| This compound | Advanced Breast Cancer (investigational) | Objective remission in 31-37% of patients with advanced breast cancer.[12][13][14][15] | Ichthyosis, partial hair loss, phototoxicity, dermatitis.[2][3][13] | |
| Tamoxifen | ER+ Breast Cancer (treatment and prevention) | Reduces risk of ER+ breast cancer recurrence and contralateral tumors.[16][17][18] 29% reduction in breast cancer development over 20 years. | Hot flashes, increased risk of endometrial cancer and venous thromboembolism (VTE).[16] | |
| Raloxifene | Osteoporosis, Breast Cancer Prevention | Reduces risk of invasive ER+ breast cancer by 55-76%.[1][19][20] Increases bone mineral density. | Hot flashes, leg cramps, increased risk of VTE.[20] | |
| Bazedoxifene | Osteoporosis, Menopausal Symptoms (with conjugated estrogens) | Reduces breast cell proliferation and may lower breast cancer risk.[21][22][23][24] Prevents osteoporosis.[25] | Well-tolerated in combination with conjugated estrogens.[21][23] | |
| Ospemifene | Vulvovaginal Atrophy (VVA), Dyspareunia | Significantly improves symptoms of VVA and dyspareunia.[26][27][28][29][30] | Hot flashes, urinary tract infections, headache.[30] |
Experimental Protocols
The following sections detail standardized methodologies for key experiments used to characterize and compare SERMs.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
Objective: To quantify the affinity of a test compound for ERα and ERβ.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
Test compound (e.g., Nafoxidine, Tamoxifen)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[31]
-
Competitive Binding Reaction: A constant concentration of [³H]-Estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound. A parallel incubation is performed with unlabeled estradiol to generate a standard curve.
-
Separation of Bound and Unbound Ligand: The reaction mixtures are incubated with a HAP slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound ligand.
-
Quantification: The amount of bound [³H]-Estradiol is quantified by liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of specifically bound [³H]-Estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of [³H]-Estradiol binding) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[32][33][34]
SERM Efficacy Assessment in Breast Cancer Cell Lines (e.g., MCF-7)
This assay evaluates the effect of a SERM on the proliferation of estrogen-receptor-positive breast cancer cells.
Objective: To determine the agonistic or antagonistic effect of a SERM on the proliferation of ER+ breast cancer cells.
Materials:
-
MCF-7 human breast cancer cells (ER+)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Estradiol (E2)
-
Test SERM (e.g., Nafoxidine, Tamoxifen)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Culture: MCF-7 cells are cultured in standard conditions. Prior to the experiment, cells are grown in a phenol (B47542) red-free medium with charcoal-stripped FBS to remove endogenous estrogens.
-
Treatment: Cells are seeded in 96-well plates and treated with:
-
Vehicle control (e.g., DMSO)
-
Estradiol (to stimulate proliferation)
-
Test SERM alone (to assess agonist activity)
-
Estradiol in combination with the test SERM (to assess antagonist activity)
-
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).
-
Proliferation Assay: A cell proliferation reagent is added to the wells, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The proliferation of cells in each treatment group is compared to the vehicle control. A decrease in estradiol-stimulated proliferation in the presence of the SERM indicates an antagonistic effect. An increase in proliferation with the SERM alone indicates an agonistic effect.
Signaling Pathways
The tissue-specific effects of SERMs are a result of their ability to induce different conformational changes in the estrogen receptor, leading to the recruitment of distinct co-regulatory proteins and the activation or repression of target genes.
SERM Agonist Action
In tissues where a SERM acts as an agonist (e.g., Raloxifene in bone), it binds to the estrogen receptor, inducing a conformation that promotes the recruitment of co-activator proteins. This complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that mediate estrogenic effects, such as maintaining bone density.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Nafoxidine - Wikipedia [en.wikipedia.org]
- 3. Nafoxidine--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioestrogens in treatment of breast cancer: value of nafoxidine in 52 advanced cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmj.com [bmj.com]
- 15. bmj.com [bmj.com]
- 16. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 17. Tamoxifen: a landmark trial | The Royal Marsden [royalmarsden.nhs.uk]
- 18. komen.org [komen.org]
- 19. cancernetwork.com [cancernetwork.com]
- 20. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Menopause drug may help prevent invasive breast cancer, clinical trial finds - Northwestern Now [news.northwestern.edu]
- 22. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ASCO 2025: Menopause drug duavee may help prevent invasive breast cancer - ecancer [ecancer.org]
- 24. Overcoming Challenges in Conducting Early Phase Breast Cancer Prevention Trials: Bazedoxifene and Conjugated Estrogens vs Waitlist Control - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Conjugated Estrogens and Bazedoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ospemifene effectively treats vulvovaginal atrophy in postmenopausal women: results from a pivotal phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. obgproject.com [obgproject.com]
- 28. Efficacy and safety of ospemifene in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Ospemifene - Wikipedia [en.wikipedia.org]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. eco.korea.ac.kr [eco.korea.ac.kr]
Unraveling the Off-Target Kinase Inhibition Profiles of SERMs: A Comparative Guide for Researchers
A detailed examination of the off-target kinase inhibition profiles of Nafoxidine Hydrochloride and other prominent Selective Estrogen Receptor Modulators (SERMs), including Tamoxifen, Raloxifene, and Fulvestrant, reveals critical differences for researchers in drug development and cellular signaling. While comprehensive data for Nafoxidine remains limited, existing evidence for other SERMs highlights the importance of considering their off-target effects, which can significantly influence experimental outcomes and therapeutic applications.
This guide provides a comparative analysis of the off-target kinase inhibition profiles of these SERMs, supported by available experimental data. It also details a standard experimental protocol for assessing kinase inhibition and visualizes key concepts to aid in the design and interpretation of research studies.
Comparative Analysis of Off-Target Kinase Inhibition
| Compound | Target Kinase(s) | IC50 (µM) | Comments |
| This compound | Data not available | - | While known to induce Protein Kinase C (PKC) signaling, direct inhibitory activity and broader kinase screening data are lacking in publicly accessible databases.[1] |
| Tamoxifen | Protein Kinase C (PKC) | ~6.1 - 15 | Tamoxifen has been shown to directly inhibit PKC activity.[2][3] PubChem also lists Tamoxifen as a PKC inhibitor.[4] |
| Raloxifene | Data not available | - | While studies suggest modulation of pathways involving kinases like AKT, direct and broad kinase inhibition data with IC50 values are not readily available.[5] |
| Fulvestrant | Data not available | - | Primarily characterized for its potent estrogen receptor antagonism and degradation. Off-target kinase inhibition data is not extensively documented.[6][7][8][9] |
Signaling Pathways Implicated in Off-Target Effects
The off-target kinase activity of SERMs can have significant downstream consequences on cellular signaling pathways, which are often implicated in cancer development and therapeutic resistance.
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Some studies suggest that SERMs like Raloxifene may suppress signaling through the AKT pathway, potentially via an ERβ-mediated mechanism.[5] Understanding these interactions is vital as this pathway is a common target for cancer therapies.
-
MAPK/ERK Pathway: The ERK/MAPK signaling cascade plays a central role in regulating cell growth, differentiation, and survival. Hyperactivation of this pathway has been associated with resistance to Tamoxifen.[10] While this indicates a complex interplay, it also suggests that the off-target effects of SERMs on kinases within this pathway could influence their overall efficacy.
Below is a diagram illustrating the simplified PI3K/AKT signaling pathway, a potential point of off-target modulation by certain SERMs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantitatively assess the off-target kinase inhibition profile of a compound, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase assay buffer
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions creating a dose-response curve.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a 2x kinase/substrate solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the general workflow of this kinase inhibition assay.
Conclusion and Future Directions
The analysis of off-target kinase inhibition profiles is a critical aspect of characterizing SERMs for both research and clinical development. While data for Tamoxifen indicates a clear inhibitory effect on PKC, there is a significant knowledge gap regarding the kinome-wide selectivity of this compound, Raloxifene, and Fulvestrant. The potential for these compounds to modulate key signaling pathways such as PI3K/AKT and MAPK/ERK warrants further investigation through comprehensive kinase screening.
For researchers utilizing these SERMs, it is imperative to be aware of their potential off-target effects and to employ orthogonal approaches to validate findings. The experimental protocol and conceptual diagrams provided in this guide offer a framework for designing and interpreting studies aimed at elucidating the complex pharmacology of these widely used compounds. Future large-scale, head-to-head kinase profiling studies are essential to fully map the selectivity of these SERMs and to unlock a deeper understanding of their mechanisms of action beyond the estrogen receptor.
References
- 1. Nafoxidine | C29H31NO2 | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen inhibits particulate-associated protein kinase C activity, and sensitises cultured human glioblastoma cells not to etoposide but to gamma-radiation and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ERK/MAPK regulates ERRγ expression, transcriptional activity, and receptor-mediated Tamoxifen resistance in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Nafoxidine Hydrochloride vs. Tamoxifen in the Estrogen Receptor Binding Pocket
For researchers, scientists, and drug development professionals, this guide offers an in-depth, objective comparison of the structural and binding characteristics of two pivotal selective estrogen receptor modulators (SERMs), Nafoxidine (B1677902) Hydrochloride and Tamoxifen (B1202), within the estrogen receptor (ER) binding pocket. This analysis is supported by experimental data to elucidate their mechanisms of action and differential effects.
Nafoxidine Hydrochloride and Tamoxifen are both non-steroidal triphenylethylene (B188826) derivatives that function as SERMs, exhibiting tissue-specific estrogen agonist and antagonist activities.[1] Their therapeutic and adverse effects are intrinsically linked to their mode of interaction with the estrogen receptor, a ligand-activated transcription factor crucial in the development and progression of a significant portion of breast cancers.[2][3] Understanding the nuances of their binding within the ER's ligand-binding domain (LBD) is paramount for the rational design of next-generation endocrine therapies.
Comparative Binding Affinity and Kinetics
The interaction of Nafoxidine and Tamoxifen with the estrogen receptor, particularly the alpha isoform (ERα), has been quantified through various experimental approaches. Surface plasmon resonance (SPR) studies have provided detailed kinetic profiles of these interactions, revealing key differences in their association and dissociation rates.
A key study directly compared the binding kinetics of Nafoxidine and Tamoxifen to ERα.[4] The results demonstrated that both compounds, as ER antagonists, exhibit significantly slower association rates compared to estrogen agonists.[4] However, subtle differences in their kinetic parameters contribute to their distinct pharmacological profiles.
| Parameter | Nafoxidine | Tamoxifen | Estradiol (B170435) (Agonist for reference) | Reference |
| Association Rate (ka) (M⁻¹s⁻¹) | 6 x 10³ | 2 x 10³ | 1 x 10⁶ | [4] |
| Dissociation Rate (kd) (s⁻¹) | 2 x 10⁻⁴ | 2 x 10⁻⁴ | 2 x 10⁻³ | [4] |
| Dissociation Constant (KD) (nM) | 33 | 100 | 2 | [4] |
| Inhibition Constant (Ki) (nM) | 43 | Not directly reported in the same study | - | [5] |
| Relative Binding Affinity (RBA) to ER | ~1-6% of Estradiol | ~1-2% of Estradiol (metabolites have higher affinity) | 100% | [6] |
Structural Insights into the ER Binding Pocket
The definitive understanding of how a ligand interacts with its target receptor comes from high-resolution structural data, typically obtained through X-ray crystallography. While the crystal structure of the ER LBD in complex with Tamoxifen's active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), has been extensively studied, a crystal structure for Nafoxidine bound to the estrogen receptor is not publicly available. This limits a direct side-by-side structural comparison. However, based on the available data, including kinetic studies and the known structure of the ER binding pocket, we can infer and compare their likely modes of interaction.
Tamoxifen's Antagonistic Pose
The crystal structure of 4-OHT bound to the ERα LBD reveals the molecular basis of its antagonist activity. The core of the molecule occupies the same hydrophobic pocket as the natural ligand, estradiol. However, the bulky dimethylaminoethoxy side chain of 4-OHT extends from the core and physically obstructs the proper positioning of Helix 12, a critical component of the Activation Function 2 (AF-2) surface. This displacement of Helix 12 prevents the recruitment of coactivator proteins, thereby inhibiting the transcriptional activation of estrogen-responsive genes.
Nafoxidine's Inferred Binding and Conformational Effects
Although a crystal structure is lacking, kinetic and biochemical data suggest that Nafoxidine, being a triphenylethylene derivative similar to Tamoxifen, also occupies the ligand-binding pocket and functions as a competitive inhibitor of estradiol.[5] Studies using conformational probes, such as phage display-identified peptides, have shown that Nafoxidine, Tamoxifen, and other SERMs each induce unique conformational changes in both ERα and ERβ.[2] Specifically, the peptide-binding surfaces exposed on the receptor differ when complexed with Nafoxidine compared to Tamoxifen, indicating distinct receptor conformations are stabilized by each ligand.[2] This suggests that while the core interactions may be similar, the precise orientation and the influence on the overall receptor structure, particularly on the dynamic regions like Helix 12, are likely different. The slower association rate of Nafoxidine compared to agonists is consistent with it binding to an altered conformation of the receptor.[4]
Signaling Pathway and Mechanism of Action
The binding of Nafoxidine or Tamoxifen to the estrogen receptor initiates a cascade of molecular events that ultimately modulate gene expression. The antagonistic action in breast tissue is the cornerstone of their therapeutic effect in ER-positive breast cancer.
Caption: SERM Signaling Pathway in ER-Positive Cells.
Experimental Protocols
Competitive Binding Assay for Estrogen Receptor
This protocol outlines a method to determine the relative binding affinity of a test compound (e.g., Nafoxidine, Tamoxifen) for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol.
Caption: Experimental Workflow for Competitive ER Binding Assay.
Methodology:
-
Preparation of ER Source: Estrogen receptors are typically sourced from the cytosol of uterine tissue from ovariectomized rats. The tissue is homogenized in a buffer solution and centrifuged to isolate the cytosolic fraction containing the ER.
-
Competitive Binding: A constant concentration of [³H]-estradiol and the ER preparation are incubated with varying concentrations of the unlabeled test compound (the "competitor"). A parallel incubation with unlabeled estradiol is used to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation reaches equilibrium, the receptor-bound [³H]-estradiol must be separated from the free (unbound) [³H]-estradiol. This is commonly achieved using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
X-ray Crystallography of Ligand-Bound Estrogen Receptor
This protocol provides a general overview of the steps involved in determining the three-dimensional structure of the estrogen receptor's ligand-binding domain (LBD) in complex with a ligand.
Methodology:
-
Protein Expression and Purification: The human ER LBD is typically expressed in a recombinant system (e.g., E. coli or insect cells). The expressed protein is then purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified ER LBD is incubated with a molar excess of the ligand (e.g., 4-hydroxytamoxifen) to ensure saturation of the binding sites.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening, where various conditions (e.g., pH, temperature, precipitating agents) are tested to find the optimal conditions for the formation of well-ordered crystals.
-
Data Collection: A single, high-quality crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is then built into the electron density map and refined to best fit the experimental data.
Conclusion
Both this compound and Tamoxifen are effective competitive antagonists of the estrogen receptor, a property central to their use in breast cancer therapy. While they share a common triphenylethylene scaffold, kinetic and conformational studies indicate they are not interchangeable. Tamoxifen, and particularly its active metabolite 4-hydroxytamoxifen, induces a well-characterized antagonist conformation by displacing Helix 12 of the ER LBD. Although a definitive crystal structure for Nafoxidine in the ER binding pocket remains elusive, the available evidence strongly suggests it occupies the same ligand-binding pocket but induces a distinct conformational change in the receptor. These subtle, ligand-specific alterations in receptor structure likely underpin their unique pharmacological profiles, including differences in tissue-specific agonism/antagonism and side-effect profiles. Further structural and molecular modeling studies on Nafoxidine are warranted to fully delineate its interaction with the estrogen receptor and to guide the development of novel SERMs with improved therapeutic indices.
References
- 1. Nafoxidine | C29H31NO2 | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Comparison of tamoxifen ligands on estrogen receptor interaction with estrogen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Interaction of the anti-oestrogen, this compound, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nafoxidine Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Nafoxidine Hydrochloride, a nonsteroidal selective estrogen receptor modulator (SERM). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance.[1] It is harmful if swallowed or in contact with skin and is suspected of causing cancer.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Gloves: Chemical-resistant gloves must be inspected before use. Proper glove removal technique (without touching the glove's outer surface) is crucial to avoid skin contact.[3]
-
Protective Clothing: A complete suit protecting against chemicals is required.[3]
-
Eye and Face Protection: Safety glasses and a face shield are necessary.[3]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is required.[3]
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Isolate and Secure the Waste:
-
Carefully collect all surplus and non-recyclable this compound.
-
Place the waste in a suitable, clearly labeled, and sealed container to prevent dust formation.[3]
-
Store the container in a designated, secure area away from incompatible materials.
-
-
Contact a Licensed Disposal Company:
-
Engage a certified hazardous waste management company to handle the disposal of this material.[3]
-
Provide the company with the Safety Data Sheet (SDS) for this compound.
-
-
Packaging and Transportation:
-
The waste disposal service will provide specific instructions for packaging the material for safe transport.
-
This compound is classified for transport under UN number 2811 (Toxic solid, organic, n.o.s.).[3]
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed.
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference during handling and for communication with waste disposal professionals.
| Property | Value |
| Molecular Formula | C₂₉H₃₂ClNO₂[1][] |
| Molecular Weight | 462.02 g/mol [5] |
| Appearance | White to tan powder[5] |
| Melting Point | 170-175°C[3] |
| Boiling Point | 574.5°C at 760 mmHg[3] |
| Solubility | Soluble in water (≥8 mg/mL) and ethanol. Insoluble in ether.[][5] |
Disposal Workflow
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nafoxidine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Nafoxidine Hydrochloride, a non-steroidal estrogen receptor antagonist. Adherence to these procedures is critical to minimize exposure risk and ensure responsible disposal.
This compound is a white to tan powder that is harmful if swallowed or comes into contact with the skin.[1] It is also suspected of causing cancer.[2] Therefore, stringent safety measures are necessary when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to create a sufficient barrier against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (ASTM D6978).[3][4] | Prevents skin contact. Double gloving provides an extra layer of protection. Powder-free gloves are recommended to avoid aerosolization of the compound.[5] |
| Gown | Disposable, impervious, long-sleeved gown that closes in the back.[3][4] | Protects the body from contamination. The back closure minimizes the risk of frontal splashes. |
| Eye and Face Protection | Safety goggles and a full-face shield.[5][6] | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[3][7] | Necessary to prevent inhalation of the powdered compound, especially during weighing and transfer. |
| Head and Shoe Covers | Disposable hair and shoe covers.[3][6] | Prevents the spread of contamination outside of the immediate work area. |
Operational Procedures for Safe Handling
A clear and methodical workflow is crucial for minimizing the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation : All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for airborne particles.[8] Before beginning any work, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer : When weighing the solid compound, use a ventilated balance enclosure to minimize the generation of dust.[9] Use tools and spatulas dedicated to this compound to prevent cross-contamination.
-
Solution Preparation : When preparing solutions, add the solvent to the solid to minimize dust formation.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment, with the inner gloves being the last item to be removed.[3]
-
Hand Washing : Immediately wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Contaminated PPE and Materials : All disposable items that have come into contact with this compound, including gloves, gowns, and bench paper, should be considered hazardous waste.[8] These items must be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Unused Compound and Solutions : Unused this compound and any solutions containing it should be disposed of as hazardous chemical waste. Do not pour this waste down the drain.[9]
-
Waste Management : Follow all local, state, and federal regulations for the disposal of hazardous waste. If unsure, consult with your institution's environmental health and safety department. In some cases, a licensed chemical waste management company may be required for disposal.[10] For household disposal of medicines that are not on the FDA flush list, the FDA recommends mixing them with an unappealing substance like dirt or coffee grounds in a sealed container before throwing them in the trash.[11]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Exposure Response:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the affected individual to fresh air.
-
Ingestion : Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Spill Cleanup:
-
Evacuate and Secure : Evacuate all non-essential personnel from the spill area. Secure the area and prevent entry.
-
Ventilate : If safe to do so, increase ventilation in the area.
-
Wear Appropriate PPE : Before attempting to clean the spill, don the full complement of PPE, including respiratory protection.
-
Contain the Spill : For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material.
-
Clean the Area : Carefully collect the spilled material and cleanup debris into a hazardous waste container.[9]
-
Decontaminate : Clean the spill area with a suitable decontaminating solution.
-
Dispose of Waste : Dispose of all cleanup materials as hazardous waste.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. This compound | CAS 1847-63-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Nafoxidine | C29H31NO2 | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. halyardhealth.com [halyardhealth.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
